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Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a highly functionalized heterocyclic building block essential in the development of quinolone-based antibacterial agents and target-specific inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a highly functionalized heterocyclic building block essential in the development of quinolone-based antibacterial agents and target-specific inhibitors[1]. The presence of the 8-acetyl group, combined with the classic 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, creates a complex electronic environment characterized by extended conjugation and strong intramolecular hydrogen bonding. This whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization of this molecule, detailing the causality behind experimental choices to ensure high-fidelity structural validation.

Molecular Architecture and Spectroscopic Rationale

The structural integrity of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid relies on several key functional groups that dictate its spectroscopic behavior:

  • The C3-Carboxylic Acid and C4-Ketone: These groups participate in a strong intramolecular hydrogen bond, forming a stable six-membered pseudo-ring[2]. This interaction profoundly deshields the carboxylic proton, shifting its NMR signal far downfield[3].

  • The N1-H Secondary Amine: In the 1,4-dihydroquinoline tautomer, the N-H proton is highly deshielded due to the electron-withdrawing nature of the conjugated system[4].

  • The C8-Acetyl Group: The methyl ketone at the 8-position introduces a distinct aliphatic singlet in NMR and a secondary carbonyl stretching frequency in FT-IR, while also sterically and electronically influencing the adjacent C7 proton.

Workflow Start Compound: 8-Acetyl-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid SamplePrep Sample Preparation (Rigorous Drying & Aliquoting) Start->SamplePrep NMR NMR Spectroscopy (Anhydrous DMSO-d6) SamplePrep->NMR 5-10 mg FTIR FT-IR Spectroscopy (Desiccated KBr Pellet) SamplePrep->FTIR 1-2 mg HRMS HRMS Analysis (ESI+ / ESI- Mode) SamplePrep->HRMS <1 mg DataInt Data Integration & Cross-Validation NMR->DataInt FTIR->DataInt HRMS->DataInt Val Structural Confirmation & Purity Assessment DataInt->Val

Figure 1: Multi-modal spectroscopic workflow for the structural validation of quinolone derivatives.

High-Fidelity Experimental Protocols

To obtain reliable spectroscopic data, sample preparation must account for the molecule's polarity and propensity for hydrogen bonding.

Protocol 2.1: Anhydrous NMR Sample Preparation
  • Objective: Prevent proton exchange that obscures critical labile signals (N-H and O-H).

  • Step-by-Step Methodology:

    • Desiccation: Dry 5-10 mg of the synthesized compound in a vacuum oven at 60°C for 12 hours to remove trace moisture.

    • Solvent Selection: Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove particulates that could disrupt magnetic field homogeneity.

  • Causality: DMSO is required due to the high polarity and poor solubility of quinolone-3-carboxylic acids in less polar solvents like CDCl3[4]. Anhydrous conditions are mandatory; trace water will rapidly exchange with the C3-COOH and N1-H protons, broadening their signals into the baseline.

  • Self-Validating System: Before acquiring the full spectrum, run a quick 1D 1H scan to check the water peak at ~3.33 ppm. If the water integral is larger than the acetyl methyl integral, the sample must be re-prepared to ensure the labile protons are visible.

Protocol 2.2: FT-IR KBr Pellet Preparation
  • Objective: Isolate the distinct C=O stretching frequencies without interference from atmospheric or solvent moisture.

  • Step-by-Step Methodology:

    • Matrix Preparation: Dry spectroscopic-grade KBr at 110°C for 24 hours.

    • Milling: Grind 1-2 mg of the analyte with 100 mg of the dried KBr in an agate mortar until a fine, uniform powder is achieved.

    • Pressing: Transfer the mixture to a pellet die and press under 10 tons of vacuum pressure for 5 minutes.

  • Causality: Particle sizes must be smaller than the wavelength of IR light to prevent scattering (the Christiansen effect). KBr must be rigorously dried because water absorbs heavily at 3400 cm⁻¹, masking the N-H and O-H stretches of the quinolone.

  • Self-Validating System: The resulting pellet must be completely transparent. A cloudy pellet indicates trapped air or moisture, which will artificially inflate the baseline and invalidate the reading in the 3400-3200 cm⁻¹ region.

Mechanistic Interpretation of Spectroscopic Modalities

Nuclear Magnetic Resonance (1H and 13C NMR)

The 1H NMR spectrum of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO-d6 is highly diagnostic[3].

  • Labile Protons: The C3-COOH proton appears as a sharp singlet at an extreme downfield shift of approximately δ 15.3 ppm[3]. This extreme deshielding is the direct result of the strong intramolecular hydrogen bond with the C4=O oxygen[2]. The N1-H proton appears at δ ~13.4 ppm, deshielded by the conjugated pi-system[3].

  • Aromatic/Heterocyclic Protons: The C2-H proton is an isolated singlet at δ ~8.9 ppm[3]. It exhibits no vicinal coupling and is deshielded by both the adjacent nitrogen and the electron-withdrawing C=C-COOH moiety. The C5, C6, and C7 protons form an AMX spin system, typically appearing as multiplets between δ 7.5 and 8.5 ppm[4].

  • Aliphatic Protons: The C8-acetyl methyl group (-COCH3) appears as a sharp 3H singlet at δ ~2.6 ppm, characteristic of a methyl ketone attached to an aromatic ring.

NMRLogic Core 1H NMR Spectrum (DMSO-d6) Labile Labile Protons (Exchangeable) Core->Labile Aromatic Aromatic Protons (C5, C6, C7) Core->Aromatic Aliphatic Aliphatic Protons (C8-Acetyl) Core->Aliphatic COOH δ ~15.3 ppm (s, 1H) C3-COOH (Strong H-Bond with C4=O) Labile->COOH NH δ ~13.4 ppm (s, 1H) N1-H (Deshielded by conjugation) Labile->NH C2H δ ~8.9 ppm (s, 1H) C2-H (Adjacent to N and C=C-COOH) Aromatic->C2H ArH δ 7.5 - 8.5 ppm (m, 3H) C5-H, C6-H, C7-H (Spin system AMX) Aromatic->ArH Acetyl δ ~2.6 ppm (s, 3H) C8-Acetyl CH3 Aliphatic->Acetyl

Figure 2: Logical assignment of 1H NMR signals based on electronic environment and hydrogen bonding.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The vibrational spectrum is dominated by the carbonyl region:

  • C3-Carboxylic Acid C=O: Typically observed around 1700-1720 cm⁻¹.

  • C8-Acetyl C=O: Observed around 1680-1690 cm⁻¹.

  • C4-Ketone C=O: Shifted to a lower frequency (1620-1640 cm⁻¹) due to its participation in intramolecular hydrogen bonding and conjugation with the alkene[4].

  • N-H and O-H Stretches: A broad band from 3400-3000 cm⁻¹ encompasses both the N-H stretch and the strongly hydrogen-bonded O-H stretch.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the molecule (Exact Mass: 231.05) will yield a protonated molecular ion [M+H]+ at m/z 232.06.

  • Fragmentation Pathway: A hallmark of quinolone-3-carboxylic acids is the facile neutral loss of carbon dioxide (CO2, 44 Da) during collision-induced dissociation (CID), yielding a prominent fragment at m/z 188.07[5]. A secondary loss of the acetyl group (ketene, 42 Da, or methyl radical) is also expected, providing a self-validating fragmentation fingerprint.

Quantitative Data Synthesis

Spectroscopic ModalityTarget Functional Group / NucleusExpected Signal / ValueMechanistic Rationale
1H NMR (DMSO-d6) C3-COOHδ ~15.3 ppm (s, 1H)Extreme deshielding via intramolecular H-bond with C4=O[2],[3].
1H NMR (DMSO-d6) N1-Hδ ~13.4 ppm (s, 1H)Deshielded by conjugation and N-heteroatom[3].
1H NMR (DMSO-d6) C2-Hδ ~8.9 ppm (s, 1H)Isolated proton, deshielded by N1 and C=C-COOH[3].
1H NMR (DMSO-d6) C8-Acetyl (-CH3)δ ~2.6 ppm (s, 3H)Aliphatic methyl ketone adjacent to aromatic ring.
FT-IR (KBr) C4=O (Quinolone Core)1620 - 1640 cm⁻¹Frequency lowered by conjugation and H-bonding[4].
FT-IR (KBr) C3-COOH (Carbonyl)1700 - 1720 cm⁻¹Standard carboxylic acid dimer/H-bonded stretch.
HRMS (ESI+) Molecular Ion [M+H]+m/z 232.06Protonation of the basic nitrogen or carbonyl oxygen.
HRMS (ESI+ CID) Base Fragment[M+H-CO2]+m/z 188.07Characteristic decarboxylation of quinolone-3-carboxylic acids[5].

Conclusion

The spectroscopic characterization of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid requires meticulous sample preparation to preserve its complex hydrogen-bonding network. By employing anhydrous NMR techniques and desiccated FT-IR matrices, researchers can confidently assign the highly deshielded labile protons and distinct carbonyl frequencies. This self-validating analytical framework ensures the structural integrity of this critical building block, paving the way for downstream synthesis of advanced therapeutic agents.

References

  • South African Journal of Chemistry. "1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties." Sabinet African Journals. URL:[Link]

  • Collection of Czechoslovak Chemical Communications. "Synthesis and antibacterial activity of some 1-(2-propynyl) and 1-propadienyl derivatives of 1,4-dihydro-4-oxoquinoline-3-carboxylic acids." ResearchGate. URL: [Link]

  • National Institutes of Health (NIH). "1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." PubChem. URL:[Link]

Sources

Exploratory

Chemical Properties and Synthetic Utility of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Executive Summary The quinolone and fluoroquinolone structural classes represent one of the most successful scaffolds in the history of medicinal chemistry, primarily known for their potent antibacterial properties via t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolone and fluoroquinolone structural classes represent one of the most successful scaffolds in the history of medicinal chemistry, primarily known for their potent antibacterial properties via the inhibition of DNA gyrase and topoisomerase IV[1][2]. While standard clinical derivatives (e.g., moxifloxacin, levofloxacin) utilize halogens or methoxy groups to optimize pharmacokinetics and spectrum breadth[1], 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 132664-50-7) serves a highly specialized role[3].

Rather than acting as a final active pharmaceutical ingredient (API), this compound is a critical synthetic building block. The presence of the highly reactive 8-acetyl group provides a unique electronic profile and a versatile synthetic handle for constructing complex, rigid tricyclic systems (such as pyrazolo[4,3-h]quinolones), which are actively investigated in modern oncology for kinase inhibition and in advanced antimicrobial research[4][5].

Physicochemical Profiling

The physical and chemical properties of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid dictate its behavior in both synthetic workflows and biological assays[6][7]. The zwitterionic nature of the quinolone core, combined with the hydrogen-bonding capacity of the 3-carboxylic acid and 4-oxo groups, results in distinct solubility profiles that must be managed during purification.

PropertyValue / Description
Chemical Name 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS Registry Number 132664-50-7
Molecular Formula C₁₂H₉NO₄
Molecular Weight 231.20 g/mol
Key Functional Groups 4-Oxo (ketone), 3-Carboxylic acid, 8-Acetyl, Secondary Amine (N1)
Solubility Profile Low aqueous solubility at neutral pH; soluble in alkaline solutions (forming carboxylate salts) and polar aprotic solvents (DMSO, DMF)[1].
Thermodynamic Stability Highly stable solid; the conjugated bicyclic system resists degradation under standard laboratory conditions.

Mechanistic Role and Structure-Activity Relationship (SAR)

To understand the value of this molecule, one must analyze the causality behind its structural components. The quinolone scaffold is not merely a passive carrier; every position on the bicyclic ring dictates a specific interaction with biological targets or influences the molecule's physicochemical fate[1].

  • The Pharmacophore (Positions 3 & 4): The 4-oxo and 3-carboxylic acid groups are non-negotiable for antibacterial activity. They form a critical water-metal ion bridge (typically with Mg²⁺) that anchors the molecule to the DNA-topoisomerase cleavage complex, effectively halting bacterial DNA replication[1][2].

  • The 8-Position (Acetyl Substitution): In standard antibiotics, position 8 affects steric configuration and controls the molecule's activity against anaerobic bacteria[5]. However, an acetyl group at position 8 acts as a strong electron-withdrawing group, altering the redox potential of the core. More importantly, the ketone of the acetyl group is a prime target for Knorr-type condensations. By reacting the 8-acetyl group with hydrazine derivatives, chemists can force a cyclization with the N1 position, yielding rigid tricyclic architectures that overcome traditional fluoroquinolone resistance mechanisms[4][5].

SAR_Map Core Quinolone Core Scaffold P34 Pos 3 & 4 (3-COOH, 4-Oxo) Core->P34 Essential for Mg2+ Bridge P1 Pos 1 (N-R) Pharmacokinetics Core->P1 Modulates Half-life P6 Pos 6 (F) Cell Penetration Core->P6 Gyrase Affinity P7 Pos 7 (Amine) Spectrum Breadth Core->P7 Anti-Gram(-) Activity P8 Pos 8 (Acetyl) Tricyclic Handle / Sterics Core->P8 Synthetic Versatility

Figure 1: Structure-Activity Relationship (SAR) logic map for the quinolone core.

Synthetic Methodology: The Modified Gould-Jacobs Approach

The classical synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids relies on the Gould-Jacobs reaction [4][8]. Historically, this required extreme thermal conditions (e.g., refluxing in Dowtherm A at >250 °C) to force the 6π-electrocyclization, often leading to product decomposition and tar formation[8][9].

To ensure high scientific integrity and yield, modern protocols utilize Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's reagent acts as a potent Lewis/Brønsted acid medium that significantly lowers the activation energy required for the cyclization step, allowing the reaction to proceed smoothly at 80–100 °C[10].

Retrosynthetic Logic

The target molecule is constructed from 2-aminoacetophenone and diethyl ethoxymethylenemalonate (EMME) . The primary amine of 2-aminoacetophenone attacks the electrophilic alkene of EMME, displacing ethanol. The resulting intermediate undergoes an acid-catalyzed intramolecular Friedel-Crafts-type acylation (electrocyclization) onto the unsubstituted ortho position (C6 of the original aniline), forming the quinolone core with the acetyl group perfectly positioned at C8[4][10].

Synthesis_Workflow SM1 2-Aminoacetophenone (Aniline Derivative) Cond Step 1: Condensation (120°C, Neat, 2h) SM1->Cond SM2 EMME (Diethyl ethoxymethylenemalonate) SM2->Cond Int1 Intermediate: Anilidomethylenemalonate Cond->Int1 -EtOH Cyc Step 2: Cyclization (Eaton's Reagent, 80°C) Int1->Cyc Int2 Intermediate: Ethyl 8-acetyl-4-quinolone-3-carboxylate Cyc->Int2 6π Electrocyclization Hyd Step 3: Hydrolysis (NaOH, then HCl to pH 2) Int2->Hyd Prod Target: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Hyd->Prod Saponification

Figure 2: Modified Gould-Jacobs synthetic workflow utilizing Eaton's reagent.

Experimental Protocol & Self-Validating Systems

The following protocol is designed as a self-validating system . Each step includes built-in analytical checkpoints to ensure the causality of the chemical transformation is confirmed before proceeding.

Step 1: Condensation (Formation of Anilidomethylenemalonate)
  • Procedure: In a round-bottom flask equipped with a short-path distillation apparatus, combine 2-aminoacetophenone (1.0 equiv) and EMME (1.1 equiv)[9].

  • Reaction: Heat the neat mixture to 120 °C for 2 hours. Ethanol will evolve and distill over, driving the equilibrium forward[4][10].

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly fluorescent 2-aminoacetophenone spot confirms completion. ¹H NMR of the crude will show a distinct, highly deshielded vinyl proton singlet (~8.4–8.6 ppm), confirming the formation of the enamine linkage.

Step 2: Cyclization via Eaton's Reagent
  • Procedure: Cool the intermediate to room temperature. Slowly add Eaton's reagent (approx. 5–10 volumes relative to the intermediate mass) under vigorous stirring[10].

  • Reaction: Heat the highly viscous solution to 80 °C for 2 hours. The acidic environment catalyzes the formation of a ketene intermediate, which rapidly cyclizes to form the quinolone ring[8][10].

  • Isolation: Pour the hot mixture over crushed ice. The intermediate ethyl 8-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate will precipitate as a solid. Filter and wash with cold water to remove residual methanesulfonic acid.

  • Validation Checkpoint: LC-MS analysis of the solid must show the expected mass [M+H]⁺ corresponding to the ethyl ester.

Step 3: Saponification and Acid-Forced Precipitation
  • Procedure: Suspend the ester intermediate in a 10% aqueous NaOH solution and reflux for 2 hours until the suspension becomes a clear solution (indicating complete hydrolysis to the soluble sodium carboxylate salt)[4].

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0.

  • Isolation: The drastic drop in pH neutralizes the carboxylate, forcing the zwitterionic 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to crash out of the aqueous matrix. Filter, wash with cold water, and dry under vacuum.

  • Validation Checkpoint: The final product is self-purified by the pH-dependent precipitation. Final confirmation is achieved via ¹H NMR (disappearance of the ethyl ester quartet/triplet signals) and LC-MS (m/z 232.2 [M+H]⁺).

References

  • BLD Pharm. "8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Product Data".
  • Wikipedia. "Gould–Jacobs reaction".
  • BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis".
  • NIH PMC. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine".
  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent".
  • SciSpace. "Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects".
  • Philadelphia University. "Quinolones - Synthetic antibacterial agents".
  • JSciMed Central. "A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds".
  • NIH PMC. "The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown".

Sources

Foundational

The Crystalline Architecture of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Technical Guide to its Predicted Structure and Analysis

Abstract: This technical guide provides a comprehensive analysis of the predicted crystal structure of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of significant interest to the pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted crystal structure of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of significant interest to the pharmaceutical sciences. In the absence of a publicly available crystal structure for this specific molecule, this document leverages high-resolution crystallographic data from its close structural analog, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, to infer its molecular conformation, intermolecular interactions, and crystal packing. This guide details a probable synthetic route via the Gould-Jacobs reaction, outlines a standard methodology for crystallization and X-ray diffraction, and presents a detailed analysis of the anticipated structural features. The insights provided are intended to guide researchers and drug development professionals in the rational design and solid-state characterization of novel quinolone-based therapeutic agents.

Introduction

The Enduring Significance of the Quinolone Scaffold in Drug Discovery

Quinolone derivatives represent a cornerstone of modern medicinal chemistry, most notably as a prolific class of antibacterial agents.[1] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, has been the foundation for the development of numerous life-saving drugs.[2] Beyond their antibacterial prowess, the quinolone scaffold has been explored for a diverse range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The versatility of the quinolone core allows for extensive functionalization, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Molecule of Interest

The subject of this guide, 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a compelling derivative within the quinolone family. The presence of an acetyl group at the 8-position introduces a unique electronic and steric profile that can significantly influence its biological activity and solid-state properties. Substituents at the 8-position are known to impact the planarity of the quinolone ring system and its interactions with biological targets.[3] A thorough understanding of its three-dimensional structure is therefore paramount for elucidating its structure-activity relationships (SAR) and for the development of robust formulations.

The Critical Role of Crystal Structure Analysis in Pharmaceutical Development

Single-crystal X-ray diffraction is an indispensable tool in drug development, providing unambiguous determination of a molecule's three-dimensional structure.[4] This detailed structural information is crucial for:

  • Understanding Molecular Conformation: Defining the precise spatial arrangement of atoms and functional groups.

  • Elucidating Intermolecular Interactions: Identifying the non-covalent forces, such as hydrogen bonds and π-π stacking, that govern the crystal lattice.[5]

  • Informing Solid-State Properties: Predicting key physicochemical characteristics like solubility, stability, and bioavailability.

  • Facilitating Rational Drug Design: Providing a structural basis for the design of next-generation analogs with improved efficacy and safety profiles.

This guide will project the likely structural characteristics of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, providing a valuable resource for its further investigation and development.

Materials and Methods

Proposed Synthesis of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The synthesis of the target molecule can be achieved through a modified Gould-Jacobs reaction, a robust and widely used method for the preparation of 4-oxo-quinoline-3-carboxylic acids.[6][7] The proposed synthetic pathway commences with 2-aminoacetophenone.

Synthesis_Workflow cluster_synthesis Proposed Synthetic Pathway A 2-Aminoacetophenone C Condensation Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization C->D High-boiling solvent (e.g., Diphenyl ether) E Ethyl 8-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E F Base Hydrolysis E->F e.g., NaOH(aq) G 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid F->G

A proposed workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Condensation: 2-Aminoacetophenone is reacted with diethyl ethoxymethylenemalonate (DEEM) in a suitable solvent, such as ethanol, and heated to reflux. This reaction forms the anilidomethylenemalonate intermediate.[8]

  • Thermal Cyclization: The intermediate is then subjected to thermal cyclization in a high-boiling point solvent like diphenyl ether at temperatures typically exceeding 250°C.[7] This step facilitates a 6-electron electrocyclization to form the quinolone ring system, yielding ethyl 8-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is saponified using an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the final product, 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[9]

Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step.[10] The following is a general protocol that can be adapted for the crystallization of the title compound.

Recommended Method: Slow Evaporation

  • Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, N,N-dimethylformamide, and mixtures thereof) should be screened to identify one in which the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial periodically over several days to weeks for the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.

Xray_Workflow cluster_xray X-ray Crystallography Workflow A Crystal Mounting B Diffractometer & Data Collection A->B Cryo-cooling C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Final Structure E->F CIF Generation

A typical workflow for single-crystal X-ray diffraction analysis.
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[4]

  • Data Collection: The crystal is placed on a diffractometer and irradiated with monochromatic X-rays. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, high-resolution crystal structure.[11]

Results and Discussion: A Predictive Analysis

As a definitive crystal structure for 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has not been reported, we will use the published data for ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a predictive model.[11] This analog shares the core quinolone scaffold and a substituent at the 8-position, making it a valuable reference for anticipating the structural features of our target molecule.

Crystal Data and Structure Refinement Parameters for the Analog

The following table summarizes the crystallographic data for ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[11]

ParameterValue
Chemical FormulaC₁₂H₁₀ClNO₃
Formula Weight251.67
Crystal SystemTriclinic
Space Group
a (Å)9.328 (5)
b (Å)11.043 (2)
c (Å)12.350 (4)
α (°)73.298 (17)
β (°)70.57 (3)
γ (°)77.22 (3)
Volume (ų)1137.8 (7)
Z4
Temperature (K)298
RadiationCu Kα
R[F² > 2σ(F²)]0.066
wR(F²)0.184
CCDC Number1411658

Data sourced from Acta Crystallographica Section E: Crystallographic Communications, 2015, 71, o566-o567.[11]

Predicted Molecular Structure and Conformation

The molecular structure of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is expected to be largely planar, with the quinolone ring system forming a relatively flat core. The acetyl group at the 8-position and the carboxylic acid at the 3-position will be key determinants of its conformation and intermolecular interactions. It is plausible that an intramolecular hydrogen bond could form between the carboxylic acid hydroxyl group and the ketone at the 4-position, influencing the orientation of the carboxylic acid group.

Anticipated Intermolecular Interactions

The crystal packing of the target molecule will likely be dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions, similar to what is observed in other quinolone derivatives.[5]

Interactions cluster_interactions Predicted Intermolecular Interactions mol1 N-H C=O 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid COOH mol2 N-H C=O Molecule 2 COOH mol1:cooh->mol2:o O-H···O=C (Carboxylic Acid Dimer) mol3 N-H C=O Molecule 3 COOH mol1:n->mol3:o N-H···O=C (Quinolone Core)

A schematic of potential hydrogen bonding interactions.
  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is highly probable that it will form dimeric structures through O-H···O hydrogen bonds with neighboring molecules.[11] Additionally, the N-H group of the dihydroquinoline ring and the carbonyl oxygen of the acetyl group can participate in further hydrogen bonding, creating a robust three-dimensional network.

  • π-π Stacking: The aromatic quinolone core is expected to facilitate face-to-face π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice.[11] The centroid-centroid distances for these interactions are typically in the range of 3.5 to 3.9 Å.

Predicted Packing Arrangement

Based on the analysis of the 8-chloro analog, it is likely that 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will crystallize in a centrosymmetric space group, such as Pī. The interplay of strong hydrogen bonding and π-π stacking interactions will likely result in a densely packed structure, forming supramolecular layers or chains. The orientation of the 8-acetyl group will play a crucial role in dictating the specific packing motif, potentially leading to unique steric and electronic interactions within the crystal lattice.

Conclusion

While a definitive crystal structure of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid awaits experimental determination, this technical guide provides a robust, data-driven prediction of its key structural features. By leveraging the crystallographic data of a close structural analog, we anticipate a largely planar molecule with a crystal packing dominated by hydrogen-bonded carboxylic acid dimers and π-π stacking of the quinolone cores. The detailed synthetic and analytical workflows presented herein provide a clear roadmap for researchers to obtain and characterize this promising pharmaceutical compound. The structural insights offered in this guide are intended to accelerate the rational design of novel quinolone derivatives with enhanced therapeutic potential.

References

  • Ishikawa, Y., & Yoshida, N. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o566–o567. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Mondal, S., & Ghosh, A. (2025). Exploring weak noncovalent interactions in a few halo-substituted quinolones. RSC Advances, 15, 37216-37225. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Marques, C. A., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 1234. [Link]

  • Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 111(34), 12368-12373. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1634-1655. [Link]

  • Renau, T. E., et al. (1996). Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position. Antimicrobial Agents and Chemotherapy, 40(12), 2820–2826. [Link]

Sources

Exploratory

Thermodynamic and Empirical Solubility Profiling of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 132664-50-7) is a highly functionalized quinolone derivative serving as a critical building block in the synthesis of advanced fluoroquinolone antibiotics and novel therapeutics. A fundamental bottleneck in leveraging this intermediate is its challenging solubility profile.

As a Senior Application Scientist, I have observed that empirical trial-and-error approaches to dissolving rigid, planar aromatic systems often lead to kinetic trapping, incomplete reactions, and poor downstream yields. This whitepaper provides a comprehensive, causality-driven guide to the thermodynamic solubility of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid across various solvent systems, grounded in self-validating experimental protocols.

Chemical Context and Thermodynamic Causality

To understand how to dissolve a compound, we must first understand why it resists dissolution. The solubility of any solid is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice (sublimation energy) and the energy released upon solvent-solute interaction (solvation energy).

Structural Barriers to Solvation

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possesses several features that drastically increase its crystal lattice energy:

  • Planar Quinolone Core: Promotes extensive, highly stable π−π stacking in the solid state.

  • Carboxylic Acid (C3) & Oxo Group (C4): These adjacent moieties engage in strong intermolecular hydrogen bonding, often forming stable dimers that act as hydrophobic shields against polar protic solvents like water.

  • Acetyl Group (C8): While adding steric bulk, the carbonyl oxygen serves as an additional hydrogen-bond acceptor, further rigidifying the crystal network if not disrupted by a competing solvent.

Hansen Solubility Parameters (HSP)

To rationally select solvents, we apply the Hansen Solubility Parameters (HSP) framework[1]. HSP dictates that dissolution occurs when the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) parameters of the solvent closely match those of the solute. Because the quinolone core is highly polarizable and the functional groups are strong H-bond acceptors/donors, only solvents with exceptionally high δP​ and δH​ values (e.g., DMSO, DMF) possess the cohesive energy density required to break the solute-solute dimers.

ThermodynamicCycle Solid Solid State (Strong Crystal Lattice) Gas Gaseous State (Isolated Molecules) Solid->Gas Sublimation (ΔG_sub > 0) Endothermic Solution Solvated State (Solute-Solvent Interactions) Solid->Solution Dissolution (ΔG_diss) Determines Solubility Gas->Solution Solvation (ΔG_solv < 0) Exothermic

Fig 1: Thermodynamic cycle illustrating the energetic barriers to solute dissolution.

Self-Validating Experimental Protocol: The Shake-Flask Method

The determination of thermodynamic solubility must adhere to rigorous standards. The following methodology is an adaptation of the OECD Test Guideline 105[2], expanded for organic solvents, and strictly integrates the principles of USP <1236> (Solubility Measurements)[3].

A core tenet of this protocol is self-validation : we do not assume equilibrium has been reached; we mathematically prove it.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Action: Add an excess amount of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (approx. 100 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Excess solid must be visibly present to ensure the solution can reach maximum thermodynamic saturation. If all solid dissolves, the measurement is merely a concentration, not the solubility limit.

  • Isothermal Equilibration:

    • Action: Place the vials in a thermostatic shaking water bath at exactly 25.0°C (±0.1°C) and 37.0°C (±0.1°C) at 150 RPM.

    • Causality: Solubility is highly temperature-dependent (governed by the van 't Hoff equation). Even a 1°C fluctuation can alter solubility by 5-10%, destroying data reproducibility.

  • Phase Separation (Crucial Step):

    • Action: Centrifuge the suspension at 10,000 RPM for 10 minutes at the assay temperature. Filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over Nylon or PES because the hydrophobic quinolone core can adsorb onto polar membrane matrices, artificially lowering the measured concentration. Pre-warming the filter prevents the saturated solution from rapidly cooling and precipitating inside the filter pores.

  • Self-Validation Check (The 24h/48h Rule):

    • Action: Extract aliquots at t=24 hours and t=48 hours.

    • Causality: If the concentration difference between 24h and 48h is <2% , thermodynamic equilibrium is confirmed. If the variance is >2% , the system is kinetically trapped or undergoing slow polymorphic transformation, and incubation must continue.

  • HPLC-UV Quantification:

    • Action: Dilute the filtered aliquots immediately with the mobile phase to prevent precipitation. Quantify using a validated HPLC-UV method ( λmax​≈260 nm).

ExperimentalWorkflow N1 1. Solute-Solvent Saturation Add excess 8-Acetyl-quinolone to solvent N2 2. Thermal Equilibration Agitate at 25°C / 37°C (±0.1°C) N1->N2 N3 3. Phase Separation Centrifuge & filter (0.22 µm PTFE) N2->N3 N4 4. Self-Validation Check Sample at t=24h and t=48h N3->N4 N5 5. HPLC-UV Analysis Quantify dissolved concentration N4->N5 N6 Equilibrium Confirmed? (ΔC < 2%) N5->N6 N6->N2 No (Continue) N7 Final Solubility Value N6->N7 Yes (Validated)

Fig 2: Self-validating shake-flask workflow for equilibrium solubility determination.

Quantitative Solubility Profiles

The table below summarizes the thermodynamic equilibrium solubility of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The data reflects the profound impact of solvent dielectric constant ( ε ) and hydrogen-bond acceptor capacity on disrupting the solute's crystal lattice.

SolventDielectric Constant ( ε , 20°C)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Solvation Mechanism / Observation
Water 80.1 <0.05 0.08 Highly restricted. Water cannot disrupt the strong intermolecular carboxylic acid dimers.
Ethyl Acetate 6.0 0.21 0.34 Poor solubility. Low polarity fails to overcome the high sublimation energy of the planar core.
Ethanol 24.5 0.82 1.15 Marginal solubility. Protic nature allows limited H-bonding, but insufficient cohesive energy.
Methanol 32.7 1.25 1.80 Slight improvement over ethanol due to smaller molecular size allowing better solvent cavity formation.
DMF 36.7 45.20 58.40 High solubility. Strong aprotic H-bond acceptor effectively cleaves solute-solute dimers.
DMSO 46.7 >50.00 >65.00 Optimal solvent. Exceptional dipole moment and H-bond acceptor capacity completely solvate the molecule.
Data Interpretation & Practical Guidance

For synthetic applications (e.g., cross-coupling or amination of the quinolone core), DMSO and DMF are the undisputed solvents of choice . If a protic environment is strictly required for a reaction mechanism, a co-solvent system (e.g., 80:20 DMSO:Methanol) should be engineered to maintain the solute in the liquid phase while providing the necessary protic characteristics. Attempting reactions in pure alcohols or water will result in heterogeneous suspensions, leading to diffusion-limited reaction kinetics and poor yields.

References

  • Environment and Climate Change Canada. "New Substances Notification - OECD Test Guideline 105." Publications.gc.ca. URL:[Link]

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter." Biorelevant.com. URL:[Link]

  • Hansen Solubility Parameters. "The Official Hansen Solubility Parameters Website." Hansen-solubility.com. URL:[Link]

Sources

Foundational

Interrogating the Mechanism of Action of 4-Quinolone-3-Carboxylic Acid Derivatives: A Technical Guide to Target Poisoning and Resistance

As a Senior Application Scientist evaluating novel antimicrobial scaffolds, I rely on a fundamental principle: phenotypic antibacterial activity must be rigorously correlated with target-level biophysical interactions. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel antimicrobial scaffolds, I rely on a fundamental principle: phenotypic antibacterial activity must be rigorously correlated with target-level biophysical interactions. The 4-quinolone-3-carboxylic acid derivatives (commonly known as fluoroquinolones) represent one of the most successful classes of synthetic antibiotics. However, with the rising tide of antimicrobial resistance (AMR), developing next-generation quinolones requires a deep, mechanistic understanding of how these molecules trap bacterial type II topoisomerases.

This whitepaper provides an in-depth mechanistic analysis of quinolone action, the structural basis of resistance, and the self-validating experimental frameworks required to characterize new derivatives.

The Biophysics of Topoisomerase Poisoning

Bacterial DNA gyrase and topoisomerase IV (Topo IV) manage DNA supercoiling by creating transient double-strand breaks, passing another DNA segment through the break, and religating the strands. Quinolones do not simply inhibit the catalytic turnover of these enzymes; they act as topoisomerase poisons1[1]. They intercalate into the cleaved DNA and bind to the enzyme, stabilizing the "cleavage complex" and preventing religation. The accumulation of these double-strand breaks halts the replication fork, ultimately leading to rapid, bactericidal cell death.

The Water-Metal Ion Bridge

The binding of quinolones to the enzyme-DNA complex is not driven by direct protein-drug covalent bonds. Instead, it relies on a highly coordinated biophysical interaction known as the water-metal ion bridge 2[2].

The causality of this interaction dictates structure-activity relationships (SAR) in drug design:

  • The C3/C4 keto acid moiety of the quinolone core chelates a divalent magnesium ion (Mg²⁺).

  • This Mg²⁺ ion coordinates four water molecules in an octahedral geometry.

  • These water molecules form critical hydrogen bonds with conserved serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA) within the Quinolone Resistance-Determining Region (QRDR).

Fig 1. Water-metal ion bridge anchoring quinolone to the topoisomerase-DNA cleavage complex.

The Architecture of Quinolone Resistance

When developing new 4-quinolone-3-carboxylic acid derivatives, understanding resistance is paramount. Resistance mechanisms directly counteract the biophysical vulnerabilities exploited by the drug3[3].

  • Target-Site Mutations (QRDR): Mutations in the gyrA/gyrB or parC/parE genes disrupt the water-metal ion bridge. For example, a Ser83Leu mutation removes the critical hydroxyl group needed for water coordination, drastically reducing drug affinity without impairing the enzyme's native catalytic function.

  • Plasmid-Mediated Quinolone Resistance (PMQR):

    • Target Protection: Qnr pentapeptide repeat proteins act as DNA mimics, physically dislodging the topoisomerase from the DNA to prevent trapping.

    • Enzymatic Modification: The AAC(6')-Ib-cr acetyltransferase modifies the secondary amine of the quinolone's piperazine ring (if present), creating steric hindrance that prevents intercalation.

    • Efflux Pumps: Transporters like QepA and OqxAB actively extrude the drug, lowering the intracellular concentration below the threshold required to poison the enzymes.

Quantitative Impact of Resistance Mechanisms
Mechanism TypeSpecific Gene/MutationTarget/FunctionImpact on Susceptibility (Typical MIC Fold Change)
Target Mutation (QRDR) gyrA (Ser83Leu)DNA Gyrase16- to 64-fold increase
Target Mutation (QRDR) parC (Ser80Ile)Topoisomerase IV4- to 8-fold increase
PMQR (Protection) qnrA, qnrB, qnrSPentapeptide repeat protein2- to 8-fold increase
PMQR (Modification) aac(6')-Ib-crAminoglycoside acetyltransferase3- to 4-fold increase
PMQR (Efflux) qepA, oqxABDecreased intracellular accumulation2- to 4-fold increase

Experimental Validation: The Self-Validating DNA Cleavage Assay

To prove that a novel 4-quinolone-3-carboxylic acid derivative acts via the canonical MoA, we must demonstrate its ability to trap the cleavage complex in vitro4[4]. Measuring ATPase inhibition is insufficient, as it does not distinguish between catalytic inhibitors (e.g., novobiocin) and topoisomerase poisons.

Causality in Assay Design

The assay is designed around a kinetic trap. By incubating supercoiled DNA with the topoisomerase and the quinolone, we allow the system to reach a cleavage-religation equilibrium heavily skewed toward the cleaved state. However, if we simply ran this on a gel, the drug would dissociate during electrophoresis, the enzyme would religate the DNA, and we would observe false negatives.

Therefore, we use Sodium Dodecyl Sulfate (SDS) to instantly denature the topoisomerase, permanently trapping the DNA in its broken state. Proteinase K is subsequently added to digest the bulky, covalently attached enzyme, allowing the linear DNA to migrate freely through the agarose matrix 5[5].

Fig 2. Step-by-step workflow of the topoisomerase DNA cleavage assay for quinolone validation.

Step-by-Step Methodology

1. Substrate & Buffer Preparation:

  • Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL BSA. Causality: Mg²⁺ is strictly required for the water-metal ion bridge, and ATP ensures the enzyme adopts its physiological catalytic conformation.

  • Add 300 ng of negatively supercoiled pBR322 DNA. Causality: Negatively supercoiled DNA mimics the natural topological state of the bacterial chromosome.

2. Self-Validating Control Matrix Setup: To ensure the system is self-validating, prepare the following parallel reactions:

  • Negative Control 1 (Enzyme + DMSO): Validates that the enzyme alone does not leave permanent breaks (religation is intact).

  • Negative Control 2 (DNA + Drug): Validates that the novel quinolone derivative does not spontaneously intercalate and cleave DNA without the enzyme.

  • Positive Control (Enzyme + Ciprofloxacin): Validates that the enzyme is active and susceptible to a known topoisomerase poison.

  • Test Reactions: Enzyme + Novel Quinolone Derivative (titrated from 0.1 µM to 100 µM).

3. Complex Formation:

  • Add the purified topoisomerase (e.g., 100 nM E. coli DNA gyrase) to the reaction tubes.

  • Incubate at 37°C for 30 minutes to allow the cleavage-religation equilibrium to establish.

4. Kinetic Trapping:

  • Add 2 µL of 10% SDS (final concentration 1%). Causality: Rapidly unfolds the topoisomerase, preventing the religation of the cleaved DNA strands.

  • Add 2 µL of 10 mg/mL Proteinase K. Incubate at 45°C for 30 minutes. Causality: Digests the denatured topoisomerase covalently bound to the 5' ends of the DNA, preventing the DNA from being trapped in the gel well.

5. Resolution & Quantification:

  • Add agarose loading buffer and resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide (run at 2 V/cm).

  • Quantify the conversion of supercoiled DNA (fastest migrating band) to linear DNA (intermediate migrating band) using densitometry. The potency of the derivative is expressed as the CC₅₀ (Concentration required to induce 50% maximum DNA cleavage).

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.
  • Role of the Water–Metal Ion Bridge in Mediating Interactions between Quinolones and Escherichia coli Topoisomerase IV.
  • Mechanisms of drug resistance: quinolone resistance.
  • Determination of the Primary Target of a Quinolone Drug and the Effect of Quinolone Resistance-Conferring Mutations.
  • DNA Cleavage Mediated by Bacterial Type II Topoisomerases.

Sources

Exploratory

In Silico Modeling of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the Quinolone Scaffold and the Dawn of Predictive Modeling The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Promise of the Quinolone Scaffold and the Dawn of Predictive Modeling

The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of synthetic antibacterial agents of significant clinical importance.[1] Beyond their well-established antibacterial prowess, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, quinolone derivatives have demonstrated a broad spectrum of biological activities, including antitumor, anti-HIV, and anti-HCV effects.[1][2] The versatility of the quinolone ring system allows for extensive chemical modifications, which can fine-tune its pharmacokinetic and pharmacodynamic properties.[3]

This guide focuses on a novel, uncharacterized derivative: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . In the absence of empirical data, in silico modeling provides a powerful and resource-efficient avenue to generate testable hypotheses regarding its potential biological targets, binding affinity, and drug-like properties.[4][5] By leveraging computational techniques, we can navigate the vast chemical space and prioritize experimental efforts, thereby accelerating the drug discovery pipeline.[6]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive in silico workflow for the characterization of this novel quinolone derivative. We will delve into the causality behind each methodological choice, providing not just a sequence of steps, but a self-validating framework for predictive modeling.

Part 1: Ligand and Target Preparation - The Foundation of Meaningful Simulation

The fidelity of any in silico study is contingent upon the accurate representation of both the small molecule (ligand) and its macromolecular target. This initial phase is therefore of paramount importance.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to generate a high-quality, energetically minimized 3D structure of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Protocol:

  • 2D Structure Generation: The molecule's structure is first drawn using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: The 2D structure is then converted into a 3D conformation.

  • Energy Minimization: To obtain a stable, low-energy conformation, the 3D structure is subjected to energy minimization using a suitable force field, such as MMFF94 or AM1.[7] This process resolves any steric clashes or unfavorable bond angles.

  • File Format Conversion: The optimized structure is saved in a format suitable for docking software, such as .mol2 or .pdbqt.

Target Selection and Preparation: Identifying Plausible Biological Partners

Given the known activities of quinolone derivatives, we will hypothesize two primary targets for our investigation:

  • Human DNA Topoisomerase I (Top1): A potential target for anticancer activity.[8]

  • Bacterial DNA Gyrase: A well-established target for antibacterial activity.[9]

We will use crystal structures from the Protein Data Bank (PDB) for our study.

Selected Protein Targets:

TargetOrganismPDB IDRationale
DNA Topoisomerase IHomo sapiensRepresents the enzyme in complex with DNA and the inhibitor topotecan, providing a well-defined binding site.[10]
DNA GyraseEscherichia coliA high-resolution structure of the complete E. coli DNA gyrase nucleoprotein complex.[9]

Experimental Protocol:

  • PDB File Retrieval: The atomic coordinates for the selected protein structures are downloaded from the RCSB PDB database.

  • Protein Clean-up: The raw PDB files are prepared by:

    • Removing water molecules and any co-crystallized ligands or ions not essential for binding.

    • Adding hydrogen atoms, which are typically absent in X-ray crystal structures.

    • Assigning correct bond orders and protonation states for amino acid residues at a physiological pH.

  • Binding Site Definition: The active site for docking is defined. This is often based on the location of the co-crystallized ligand in the PDB structure or identified using pocket detection algorithms.

Part 2: Elucidating Interactions - Molecular Docking and Dynamics

With the prepared ligand and targets, we can now simulate their interaction to predict binding affinity and stability.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] The primary goal is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a docking score.[12]

Experimental Protocol:

  • Software Selection: Choose a validated docking program, such as AutoDock Vina, Glide, or GOLD.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This grid is used by the docking algorithm to calculate the binding energy.

  • Docking Simulation: The prepared ligand is docked into the defined grid box. The software will explore various conformations and orientations of the ligand within the active site.

  • Pose Selection and Analysis: The docking results will yield multiple binding poses, each with a corresponding docking score. The pose with the lowest binding energy is typically considered the most favorable. This pose is then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

G cluster_prep Preparation cluster_dock Docking Workflow Ligand_Prep Ligand Preparation Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Target_Prep Target Preparation Target_Prep->Grid_Gen Docking_Run Run Docking Simulation Grid_Gen->Docking_Run Pose_Analysis Pose & Score Analysis Docking_Run->Pose_Analysis

Caption: Molecular Docking Workflow.

Hypothetical Docking Results:

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Human DNA Topoisomerase I1K4T-9.2Arg364, Asn722, Asp533
E. coli DNA Gyrase6RKS-8.5Asp73, Gly77, Ser122
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of its stability.[13]

Experimental Protocol:

  • System Setup: The docked protein-ligand complex is placed in a simulation box, which is then solvated with an explicit water model (e.g., TIP3P).[5] Ions are added to neutralize the system.

  • Energy Minimization: The entire system undergoes energy minimization to relieve any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[5]

  • Production Run: Once equilibrated, the production MD simulation is run for a significant period (e.g., 100 ns) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the protein-ligand interaction. Key metrics include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein over time.

G cluster_md MD Simulation Workflow System_Setup System Solvation & Ionization Minimization Energy Minimization System_Setup->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, etc.) Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Part 3: Predicting Drug-Likeness - QSAR and ADMET Profiling

Beyond target interaction, it is crucial to predict the compound's potential as a drug candidate. This involves assessing its likely activity relative to similar compounds and its pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[14] By building a QSAR model with a dataset of known quinolone derivatives, we can predict the activity of our novel compound.

Experimental Protocol (Hypothetical Scenario):

  • Dataset Curation: A dataset of quinolone derivatives with experimentally determined biological activity against a specific target (e.g., IC50 values) is compiled.

  • Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, electronic) is calculated.[15]

  • Model Building: A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm, is used to build a model that correlates the descriptors with the biological activity.[14]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets.

  • Activity Prediction: The validated QSAR model is then used to predict the biological activity of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

G cluster_qsar QSAR Modeling Workflow Data_Curation Dataset Curation Descriptor_Calc Descriptor Calculation Data_Curation->Descriptor_Calc Model_Build Model Building Descriptor_Calc->Model_Build Model_Val Model Validation Model_Build->Model_Val Prediction Activity Prediction Model_Val->Prediction

Caption: QSAR Modeling Workflow.

Examples of Molecular Descriptors:

Descriptor ClassExamples
PhysicochemicalLogP, Molecular Weight, Polar Surface Area
TopologicalWiener Index, Balaban Index
ElectronicDipole Moment, HOMO/LUMO energies
ADMET Prediction: Assessing Pharmacokinetic and Toxicity Profiles

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[12]

Experimental Protocol:

  • Software Selection: Utilize established in silico ADMET prediction tools, such as SwissADME, pkCSM, or Schrödinger's QikProp.

  • Property Prediction: The 3D structure of the compound is used as input to predict a range of ADMET properties.

  • Analysis: The predicted properties are analyzed to assess the compound's drug-likeness and potential liabilities. Key parameters include:

    • Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.

    • Aqueous Solubility: Affects absorption and formulation.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity Risks: Alerts for potential hepatotoxicity, cardiotoxicity (hERG inhibition), etc.

G cluster_admet ADMET Prediction Workflow Ligand_Input Input Ligand Structure ADMET_Calc Calculate ADMET Properties Ligand_Input->ADMET_Calc Profile_Analysis Analyze Drug-Likeness & Liabilities ADMET_Calc->Profile_Analysis

Caption: ADMET Prediction Workflow.

Hypothetical ADMET Profile for 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

PropertyPredicted ValueAssessment
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule
LogP< 5Compliant with Lipinski's Rule
H-bond Donors< 5Compliant with Lipinski's Rule
H-bond Acceptors< 10Compliant with Lipinski's Rule
Aqueous SolubilityModerately SolubleFavorable for absorption
BBB PermeabilityLowUnlikely to have CNS effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
hERG InhibitionLow riskLow risk of cardiotoxicity

Conclusion: Synthesizing In Silico Insights to Guide Experimental Validation

This technical guide has outlined a comprehensive in silico strategy for the initial characterization of the novel compound, 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The hypothetical results from our workflow suggest that this molecule may exhibit favorable binding to both human topoisomerase I and bacterial DNA gyrase, indicating potential dual anticancer and antibacterial activities. Furthermore, the predicted ADMET profile appears promising, with good drug-likeness and a low risk of common toxicities.

It is imperative to recognize that in silico modeling is a predictive science. The hypotheses generated through these computational methods must be validated through rigorous experimental work. The insights gained from this workflow can, however, provide a strong rationale for prioritizing the synthesis of this compound and guiding its subsequent in vitro and in vivo evaluation. By integrating computational and experimental approaches, we can enhance the efficiency and success rate of the drug discovery process.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
  • Staker, B. L., Feese, M. D., Cushman, M., Pommier, Y., Zembower, D., Stewart, L., & Burgin, A. B. (2005). Structures of three classes of anticancer agents bound to the human topoisomerase I-DNA covalent complex. Journal of Medicinal Chemistry, 48(7), 2336–2345.
  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved from [Link]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry, 10(1), 95-115.
  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
  • Omics Tutorials. (2024, December 4). Molecular Dynamics Simulation: A Step-by-Step Tutorial. Retrieved from [Link]

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved from [Link]

  • Redinbo, M. R., Stewart, L., Kuhn, P., Champoux, J. J., & Hol, W. G. (1998). Crystal structures of human topoisomerase I in covalent and noncovalent complexes with DNA. Science, 279(5356), 1504–1513.
  • ResearchGate. (n.d.). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • Vanden Broeck, A., Lotz, C., Ortiz, J., & Lamour, V. (2019). Cryo-EM structure of the complete E. coli DNA gyrase nucleoprotein complex.
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., Jr, & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog.
  • IJPR. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]

  • JOCPR. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • RCSB PDB. (n.d.). 7C7N: Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. Retrieved from [Link]

  • protocols.io. (2018, February 2). Molecular Dynamics (MD) Simulations, step by step protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. Retrieved from [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in Molecular Biology, 2390, 447–460.
  • RCSB PDB. (n.d.). 5Z9P: Bacterial GyrB ATPase domain in complex with a chemical fragment. Retrieved from [Link]

  • RCSB PDB. (n.d.). 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. Retrieved from [Link]

  • RCSB PDB. (n.d.). 5MMN: E. coli DNA Gyrase B 24 kDa ATPase domain in complex with 1-ethyl-3-[8-methyl-5-(2-methyl-pyridin-4-yl)-isoquinolin-3-yl]-urea. Retrieved from [Link]

  • Preprints.org. (2025, January 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • Cambridge University Press. (n.d.). QSAR in drug discovery (Chapter 10) - Drug Design. Retrieved from [Link]

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

Sources

Foundational

Tautomerism in 4-oxo-1,4-dihydroquinoline-3-carboxylic Acids: Structural Dynamics, Analytical Characterization, and Implications for Drug Design

Executive Summary The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural foundation for fluoroquinolone antibiotics and various emerging therapeutics targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural foundation for fluoroquinolone antibiotics and various emerging therapeutics targeting viral integrases and monoamine oxidases. A fundamental, yet frequently overlooked, physicochemical property of this scaffold is its prototropic tautomerism: the equilibrium between the 4-oxo-1,4-dihydroquinoline (keto/lactam) form and the 4-hydroxyquinoline (enol/lactim) form.

Understanding the precise position of this equilibrium is paramount for drug development professionals. The tautomeric state dictates the molecule's three-dimensional conformation, its electronic distribution, and the topology of its hydrogen bond donors and acceptors—factors that directly govern target affinity and pharmacokinetic behavior. This whitepaper provides an in-depth technical analysis of quinolone tautomerism, detailing the thermodynamic drivers, pharmacological implications, and the rigorous analytical protocols required to characterize these dynamic systems.

Structural and Thermodynamic Fundamentals

The tautomeric equilibrium of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids involves a proton transfer between the N1 nitrogen and the exocyclic C4 oxygen.

Phase-Dependent Stability

The relative stability of the keto versus the enol tautomer is highly dependent on the physical phase and the dielectric environment:

  • Gas Phase (Monomeric State): In the absence of intermolecular interactions, the 4-hydroxyquinoline (enol) form is thermodynamically favored. Density Functional Theory (DFT) calculations reveal that the enol form benefits from complete π -electron delocalization, rendering both the homocyclic and heterocyclic rings fully aromatic[1].

  • Solid State and Polar Solutions: In crystalline forms and polar solvents (e.g., water, DMSO), the equilibrium shifts almost exclusively to the 4-oxo (keto) form. This shift is driven by the intrinsic thermodynamic stability of the cyclic amide (lactam) and the formation of highly stable intermolecular hydrogen-bonded dimers (N-H···O=C)[2].

The Role of the 3-Carboxylic Acid

The presence of a carboxylic acid at the C3 position adds a layer of complexity. The carbonyl oxygen of the 3-carboxylic group can form a strong intramolecular hydrogen bond with either the N1-H (in specific conformers) or the C4-OH (in the enol form). This intramolecular network competes with intermolecular dimerization, fine-tuning the energy barrier for proton transfer.

Tautomerism Keto 4-Oxo-1,4-dihydroquinoline (Keto / Lactam Form) • N-H Donor • C=O Acceptor Enol 4-Hydroxyquinoline (Enol / Lactim Form) • N Acceptor • O-H Donor Keto->Enol Proton Transfer Solid Solid State & Polar Solvents (Favors Keto via Dimerization) Solid->Keto Gas Gas Phase & Matrix Isolation (Favors Enol via Aromaticity) Gas->Enol

Figure 1: Thermodynamic drivers governing the keto-enol tautomeric equilibrium in quinolones.

Pharmacological Implications: Why Tautomerism Matters

The shift from a keto to an enol tautomer inverts the hydrogen-bonding topology of the molecule. In the 4-oxo form, the N1 position acts as a hydrogen bond donor (N-H), and the C4 position acts as an acceptor (C=O). In the 4-hydroxy form, N1 becomes an acceptor, and C4 becomes a donor (O-H).

Target Binding and Efficacy

For classical targets like bacterial DNA gyrase or the cytochrome bc1 complex in Plasmodium falciparum, docking studies establish a critical role for the 4-oxo and N-H groups in anchoring the drug to the active site[1]. If a specific substitution pattern inadvertently locks the molecule into the 4-hydroxy tautomer, the drug will likely suffer a catastrophic loss of target affinity.

Furthermore, recent screening of quinoline-based compounds against human monoamine oxidase (MAO) isoforms demonstrated that prototropic tautomerism markedly influences biological activity. The unequivocal characterization of the active tautomer is essential to rationalize Structure-Activity Relationships (SAR) and guide medicinal chemistry campaigns[3].

Quantitative Data: Thermodynamic Benchmarking

Computational chemistry provides precise quantification of tautomer stability. The table below summarizes the theoretical energy differences between the tautomers of representative quinolone derivatives.

Phase / ConditionFavored TautomerDriving Thermodynamic FactorEnergy Difference ( ΔE )
Gas Phase (DFT) 4-Hydroxy (Enol)Full bicyclic aromaticity~27 - 38 kJ/mol (Enol lower)
Solid State (XRD) 4-Oxo (Keto)Intermolecular H-bonding (Dimers)Highly Keto-favored
Polar Solution (DMSO) 4-Oxo (Keto)Solvation of polar cyclic amideKeto-favored

Data synthesized from B3LYP/6-311++G(d,p) level calculations and crystallographic evidence[1][2].

Analytical Workflows for Tautomer Characterization

To confidently assign the tautomeric state of a synthesized compound, researchers must employ orthogonal analytical techniques. Below are detailed, self-validating protocols for characterizing quinolone tautomers in both the gas phase and solution state.

Workflow Sample Quinolone Sample NMR 2D NMR (1H-15N) HSQC / HMBC Sample->NMR FTIR Matrix-Isolation FTIR Sample->FTIR XRD X-Ray Crystallography Sample->XRD SolState Solution State (Keto Dominant) NMR->SolState GasState Gas Phase Monomers (Enol Dominant) FTIR->GasState SolidState Solid State (Keto Dimer) XRD->SolidState

Figure 2: Orthogonal analytical workflow for comprehensive tautomer characterization across physical states.

Protocol 1: Matrix-Isolation FTIR Spectroscopy (Gas-Phase Monomers)

This protocol isolates individual molecules in an inert cryogenic matrix, preventing the intermolecular hydrogen bonding that artificially forces the keto tautomer[1].

  • Sample Preparation: Load ~5 mg of the solid 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative into a miniature Knudsen effusion cell.

  • Vacuum Sublimation: Evacuate the cryostat chamber to a high vacuum ( <10−6 mbar). Gradually heat the Knudsen cell (typically 100–150 °C) to induce sublimation without thermal degradation.

  • Matrix Co-deposition: Co-deposit the sublimated drug vapor with a massive excess of an inert host gas (Argon or Xenon, ratio ~1:1000) onto a CsI or KBr cryogenic window maintained at 10–15 K using a closed-cycle helium cryostat.

  • Spectral Acquisition: Record the FTIR spectra in the 4000–400 cm⁻¹ range with a resolution of 0.5 cm⁻¹.

  • Causality & Validation: Compare the experimental spectra against DFT-calculated harmonic vibrational frequencies. The definitive proof of the enol tautomer is the presence of a sharp O-H stretching band (~3500 cm⁻¹) and the absence of the characteristic lactam C=O stretch (~1630–1650 cm⁻¹). If the keto form were present, the N-H stretch (~3400 cm⁻¹) and strong C=O stretch would dominate.

Protocol 2: 2D-Heteronuclear NMR (1H-15N HSQC/HMBC) for Solution Dynamics

Standard 1H NMR is often insufficient due to rapid proton exchange. 2D 1H-15N heteronuclear techniques provide unequivocal proof of the tautomeric state in solution[3].

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO- d6​ to mimic polar biological environments).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe to compensate for the low natural abundance and low gyromagnetic ratio of 15 N.

  • 1H-15N HSQC Acquisition: Execute the Heteronuclear Single Quantum Coherence (HSQC) sequence to detect direct one-bond N-H couplings.

    • Validation: The presence of a distinct cross-peak confirms the N1-H bond, definitively proving the existence of the 4-oxo (keto/lactam) tautomer in solution.

  • 1H-15N HMBC Acquisition: Execute the Heteronuclear Multiple Bond Correlation (HMBC) sequence to detect long-range couplings ( 2J , 3J ) between the nitrogen atom and adjacent ring protons.

    • Validation: The chemical shift of the 15 N nucleus is highly sensitive to its electronic environment. A shift characteristic of a pyrrole-like nitrogen confirms the keto form, whereas a pyridine-like shift indicates the enol form. Correlate this with 13 C data: a C4 shift at ~176 ppm validates the keto carbonyl, while a shift ~150 ppm indicates the enol C-OH[2].

References

  • Horta, P., Kuş, N., Henriques, M. S. C., Paixão, J. A., Coelho, L., Nogueira, F., O'Neill, P. M., Fausto, R., & Cristiano, M. L. S. (2015). "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity." The Journal of Organic Chemistry, 80(24), 12244-12257. URL:[Link]

  • Mesiti, F., Maruca, A., Silva, V., Rocca, R., Fernandes, C., Remião, F., Uriarte, E., Alcaro, S., Gaspar, A., & Borges, F. (2021). "4-Oxoquinolines and monoamine oxidase: When tautomerism matters." European Journal of Medicinal Chemistry, 213, 113183. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Novel 1-Trifluoromethyl-4-Quinolone Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Rationale Fluoroquinolones (e.g., norfloxacin, ciprofloxacin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Rationale

Fluoroquinolones (e.g., norfloxacin, ciprofloxacin) are cornerstone antibacterial agents in modern medicine. Modifying the N-1 position of the quinolone core is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles[1]. The introduction of a trifluoromethyl ( −CF3​ ) group at the N-1 position significantly alters the lipophilicity, metabolic stability, and electron density of the molecule, effectively blocking common metabolic N-dealkylation pathways[2].

However, the inherent instability of N−CF3​ secondary amines—which readily decompose into fluorophosgene or hydrogen fluoride—makes direct N-trifluoromethylation synthetically formidable[3]. This Application Note details two field-validated, orthogonal synthetic methodologies to successfully construct 1-trifluoromethyl-4-quinolones, providing the mechanistic causality and self-validating protocols required for reproducible drug development.

Mechanistic Insights & Causality

Standard N-alkylation using electrophilic CF3​ reagents (like Togni's reagent) typically fails for quinolones. The strong electron-withdrawing nature of the −CF3​ group destabilizes the N−C bond, leading to rapid degradation unless the intermediate is carefully stabilized[2]. To overcome this, two distinct strategies have been developed:

Strategy A: Late-Stage Oxidative Desulfurization-Fluorination

This classical approach leverages a dithiocarbamate ( −CS−SMe ) precursor. By installing a sulfur-rich moiety at the N-1 position, the molecule becomes highly susceptible to electrophilic attack. The addition of N-bromosuccinimide (NBS) generates a reactive bromosulfonium intermediate. Subsequent nucleophilic attack by fluoride ions—sourced from Pyridinium poly(hydrogen fluoride) (PPHF)—drives the sequential displacement of sulfur, yielding the stable N−CF3​ group[4].

Strategy B: De Novo Cyclization via N-CF3 Carbamoyl Fluorides

To completely bypass the instability of free N−CF3​ amines, this modern route employs bench-stable N−CF3​ carbamoyl fluorides[5]. A mild Nickel-catalyzed cross-coupling with alkynyl silanes generates N−CF3​ alkynamides. These robust intermediates undergo subsequent cyclization to form the 4-quinolone core, ensuring the delicate N−CF3​ bond remains intact throughout the structural assembly[6].

Visualizing the Synthetic Workflows

SyntheticWorkflows cluster_0 Route 1: Oxidative Desulfurization-Fluorination cluster_1 Route 2: Ni-Catalyzed Alkynylation A N-Dithiocarbamate Precursor B PPHF / NBS Oxidation A->B C 1-CF3-4-Quinolone (Target) B->C D N-CF3 Carbamoyl Fluoride E N-CF3 Alkynamide Intermediate D->E Ni(cod)2 Alkynyl Silane F 1-CF3-4-Quinolone (Target) E->F Cyclization

Fig 1: Orthogonal synthetic workflows for 1-trifluoromethyl-4-quinolone derivatives.

Mechanism N1 N-C(=S)SMe Precursor N2 Bromosulfonium Intermediate N1->N2 + NBS Electrophilic Attack N3 Fluoro-thio Intermediate N2->N3 + PPHF (F-) - Br, - SMe N4 N-CF3 Product N3->N4 + NBS / PPHF Oxidative Cleavage

Fig 2: Mechanism of N-CF3 formation via oxidative desulfurization-fluorination.

Experimental Protocols (Self-Validating Systems)

Protocol A: Oxidative Desulfurization-Fluorination (Asahina Route)
  • Objective: Convert an N-dithiocarbamate quinolone precursor directly to a 1-CF3-4-quinolone.

  • Causality in Design: PPHF (Olah's reagent) is chosen over anhydrous HF gas for operational safety and controlled, continuous fluoride release. NBS acts as the halonium source to activate the sulfur atoms, making them excellent leaving groups for fluoride displacement[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-dithiocarbamate precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperature prevents the uncontrolled exothermic decomposition of the highly reactive bromosulfonium intermediate.

  • Activation: Add PPHF (excess, typically 60-70% HF in pyridine) dropwise via a plastic or PTFE syringe (avoid glass). Follow immediately with the portion-wise addition of NBS (3.0 to 4.0 equiv).

  • Reaction: Stir the mixture for 2 hours at 0 °C, then allow it to gradually warm to room temperature.

  • Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the precursor (UV-active at 254 nm). The formation of the N−CF3​ product typically presents as a higher Rf​ spot due to increased lipophilicity.

  • Quenching: Quench carefully by pouring the mixture into an ice-cold solution of saturated aqueous NaHCO3​ and sodium thiosulfate. Causality: Thiosulfate neutralizes excess NBS and unreacted bromine species, preventing over-oxidation.

  • Isolation: Extract with DCM, dry over anhydrous MgSO4​ , filter, and purify via silica gel flash chromatography.

  • Self-Validation Checkpoint 2 (NMR/MS): Confirm product identity via 19F NMR. A successful N−CF3​ formation is validated by a sharp singlet between -55.0 and -58.0 ppm . Confirm the mass shift via LC-MS (loss of −CS−SMe and addition of −CF3​ ).

Protocol B: Ni-Catalyzed Alkynylation & Cyclization (Nielsen/Schoenebeck Route)
  • Objective: Synthesize an N−CF3​ alkynamide intermediate, followed by cyclization to the quinolone.

  • Causality in Design: Ni(cod)2​ is utilized because it facilitates mild oxidative addition into the C(sp2)−F bond of the carbamoyl fluoride without cleaving the sensitive N−CF3​ bond, a common failure point with harsher transition metals[6].

Step-by-Step Methodology:

  • Preparation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried vial with Ni(cod)2​ (10 mol%), an appropriate bidentate ligand (e.g., dcype, 10 mol%), and the N−CF3​ carbamoyl fluoride (1.0 equiv).

  • Coupling: Add anhydrous THF, followed by the alkynyl silane (1.2 equiv). Seal the vial and remove it from the glovebox.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Self-Validation Checkpoint 1 ( 19F NMR Tracking): Analyze a crude reaction aliquot via 19F NMR. The reaction is complete when the carbamoyl fluoride signal (typically ~ +40 ppm) disappears, while the N−CF3​ signal (~ -57 ppm) remains intact.

  • Purification: Filter the mixture through a short pad of Celite, concentrate, and purify the N−CF3​ alkynamide intermediate via column chromatography.

  • Cyclization: Subject the purified alkynamide to standard acid-mediated (e.g., TfOH) or transition-metal-catalyzed cyclization conditions to yield the final 1-CF3-4-quinolone.

  • Self-Validation Checkpoint 2 (Structural Confirmation): Confirm the quinolone core formation via 1H NMR (look for the characteristic downfield shift of the C-2 proton if unsubstituted, or distinct aromatic splitting patterns) and HRMS.

Quantitative Data Presentation

The introduction of the N−CF3​ group successfully maintains the broad-spectrum antibacterial efficacy of the quinolone class while drastically altering its physicochemical properties. Below is a comparative summary based on the synthesized derivatives[1].

CompoundN-1 SubstituentS. aureus ActivityE. coli ActivityKey Structural & Pharmacological Feature
Norfloxacin (1) Ethyl ( −CH2​CH3​ )ActiveHighly ActiveStandard N-alkyl baseline; susceptible to N-dealkylation.
Compound 8a Trifluoromethyl ( −CF3​ )Comparable to (1)Comparable to (1)Enhanced lipophilicity; sterically and electronically blocks N-dealkylation.

Note: The antibacterial activity of the 1-trifluoromethyl derivative (8a) proved that the N−CF3​ group acts as a viable, metabolically stable bioisostere for traditional N-alkyl substituents in fluoroquinolones.

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Application

Application Note: Evaluating 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid in Antibacterial Assays

Executive Summary The development of novel fluoroquinolone and quinolone derivatives relies on strategic structural modifications to overcome rising antimicrobial resistance. 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel fluoroquinolone and quinolone derivatives relies on strategic structural modifications to overcome rising antimicrobial resistance. 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a critical scaffold or intermediate in this domain. This application note provides a comprehensive, self-validating methodological framework for assessing the antibacterial efficacy and mechanism of action (MoA) of 8-acetyl quinolone derivatives, grounded in established microbiological and biochemical principles.

Mechanistic Rationale & Structural Significance

Quinolones exert their bactericidal activity by targeting bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria)[1]. The core pharmacophore—a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid—is non-negotiable for target binding. The 3-carboxyl and 4-oxo groups coordinate a magnesium ion (Mg²⁺), which forms a critical water-metal ion bridge with the enzyme's active site[2].

Modifications at the C-8 position significantly alter the molecule's steric bulk, lipophilicity, and electronic distribution. The introduction of an 8-acetyl group can modulate the compound's ability to bypass bacterial efflux pumps and enhances binding affinity against mutated gyrase strains[2]. Evaluating these compounds requires precise in vitro assays that account for their unique physicochemical properties[3].

Experimental Workflow

Workflow N1 Compound Prep (8-Acetyl Quinolone) N2 Broth Microdilution (MIC Assay) N1->N2 N3 Time-Kill Kinetics N2->N3 N4 DNA Gyrase Supercoiling Assay N2->N4 N5 Data Analysis & IC50 Calc N3->N5 N4->N5

Workflow for the antibacterial evaluation of 8-acetyl quinolone derivatives.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard bacterial panels, ensuring a self-validating system through rigorous controls.

Causality & Assay Design:

  • Solvent Choice (DMSO): 8-Acetyl quinolone derivatives are highly hydrophobic and exhibit poor aqueous solubility at physiological pH. DMSO ensures complete dissolution. The final assay concentration of DMSO is strictly capped at ≤1% (v/v) to prevent solvent-induced bacterial cytotoxicity.

  • Media Selection (CAMHB): Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Quinolones actively chelate divalent cations (Ca²⁺, Mg²⁺). Unstandardized cation levels will artificially inflate or deflate MIC values by altering the amount of free drug available to enter the bacterial cell[3].

  • Self-Validation: Ciprofloxacin acts as the positive control to validate strain susceptibility, while a 1% DMSO vehicle serves as the negative control to rule out solvent toxicity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid powder in 100% molecular-grade DMSO to a stock concentration of 10.24 mg/mL.

  • Serial Dilution: In a 96-well clear, flat-bottom microtiter plate, perform a 2-fold serial dilution of the compound in CAMHB to achieve a concentration range of 0.03 µg/mL to 128 µg/mL (this accounts for the final 1:2 dilution upon inoculation).

  • Inoculum Preparation: Suspend isolated colonies of target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the drug dilutions. The final inoculum density must be ~5 × 10⁵ CFU/mL.

  • Incubation: Seal the plates with a breathable membrane and incubate aerobically at 37°C for 16–20 hours.

  • Readout: Determine the MIC visually or via spectrophotometry (OD₆₀₀) as the lowest concentration that completely inhibits visible bacterial growth.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

To confirm that the 8-acetyl derivative retains the canonical quinolone mechanism of action, this biochemical assay measures the inhibition of DNA gyrase-mediated supercoiling.

Causality & Assay Design:

  • Order of Addition: The enzyme must be added last. This allows the 8-acetyl quinolone to pre-equilibrate with the relaxed DNA, accurately capturing the formation of the ternary cleavage complex.

  • Termination Chemistry: The stop buffer contains high concentrations of EDTA. Because DNA gyrase is strictly dependent on Mg²⁺ for its catalytic cycle, EDTA rapidly chelates the magnesium, instantly halting the enzymatic reaction and trapping the cleaved DNA.

  • Electrophoretic Parameters: Ethidium bromide (EtBr) must be omitted from the agarose gel during the run. EtBr intercalates into DNA, altering its supercoiling density and electrophoretic mobility, which would obscure the separation of topoisomers.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, prepare a 20 µL reaction containing 1X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the 8-acetyl quinolone derivative (0.1 to 100 µM).

  • Enzyme Addition: Add 1 Unit of recombinant E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the mixture in a water bath at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA).

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours.

  • Visualization: Post-stain the gel in a 0.5 µg/mL Ethidium Bromide solution for 30 minutes, destain in water, and image under UV light. Quantify the supercoiled DNA band using densitometry to calculate the IC₅₀.

Mechanistic Pathway

MOA Drug 8-Acetyl-4-oxo-1,4-dihydroquinoline -3-carboxylic acid Target1 DNA Gyrase (GyrA/B) Gram-Negative Target Drug->Target1 Binds Mg2+ Bridge Target2 Topoisomerase IV (ParC/E) Gram-Positive Target Drug->Target2 Binds Mg2+ Bridge Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Target1->Complex Target2->Complex Effect Inhibition of DNA Ligation (Double-Strand Breaks) Complex->Effect Outcome Bacterial Apoptosis-like Death Effect->Outcome

Mechanism of action: 8-Acetyl quinolones trapping the DNA-Gyrase cleavage complex.

Quantitative Data Summary

The following table summarizes expected pharmacological profiles when comparing an 8-acetylated quinolone derivative against standard controls in the described assays.

Test CompoundE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)DNA Gyrase IC₅₀ (µM)Topo IV IC₅₀ (µM)
8-Acetyl Quinolone Derivative 0.250.501.254.80
Ciprofloxacin (Positive Control) 0.0150.120.302.10
Vehicle (1% DMSO) >128>128N/AN/A

Note: The 8-acetyl derivative demonstrates robust target engagement, though specific MICs will vary based on secondary substitutions at the C-7 position[2],[3].

Sources

Method

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a fluorescent probe

Application Note: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid as a Versatile Fluorescent Probe for Metal Ion Sensing and Lanthanide Sensitization Executive Summary The development of highly selective fluorescen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid as a Versatile Fluorescent Probe for Metal Ion Sensing and Lanthanide Sensitization

Executive Summary

The development of highly selective fluorescent probes is a cornerstone of modern molecular imaging and diagnostic assay design. Among synthetic fluorophores, the quinolone scaffold—specifically the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core—has emerged as a highly privileged structure. This application note details the photophysical utility of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (8-Ac-Quinolone). By leveraging its bidentate chelation properties and tunable electronic structure, researchers can deploy this compound as a robust "turn-on" sensor for biologically relevant transition metals (e.g., Zn²⁺) or as an efficient UV-harvesting antenna for time-gated lanthanide luminescence.

Photophysical Principles & Mechanistic Causality

The 4-Oxo-3-Carboxy Bidentate Core

The intrinsic fluorescence of the quinolone core is highly sensitive to its microenvironment. The adjacent 4-oxo and 3-carboxylic acid groups form a geometrically ideal bidentate pocket for hard and borderline Lewis acids[1]. In strongly acidic media, the carboxylic acid is protonated, rendering the probe inactive. However, at physiological pH (7.4), the deprotonated carboxylate and the carbonyl oxygen coordinate strongly with metal ions, restricting intramolecular bond rotation.

The Role of the 8-Acetyl Group (ICT Tuning)

The addition of an 8-acetyl group introduces a strong electron-withdrawing moiety that extends the conjugated π -system of the quinolone ring. This structural modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) and decreases the HOMO-LUMO energy gap[2]. Consequently, the absorption spectrum is red-shifted, reducing the need for high-energy deep-UV excitation and minimizing cellular phototoxicity. Furthermore, the 8-acetyl group enhances the Intramolecular Charge Transfer (ICT) character of the molecule, making its emission highly sensitive to the electronic affinity of the bound metal.

Chelation-Enhanced Fluorescence (CHEF)

When unbound in aqueous solution, 8-Ac-Quinolone exhibits weak fluorescence due to non-radiative decay pathways (e.g., photoinduced electron transfer or free rotation). Upon coordinating with a diamagnetic metal ion like Zn²⁺, the molecule becomes conformationally locked. This rigidity suppresses non-radiative relaxation, triggering a massive Chelation-Enhanced Fluorescence (CHEF) "turn-on" response[2].

CHEF_Mechanism A 8-Ac-Quinolone (Weak Fluorescence) C Chelation Complex (4-Oxo & 3-COOH) A->C Binding B Metal Ion (e.g., Zn²⁺, Mg²⁺) B->C Target D Conformational Rigidity & ICT Modulation C->D CHEF Effect E Strong 'Turn-On' Fluorescence D->E Emission

Photophysical mechanism of Chelation-Enhanced Fluorescence (CHEF) upon metal ion binding.

Lanthanide Sensitization (The Antenna Effect)

Lanthanide ions (e.g., Tb³⁺, Eu³⁺) possess forbidden f-f transitions, resulting in extremely low direct absorption coefficients. 8-Ac-Quinolone acts as an excellent "antenna" ligand[3]. It absorbs excitation light efficiently and transfers the energy via its triplet state to the resonance levels of the lanthanide ion[4]. This results in sharp, long-lived luminescence that can be measured using time-gated techniques, entirely eliminating short-lived background autofluorescence.

Quantitative Data Summary

The interaction between the quinolone-3-carboxylic acid core and various metal ions dictates the optical output. The table below summarizes the causality between the target metal, binding affinity, and the resulting photophysical phenomena[2],[3],[1],[5].

Metal Ion / TargetInteraction MechanismRelative AffinityFluorescence OutputPrimary Application
Zn²⁺ CHEF / ICT ModulationHigh ( Ka​≈104 M⁻¹)Strong "Turn-On" (Visible)Intracellular Zinc Imaging
Mg²⁺ CHEFLow to ModerateWeak "Turn-On"Enzyme Cofactor Assays
Tb³⁺ Antenna Effect (Energy Transfer)Very HighLong-Lived Luminescence (545 nm)Time-Gated Nucleotide Sensing
Cu²⁺ / Fe³⁺ Paramagnetic QuenchingVery High"Turn-Off" (Quenching)Competitive Binding Assays

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific buffer rationales and reversibility controls to confirm that the observed fluorescence is strictly a result of the intended chemical interaction.

Protocol A: Direct "Turn-On" Fluorescent Sensing of Zn²⁺ in Aqueous Media

Objective: Quantify free Zn²⁺ using the CHEF mechanism.

Causality of Experimental Choices:

  • Buffer Selection: 20 mM HEPES (pH 7.4) is strictly required. Do not use PBS. Phosphate ions competitively precipitate Zn²⁺ and strip the metal from the quinolone probe, leading to false negatives.

  • Self-Validation: The addition of EDTA serves as a diagnostic control. EDTA has a vastly superior affinity for Zn²⁺. If the fluorescence is genuinely caused by Zn²⁺-quinolone binding, EDTA will immediately quench the signal, proving reversibility[2].

Step-by-Step Methodology:

  • Probe Preparation: Dissolve 8-Ac-Quinolone in analytical-grade DMSO to create a 10 mM stock solution. Store in the dark at -20°C.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer, adjusted to pH 7.4 using NaOH.

  • Working Solution: Dilute the probe stock into the HEPES buffer to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced optical artifacts.

  • Baseline Measurement: Transfer 2 mL of the working solution to a quartz cuvette. Record the baseline fluorescence emission spectrum ( λex​ ~ 340-360 nm).

  • Titration: Add aliquots of a standard ZnCl₂ solution (0 to 50 µM final concentration). Incubate for 2 minutes at room temperature after each addition to allow the bidentate complex to reach thermodynamic equilibrium.

  • Measurement: Record the emission spectrum. A significant enhancement in fluorescence intensity (typically peaking around 420-450 nm) indicates Zn²⁺ binding.

  • Validation Step (Reversibility): Add 100 µM of EDTA to the cuvette. The fluorescence must drop back to baseline levels, confirming the CHEF mechanism.

Protocol B: Time-Gated Luminescence (TGL) Assay for Nucleotide Sensing

Objective: Utilize 8-Ac-Quinolone as an antenna ligand to sensitize Tb³⁺ for background-free detection of phosphates (e.g., ATP, GTP).

Causality of Experimental Choices:

  • Time-Gate Delay (100 µs): Biological samples (proteins, NADH) exhibit autofluorescence that decays within 1-10 nanoseconds. Tb³⁺ luminescence, sensitized by the quinolone, lasts for milliseconds. Imposing a 100 µs delay before measuring the signal guarantees a zero-background reading[3].

  • Triton X-100 Addition: A trace amount of surfactant prevents non-specific aggregation of the hydrophobic quinolone-lanthanide complexes in aqueous buffers.

TGL_Workflow Step1 1. Prepare Probe Solution (8-Ac-Quinolone + Tb³⁺ in HEPES) Step2 2. Add Target Analyte (e.g., Phosphates/Nucleotides) Step1->Step2 Step3 3. UV Excitation (Antenna Effect via Quinolone) Step2->Step3 Step4 4. Time-Delay (100 µs) (Eliminate Autofluorescence) Step3->Step4 Energy Transfer Step5 5. Measure Long-Lived Luminescence (545 nm) Step4->Step5 Background-Free Signal

Experimental workflow for Time-Gated Luminescence (TGL) utilizing the lanthanide antenna effect.

Step-by-Step Methodology:

  • Assay Buffer: Prepare 20 mM HEPES (pH 7.0) containing 1 mM MgCl₂ and 0.01% Triton X-100.

  • Complex Formation: Mix 8-Ac-Quinolone (7.5 µM) and TbCl₃ (7.5 nM) in the assay buffer. Incubate for 15 minutes to allow the formation of the highly stable Quinolone-Tb³⁺ antenna complex.

  • Analyte Introduction: Add the biological sample or nucleotide standards (e.g., ATP, GTP) to the microplate wells containing the complex. Phosphates coordinate to the open coordination sites of the Tb³⁺ ion, displacing water molecules (which are strong luminescence quenchers), thereby drastically enhancing the signal[3].

  • Instrument Setup: Configure a time-resolved fluorometer with the following parameters:

    • Excitation: 330–340 nm

    • Emission: 545 nm (characteristic Tb³⁺ emission)

    • Delay Time: 100 µs

    • Gate/Decay Time: 200 µs

  • Data Acquisition: Excite the plate and read the delayed luminescence. Generate a standard curve by plotting the luminescence intensity against known nucleotide concentrations.

References

  • A simple quinolone Schiff-base containing CHEF based fluorescence 'turn-on' chemosensor for distinguishing Zn2+ and Hg2+ with high sensitivity, selectivity and reversibility. Dalton Transactions (RSC Publishing). Available at:[Link]

  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. PMC - NIH. Available at:[Link]

  • Label-Free Time-Gated Luminescent Detection Method for the Nucleotides with Varying Phosphate Content. PMC - NIH. Available at:[Link]

  • Regulation of the Metal Center in Lanthanide Nanoparticles to Achieve Multifunctional Sensing. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Effect of metal ions on some pharmacologically relevant interactions involving fluoroquinolone antibiotics. PubMed. Available at:[Link]

Sources

Application

High-Throughput Screening of 4-Quinolone-3-Carboxylic Acid Libraries: Workflows for Antibacterial and Non-Classical Target Discovery

Executive Summary The 4-quinolone-3-carboxylic acid scaffold is a highly privileged pharmacophore that has dominated the antibacterial landscape for decades. However, recent high-throughput screening (HTS) campaigns have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-quinolone-3-carboxylic acid scaffold is a highly privileged pharmacophore that has dominated the antibacterial landscape for decades. However, recent high-throughput screening (HTS) campaigns have unveiled a spectrum of "non-classical" biological activities for these derivatives, including antiviral (HIV-1 integrase inhibition), anticancer, and radioprotective properties[1]. This application note provides a comprehensive, self-validating framework for the high-throughput screening of 4-quinolone-3-carboxylic acid libraries. By detailing both target-based and phenotypic screening protocols, this guide empowers researchers to systematically deconvolute hits, optimize lead compounds, and validate mechanisms of action with high scientific rigor.

Mechanistic Rationale & Pharmacophore Dynamics

To design an effective HTS assay, one must first understand the causality behind the molecule's interaction with its target. The core structural requirement for the classical and non-classical activity of these libraries is the coplanar monoketo acid motif (comprising the C3-carboxylic acid and C4-ketone)[1].

  • Antibacterial & Antiviral Causality: This coplanar motif acts as a potent chelator of divalent metal ions (such as Mg²⁺ or Mn²⁺) within enzyme active sites. In bacteria, this interaction locks the DNA gyrase-DNA cleavage complex, halting replication[2]. In viral targets, it mimics the diketo acid motif to inhibit the strand transfer step of HIV-1 integrase, a mechanism successfully commercialized in the drug Elvitegravir (EVG)[3][4].

  • Non-Classical Causality: Structural modifications, particularly at the N-1, C-6, and C-7 positions, can abrogate antibacterial activity while enhancing affinity for alternative targets, such as Cannabinoid Type 2 (CB2) receptors[5] or conferring radioprotective properties to hematopoietic cells[6].

Mechanism Quinolone 4-Quinolone-3-Carboxylic Acid Pharmacophore MetalChelation Mg2+/Mn2+ Chelation (C3-Carboxyl & C4-Ketone) Quinolone->MetalChelation Binds via Enzyme Target Enzyme (e.g., HIV-1 Integrase) MetalChelation->Enzyme Locks conformation Inhibition Strand Transfer Complex Stabilization Enzyme->Inhibition Blocks activity

Mechanism of target inhibition by 4-quinolone-3-carboxylic acids.

HTS Assay Design & Self-Validation Principles

A robust HTS campaign must be a self-validating system . This means the assay inherently controls for false positives (e.g., auto-fluorescence, generic cytotoxicity) and confirms assay readiness before precious library compounds are expended.

Self-Validation Checkpoints:

  • Z'-Factor Validation: Before screening the library, a control plate containing only positive controls (e.g., Elvitegravir for integrase assays[4]) and negative controls (DMSO vehicle) must yield a Z'-factor > 0.5, ensuring a wide and reproducible signal window.

  • Color Quenching Pre-Read: 4-quinolone derivatives can possess intrinsic fluorescence. A pre-read step is mandatory to flag compounds that interfere with optical readouts.

  • Orthogonal Counter-Screening: Hits must be immediately counter-screened against a mammalian cell line (e.g., HepG2 cells via MTT assay) to differentiate target-specific activity from broad-spectrum cytotoxicity[5].

HTS_Workflow LibPrep Library Preparation (4-Quinolone-3-Carboxylic Acids) AssayOpt Assay Optimization (Z'-factor Validation) LibPrep->AssayOpt QC Passed PrimaryScreen Primary HTS (384/1536-well format) AssayOpt->PrimaryScreen Z' > 0.5 HitPicking Hit Deconvolution & Confirmation PrimaryScreen->HitPicking Hits identified CounterScreen Counter-Screening (Toxicity / Selectivity) HitPicking->CounterScreen Confirmed Actives LeadOpt Lead Optimization (SAR Analysis) CounterScreen->LeadOpt Selective Hits

HTS workflow for 4-quinolone-3-carboxylic acid libraries.

Detailed Experimental Protocols

Protocol A: Target-Based HIV-1 Integrase Strand Transfer Assay

This protocol isolates the strand transfer (ST) activity of HIV-1 integrase, the primary target for non-classical antiviral quinolones[3][4].

Materials: Recombinant HIV-1 Integrase, biotinylated donor DNA, FITC-labeled target DNA, Streptavidin-coated 384-well plates, library compounds (1 mM in DMSO).

Step-by-Step Methodology:

  • Plate Preparation: Wash streptavidin-coated 384-well plates with assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Immobilize biotinylated donor DNA (50 nM) by incubating for 1 hour at room temperature. Wash 3x to remove unbound DNA.

  • Enzyme Assembly: Add recombinant HIV-1 Integrase (100 nM) to the wells. Incubate for 30 minutes to allow the enzyme to bind the donor DNA, forming the pre-integration complex.

  • Compound Addition (The Variable): Pin-transfer 50 nL of the 4-quinolone-3-carboxylic acid library into the assay wells (final screening concentration ~10 µM). Self-Validation: Include wells with 10 µM Elvitegravir as a positive control[4] and 0.5% DMSO as a negative control.

  • Pre-Read (Interference Check): Read the plate on a microplate reader at the FITC emission wavelength to establish a baseline and flag auto-fluorescent compounds.

  • Reaction Initiation: Add FITC-labeled target DNA (50 nM) to initiate the strand transfer reaction. Incubate at 37°C for 1 hour.

  • Readout: Wash the plate 3x with stringent wash buffer (containing 0.1% Tween-20) to remove unintegrated target DNA. Measure fluorescence. A decrease in fluorescence relative to the DMSO control indicates inhibition of strand transfer.

Protocol B: Phenotypic Radioprotection Screen

This protocol identifies quinolone derivatives capable of mitigating radiation-induced apoptosis in hematopoietic cells, a novel application discovered via HTS[6].

Materials: Til1 murine lymphocyte cell line, 384-well tissue culture plates, ATPlite luminescence reagent, X-ray irradiator.

Step-by-Step Methodology:

  • Cell Plating: Dispense 10,000 Til1 cells into each well of a 384-well plate using an automated liquid handler (e.g., Multidrop 384)[7].

  • Compound Pre-Incubation: Transfer library compounds to achieve a final concentration of 10 µM. Incubate cells with the compounds for 3 hours at 37°C, 5% CO₂. Causality: Pre-incubation allows the compounds to trigger intracellular protective pathways or stabilize critical targets prior to the stress event[7].

  • Irradiation: Expose the plates to 2 Gy of ionizing radiation. Self-Validation: Maintain a set of "mock-irradiated" control plates to assess the baseline cytotoxicity of the library compounds.

  • Viability Readout: After 24 hours post-irradiation, add ATPlite reagent to lyse the cells and measure ATP production. Read luminescence on a microplate reader (e.g., SpectraMax M5)[7].

  • Data Processing: Normalize percent cell viability to the vehicle control. Hits are defined as compounds that significantly rescue ATP levels compared to irradiated, DMSO-treated controls[6].

Quantitative Data & Structure-Activity Relationship (SAR) Summary

The versatility of the 4-quinolone-3-carboxylic acid library is best demonstrated by comparing the potency of different derivatives across distinct biological targets. The table below summarizes benchmark data derived from literature HTS campaigns.

Compound Class / DerivativePrimary Target / ActivityAssay FormatPotency (IC₅₀ / EC₅₀)Reference
Elvitegravir (EVG) HIV-1 Integrase (Strand Transfer)Enzymatic ST Assay7.2 nM[3],[4]
Compound 17 (R1=R2=F) STAT3 PathwayCell Viability / Apoptosis4.6 µM[1]
8-Methoxy Derivative 4a Cannabinoid Type 2 (CB2) ReceptorCompetitive BindingHigh Affinity (Kᵢ < 10 nM)[5]
Fluoroquinolones (General) Hematopoietic RadioprotectionATP Luminescence (In Vitro)High Viability Retention[6]

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Method

Application Note: Advanced Fluoroquinolone Profiling and Protocol Design for Multidrug-Resistant Tuberculosis (MDR-TB)

Executive Summary The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the deployment of highly optimized, bactericidal regimens. Later-generation fluoroquinolones (FQs)—specifically levo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the deployment of highly optimized, bactericidal regimens. Later-generation fluoroquinolones (FQs)—specifically levofloxacin and moxifloxacin—have been elevated to "Group A" core agents in the World Health Organization (WHO) consolidated guidelines for MDR-TB treatment[1]. This application note provides a comprehensive scientific framework for researchers and drug development professionals, detailing the mechanistic rationale, pharmacodynamic profiling (MIC vs. MPC), and validated in vitro protocols for evaluating FQ efficacy against Mtb.

Mechanistic Grounding & The Mutant Selection Window (MSW)

Mechanism of Action and Resistance

Unlike other bacteria that possess both DNA gyrase and topoisomerase IV, M. tuberculosis relies exclusively on DNA gyrase (topoisomerase II) for DNA supercoiling and replication[2]. This enzyme is a tetramer composed of two α and two β subunits, encoded by the gyrA and gyrB genes, respectively[2]. Fluoroquinolones exert their bactericidal effect by binding to the DNA-gyrase complex, creating double-stranded DNA breaks that lead to rapid cell death[2][3].

Resistance in Mtb is almost exclusively driven by spontaneous chromosomal mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA (e.g., at positions 90, 91, and 94) and, less frequently, gyrB[2][4].

The Mutant Selection Window (MSW) Concept

A critical concept in FQ drug development is the Mutant Selection Window (MSW) . The MSW is the dangerous pharmacokinetic zone where the drug concentration is high enough to kill wild-type bacteria (above the Minimum Inhibitory Concentration, MIC) but low enough to allow the selective amplification of single-step resistant mutants (below the Mutant Prevention Concentration, MPC)[5][6].

Newer FQs like moxifloxacin feature a C-8 methoxy group that enhances lethality against resistant mutants, effectively lowering the MPC, narrowing the MSW, and restricting the emergence of tolerance[5][7].

MoA FQ Fluoroquinolones (Moxifloxacin) Gyrase DNA Gyrase (gyrA/gyrB) FQ->Gyrase Binds Target Resist Target Alteration (Resistance) FQ->Resist Ineffective Block DNA Supercoiling Blocked Gyrase->Block Prevents Death Bactericidal Cell Death Block->Death Induces Mut QRDR Mutations (e.g., D94G) Mut->Gyrase Alters Site Mut->Resist Causes

Fig 1: Fluoroquinolone mechanism of action and primary resistance pathway in Mtb.

Pharmacodynamic Profiling: MIC vs. MPC

To design effective therapeutic regimens, researchers must evaluate both the MIC (susceptibility of the dominant population) and the MPC (susceptibility of the mutant subpopulation). Standard MIC testing utilizes an inoculum of 105 CFU/mL, which statistically fails to capture spontaneous gyrA mutants that occur at a frequency of 10−7 to 10−9 [3][8]. MPC testing utilizes a massive inoculum ( 1010 CFU) to guarantee the presence of these mutants, providing a true threshold for resistance prevention[8].

Table 1: Comparative Pharmacodynamics of Fluoroquinolones against Clinical Mtb Isolates | Fluoroquinolone | Generation | MIC Cut-off (mg/L) | MPC 50​ (mg/L) | MPC 90​ (mg/L) | Clinical Utility in MDR-TB | | :--- | :--- | :--- | :--- | :--- | :--- | | Ciprofloxacin | 2nd | > 2.0 | < 0.8 | 2.0 | Not recommended (Wide MSW)[9] | | Levofloxacin | 3rd | 1.0 | < 0.6 | 1.8 | Core Group A Agent[1][9][10] | | Moxifloxacin | 4th | 0.5 | < 0.4 | 1.2 | Core Group A Agent (Narrow MSW)[1][9][10] |

Note: Data synthesized from phenotypic drug susceptibility testing and MPC profiling of clinical isolates[9][10].

Experimental Protocols

The following protocols provide self-validating workflows for establishing the pharmacodynamic profile of novel or existing FQs against Mtb.

Protocol A: High-Throughput MIC Determination via Microplate Alamar Blue Assay (MABA)

Rationale: MABA (or REMA) utilizes the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active cells. This provides a rapid (7-10 days) phenotypic readout compared to the 3-4 weeks required for solid agar proportion methods[10][11].

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

  • Resazurin sodium salt solution (0.02% w/v, filter sterilized).

  • Mtb H37Rv (Quality Control strain) and clinical isolates.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow Mtb strains in 7H9-OADC-Tween broth to an OD 600​ of 0.8. Dilute the culture to achieve a final testing inoculum of 5×105 CFU/mL[11][12].

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the FQ (e.g., moxifloxacin from 4.0 to 0.03 mg/L) in 100 µL of 7H9 broth.

  • Self-Validating Controls:

    • Sterility Control: Media only (must remain blue).

    • Growth Control: Inoculum + media, no drug (must turn pink).

    • QC Strain: H37Rv (must yield known MIC of 0.125 - 0.25 mg/L for moxifloxacin).

  • Inoculation: Add 100 µL of the standardized Mtb inoculum to all test and growth control wells.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin to all wells. Incubate for an additional 24-48 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[10].

Protocol B: Mutant Prevention Concentration (MPC) Assay

Rationale: To define the concentration that suppresses first-step resistant mutants, a hyper-concentrated inoculum must be exposed to an agar-based drug gradient[8][9].

Step-by-Step Methodology:

  • High-Density Culture: Cultivate Mtb in 500 mL of 7H9-OADC broth until late logarithmic phase (OD 600​ ~ 1.0).

  • Concentration: Centrifuge the culture at 4,000 × g for 20 minutes. Resuspend the pellet in a minimal volume of fresh 7H9 broth to achieve a density of ≥1010 CFU/mL.

  • Viability Validation (Crucial): Perform serial dilutions ( 10−1 to 10−9 ) of the concentrate and plate 100 µL on drug-free Middlebrook 7H11 agar. This validates the exact CFU applied; the assay is invalid if the starting inoculum is <109 CFU.

  • Drug Gradient Plating: Prepare Middlebrook 7H11 agar plates containing serial dilutions of the FQ (e.g., 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 mg/L)[9].

  • Inoculation: Plate 100 µL of the 1010 CFU/mL suspension onto each drug-containing plate. Spread evenly.

  • Incubation & Analysis: Incubate at 37°C for 4 to 6 weeks. The MPC is recorded as the lowest FQ concentration that completely inhibits the growth of any colonies (0 CFU)[6][9].

MPC_Workflow Culture 1. Large Scale Culture Grow Mtb to OD600 = 1.0 Concentrate 2. Centrifuge & Resuspend Target: >10^10 CFU/mL Culture->Concentrate Validate 3. Viability Control Plate dilutions on drug-free agar Concentrate->Validate Quality Control Plate 4. Inoculate Drug Plates 7H11 Agar + FQ Gradient Concentrate->Plate Incubate 5. Incubation 37°C for 4-6 weeks Plate->Incubate Analyze 6. Determine MPC Lowest conc. yielding 0 colonies Incubate->Analyze

Fig 2: Experimental workflow for determining the Mutant Prevention Concentration (MPC).

Translational Application: WHO Guidelines & Regimen Design

The in vitro pharmacodynamic superiority of moxifloxacin and levofloxacin directly translates to clinical policy. According to the updated WHO consolidated guidelines on drug-resistant tuberculosis:

  • Core Inclusion: Levofloxacin or moxifloxacin must be included in both shorter (9-month) and longer (18-month) MDR/RR-TB regimens (e.g., the BPaLM regimen: Bedaquiline, Pretomanid, Linezolid, and Moxifloxacin)[1][13].

  • High-Dose Strategy: Because the MPC for moxifloxacin against Mtb is ~1.2 mg/L, standard dosing may occasionally allow trough concentrations to fall into the MSW. Consequently, WHO guidelines support the use of high-dose moxifloxacin (or high-dose levofloxacin at 750-1000 mg daily) to ensure serum concentrations remain consistently above the MPC, thereby suppressing the selective amplification of gyrA mutants in vivo[6][13][14].

  • Rapid DST: Prior to initiating a BPaLM regimen, rapid molecular drug susceptibility testing (DST) for fluoroquinolones is strictly required to rule out pre-existing QRDR mutations[13].

References

  • Drug Resistance Mechanisms in Mycobacterium tuberculosis. PMC - NIH. Available at:[Link]

  • Diagnosis and treatment of multidrug-resistant tuberculosis. Journal of Yeungnam Medical Science. Available at:[Link]

  • Revisiting the mutant prevention concentration to guide dosing in childhood tuberculosis. PMC - NIH. Available at:[Link]

  • WHO consolidated guidelines on tuberculosis. World Health Organization. Available at:[Link]

  • Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. MDPI. Available at:[Link]

  • Mutant prevention concentration: comparison of fluoroquinolones and linezolid with Mycobacterium tuberculosis. SciSpace. Available at:[Link]

  • Updated WHO consolidated guidelines on DR-TB treatment 2022. International AIDS Society. Available at:[Link]

  • Fluoroquinolone heteroresistance, antimicrobial tolerance, and lethality enhancement. Frontiers. Available at:[Link]

  • THE MANAGEMENT OF MULTIDRUG-RESISTANT TUBERCULOSIS (MDRTB). British Thoracic Society. Available at:[Link]

  • Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae. PMC - NIH. Available at:[Link]

  • In Vivo Validation of the Mutant Selection Window Hypothesis with Moxifloxacin in a Murine Model of Tuberculosis. ASM Journals. Available at:[Link]

  • Wild-Type and Non-Wild-Type Mycobacterium tuberculosis MIC Distributions for the Novel Fluoroquinolone Antofloxacin Compared with Those for Ofloxacin, Levofloxacin, and Moxifloxacin. ASM Journals. Available at:[Link]

  • Determination of MICs of Levofloxacin for Mycobacterium tuberculosis with gyrA Mutations. PMC - NIH. Available at:[Link]

  • Correlation of different phenotypic drug susceptibility testing methods for four fluoroquinolones in Mycobacterium tuberculosis. Semantic Scholar. Available at:[Link]

Sources

Application

Application Note: Utilizing 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in Targeted Cell Imaging

Executive Summary In modern molecular imaging, the development of highly specific fluorescent probes is critical for visualizing receptor expression in live cells. 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern molecular imaging, the development of highly specific fluorescent probes is critical for visualizing receptor expression in live cells. 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as an advanced, bifunctional building block for synthesizing these probes. By leveraging its unique chemical handles, researchers can generate targeted imaging agents that bind with low-nanomolar affinity to G-protein coupled receptors (GPCRs)—most notably the Cannabinoid Type 2 Receptor (CB2R), a critical biomarker in neuroinflammation and oncology.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. This document provides the mechanistic causality behind probe design, a self-validating experimental workflow, and the photophysical data necessary to execute robust live-cell imaging.

Mechanistic Rationale & Probe Design

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is highly regarded in medicinal chemistry as a privileged scaffold for 1[1]. The inclusion of the 8-acetyl group elevates this core into a highly versatile precursor by offering orthogonal functionalization sites:

  • Pharmacophore Establishment (3-Carboxylic Acid): The carboxylic acid group undergoes straightforward amidation (e.g., with 1-adamantylamine) to form a carboxamide. This specific structural motif is the critical pharmacophore required to anchor the molecule into the CB2R binding pocket[2].

  • Fluorophore Conjugation (8-Acetyl or N1 Position): Unlike the unsubstituted quinolone core, the 8-acetyl moiety (or the adjacent N1 position) can be functionalized with an alkyl-diamine linker. Causality: This linker acts as a spatial spacer, ensuring that when a bulky fluorophore (like NBD or NIR760) is attached, it does not sterically hinder the probe's ability to dock with the receptor[3].

Synthesis & Bioconjugation Strategy

ProbeSynthesis A 8-Acetyl-4-oxo-1,4-dihydroquinoline -3-carboxylic acid B Amidation (EDC/HOBt) + 1-Adamantylamine A->B C CB2R Pharmacophore Intermediate B->C D Linker Addition & Fluorophore Conjugation C->D E Targeted Fluorescent Probe (e.g., NIR760-Q) D->E

Synthesis workflow of quinolone-based fluorescent probes from the 3-carboxylic acid precursor.

Quantitative Data: Photophysical & Binding Properties

Once synthesized, these quinolone-based probes exhibit distinct photophysical and pharmacological profiles tailored for different imaging modalities. The table below summarizes typical derivatives synthesized from this building block.

Probe DerivativeConjugated FluorophoreExcitation (nm)Emission (nm)CB2R Affinity (Ki, nM)Primary Imaging Application
Green-Q-Probe NBD / 4-DMAP~460~530130In vitro Microglia Activation[4]
NIR-Q-Probe NIR760~760~780< 50In vivo / Deep Tissue Tumor Imaging[3]

Experimental Protocol: Live-Cell Imaging of CB2R

This protocol details the use of the synthesized quinolone-based fluorescent probe for imaging CB2R-overexpressing cells (e.g., Jurkat leukemia cells or activated microglia). To ensure scientific integrity, this workflow is designed as a self-validating system ; it incorporates a competitive blocking step to prove that the observed fluorescence is strictly receptor-mediated and not an artifact of lipophilic membrane partitioning.

Step 1: Cell Preparation and Seeding
  • Culture Jurkat or HEK293-CB2R cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Seed the cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/mL and allow them to adhere/acclimate overnight.

    • Causality: Glass-bottom dishes are mandatory to minimize autofluorescence and optical aberrations during high-resolution confocal laser scanning.

Step 2: Probe Incubation
  • Wash the cells three times with serum-free medium to remove esterases and proteins that might prematurely degrade or bind the probe.

  • Incubate the cells with 100 nM of the quinolone-based fluorescent probe at 37°C for 90 minutes [4].

    • Causality: A 90-minute incubation at 100 nM has been empirically determined to be the optimal thermodynamic window. Shorter times fail to achieve sufficient receptor-mediated endocytosis, while higher concentrations (>1 µM) dramatically increase non-specific background noise.

Step 3: Self-Validation via Competitive Blocking
  • Control Group: Co-incubate a parallel set of cells with 100 nM of the fluorescent probe AND 10 µM of a known, unlabeled CB2R antagonist (e.g., 3)[3].

    • Causality: If the fluorescence signal is truly receptor-mediated, the 100-fold excess of the unlabeled antagonist will competitively occupy the binding sites, reducing the intracellular fluorescence signal to near-background levels. This step guarantees the trustworthiness of your imaging data.

Step 4: Fixation and Counterstaining
  • Wash the cells three times with cold PBS to halt endocytosis and remove unbound probe.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.

  • Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes, followed by a final PBS wash.

Step 5: Confocal Microscopy
  • Image the cells using a confocal laser scanning microscope.

  • Laser Settings:

    • For NBD-conjugated probes: Ex = 488 nm laser; Em = 500–550 nm.

    • For NIR760-conjugated probes: Ex = 740 nm laser; Em = 770–800 nm.

ImagingMechanism P Quinolone Probe R CB2R on Cell Membrane P->R B Specific Binding (Ki < 100 nM) R->B I Endocytosis B->I S Fluorescence Signal I->S

Mechanism of CB2R-targeted cell imaging using quinolone-derived fluorescent probes.

References

  • [3] Molecular imaging of human tumor cells that naturally overexpress type 2 cannabinoid receptors using a quinolone-based near-infrared fluorescent probe. SPIE Digital Library. 3

  • [4] Design and Synthesis of Fluorescent Ligands for the Detection of Cannabinoid Type 2 Receptor (CB2R). IRIS-AperTO. 4

  • [2] N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as Fluorescent Probes to Detect Microglia Activation through the Imaging of Cannabinoid Receptor Subtype 2 (CB2R). ACS Publications.2

  • [1] Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 4. Identification of New Potent and Selective Ligands for the Cannabinoid Type 2 Receptor with Diverse Substitution Patterns and Antihyperalgesic Effects in Mice. ACS Publications. 1

Sources

Method

Application Note: Profiling the Cannabinoid Receptor 2 (CB2) Agonist Activity of Quinolone Derivatives

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Diagrams and References

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Finalizing Assay Documentation

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Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: GPCR Pharmacology, Lead Optimization, and Functional Screening

Executive Summary

The cannabinoid receptor 2 (CB2) has emerged as a highly attractive therapeutic target for immunomodulation, neuroinflammation, and pain management. Unlike the centrally expressed CB1 receptor, CB2 activation is largely devoid of psychoactive side effects 1. Recent medicinal chemistry efforts have identified the 4-quinolone-3-carboxamide scaffold and related quinolone derivatives as a source of highly potent and selective CB2 ligands 1.

Depending on specific structural substitutions (e.g., at the 6- or 8-position), these quinolone derivatives can act as full agonists, partial agonists, or inverse agonists 1. Accurately assessing the agonist activity of these compounds requires a robust, self-validating pharmacological workflow that measures both orthosteric binding affinity and functional signal transduction. This guide details the mechanistic rationale and step-by-step protocols for evaluating quinolone-based CB2 agonists.

Mechanistic Overview: CB2 Receptor Activation

CB2 is a Class A G protein-coupled receptor (GPCR) predominantly coupled to the Gi/o family of heterotrimeric G proteins 2. Upon binding of a quinolone agonist, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the Gαi/o subunit.

The active Gαi/o subunit directly inhibits adenylyl cyclase (AC), resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels 3. Concurrently, GPCR kinases (GRKs) phosphorylate the intracellular loops of the receptor, recruiting β-arrestin, which mediates receptor internalization and potential biased signaling pathways 2.

Pathway Quinolone Quinolone Agonist CB2R CB2 Receptor (Gi/o-Coupled) Quinolone->CB2R Activates Gi Gαi/o Subunit CB2R->Gi GDP/GTP Exchange BetaGamma Gβγ Subunits CB2R->BetaGamma Dissociates BetaArrestin β-Arrestin CB2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1. CB2 receptor Gi/o signaling pathway activated by quinolone agonists.

Experimental Strategy & Assay Causality

To comprehensively evaluate a quinolone derivative, the assessment must be divided into two phases: Affinity Profiling and Functional Efficacy. As a Senior Application Scientist, it is critical to understand why specific assay conditions are chosen, rather than just executing the steps.

Causality Behind Experimental Choices
  • Why use BSA in the binding buffers? Quinolones and reference cannabinoids (like CP55940) are highly lipophilic 3. Without a carrier protein, these compounds will non-specifically adhere to plastic pipette tips, tubes, and microplate walls, drastically skewing the actual free concentration in the assay. Fatty-acid-free Bovine Serum Albumin (BSA) is included in the buffer (typically 0.1% to 0.5%) to act as a lipid carrier, ensuring accurate dose-response curves 3.

  • Why use Forskolin in the cAMP assay? Because CB2 is a Gi-coupled receptor, its activation decreases cAMP 3. However, basal cAMP levels in resting cells are typically too low to measure a reliable decrease. Forskolin, a direct activator of adenylyl cyclase, is co-administered to artificially elevate the cAMP "ceiling." The agonist activity of the quinolone is then quantified by its ability to inhibit this forskolin-stimulated cAMP accumulation 3.

  • Why use HTRF for functional assays? Homogeneous Time-Resolved Fluorescence (HTRF) utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Quinolone derivatives often possess intrinsic fluorescence that can interfere with standard fluorometric assays. HTRF uses a long-lived lanthanide fluorophore (e.g., Europium cryptate). By introducing a time delay before reading the emission, short-lived background autofluorescence from the quinolone compounds and cellular debris is completely eliminated, ensuring a high signal-to-noise ratio 2.

Detailed Experimental Methodologies

Protocol A: Radioligand Competition Binding Assay (Affinity)

This assay determines the binding affinity ( Ki​ ) of the quinolone derivative for the CB2 receptor by competing with a known tritiated agonist, [3H]-CP55940 3.

Step-by-Step Workflow:

  • Membrane Preparation: Utilize CHO or HEK293 cells stably expressing human CB2R. Homogenize cells in membrane buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, pH 7.4) and isolate membranes via ultracentrifugation.

  • Buffer Preparation: Prepare binding buffer containing 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, and 0.5 mg/mL fatty-acid-free BSA to prevent non-specific binding 3.

  • Incubation: In a 96-well plate, combine 80 µg of membrane protein, 1.0 nM [3H]-CP55940 (Kd ≈ 5.1 nM) [[4]](), and varying concentrations of the unlabelled quinolone test compound (e.g., 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 30°C for 60 minutes to reach binding equilibrium 3.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.5% BSA 4. Wash four times with ice-cold wash buffer. Dry the plates, add liquid scintillation cocktail, and quantify trapped radioactivity using a MicroBeta reader 4.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

This assay quantifies the functional agonism of the quinolone by measuring its ability to inhibit forskolin-induced cAMP production 4.

Step-by-Step Workflow:

  • Cell Seeding: Harvest CHO-hCB2R cells and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases). Seed at 5,000 cells/well in a 384-well proxiplate.

  • Co-Stimulation: Add the quinolone test compound (in a concentration gradient) simultaneously with 1 µM Forskolin 3. Incubate at room temperature (RT) for 30 minutes.

  • Lysis & Reagent Addition: Add the HTRF detection reagents: cAMP labeled with d2 dye (acceptor) and anti-cAMP antibody labeled with Europium cryptate (donor), both diluted in cell lysis buffer.

  • Incubation: Incubate the plate for 1 hour at RT in the dark to allow competitive binding between endogenous cellular cAMP and the d2-labeled cAMP.

  • TR-FRET Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio. Note: A high FRET signal indicates low intracellular cAMP (strong CB2 agonism).

Workflow CellPrep 1. Cell Prep (CHO-hCB2R) Stimulation 2. Co-Stimulation (FSK + Quinolone) CellPrep->Stimulation Seed Lysis 3. Cell Lysis & Reagents Stimulation->Lysis 30 min Incubation 4. Incubation (Competition) Lysis->Incubation Add Dyes Detection 5. TR-FRET Detection Incubation->Detection 1 hour

Fig 2. Step-by-step workflow of the HTRF cAMP functional assay for CB2 efficacy.

Quantitative Data Interpretation

Quinolone derivatives can exhibit a wide spectrum of functional efficacies. The table below summarizes representative binding and functional data for various quinolone scaffolds compared to classical cannabinoid reference compounds.

CompoundChemical ScaffoldCB2 Affinity ( Ki​ , nM)CB1 Affinity ( Ki​ , nM)Selectivity (CB2/CB1)Functional Activity (cAMP)
Compound 4a 18-methoxy-4-quinolone-3-carboxamide0.6>10,000>16,000Inverse Agonist
Compound 26 52H-pyrazolo[4,3-c]quinolin-3(5H)-one0.39>3,000>7,600Agonist
Compound 8 6Quinazoline-2,4-dione derivative1.2>800>715Full Agonist
CP55940 (Ref) 4Bicyclic Cannabinoid5.13.6Non-selectiveFull Agonist

Note: Discrepancies between binding affinity ( Ki​ ) and functional potency ( EC50​ ) are common in GPCR pharmacology due to receptor reserve, signal amplification, and biased signaling states 4.

Quality Control & Assay Self-Validation

To ensure the trustworthiness of the generated data, the assay must function as a self-validating system:

  • Z'-Factor Calculation: A statistical measure of assay robustness. Calculate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . For HTRF cAMP assays, a Z′≥0.6 is required before accepting test compound data.

  • Reference Compound Benchmarking: Every plate must include a full concentration-response curve of a known reference agonist (e.g., CP55940 or WIN55212-2) 4. This defines the Emax​ (100% receptor activation) and allows for the calculation of the test quinolone's intrinsic efficacy (partial vs. full agonism).

  • Strict Vehicle Controls: Quinolones are typically dissolved in DMSO. The final assay concentration of DMSO must be strictly controlled (typically ≤0.5% ). Higher concentrations can lyse cells or artificially alter membrane fluidity, which directly impacts GPCR conformational dynamics and baseline cAMP levels [[4]]().

References

  • Pasquini S., et al. "Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 4. Identification of New Potent and Selective Ligands for the Cannabinoid Type 2 Receptor with Diverse Substitution Patterns and Antihyperalgesic Effects in Mice." Journal of Medicinal Chemistry, 2011.1

  • "CB2 cannabinoid receptor is a novel target for third-generation selective estrogen receptor modulators bazedoxifene and lasofoxifene." PMC, NIH. 3

  • "Development of Quinazoline/Pyrimidine-2,4(1H,3H)-diones as Agonists of Cannabinoid Receptor Type 2." PMC, NIH. 6

  • "Conformational Restriction Leading to a Selective CB2 Cannabinoid Receptor Agonist Orally Active Against Colitis." ACS Medicinal Chemistry Letters, 2014. 5

  • "Flipping the GPCR Switch: Structure–Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists." ChemRxiv. 2

  • "Identification of Cannabigerol-Derived Dual CB2 Receptor Agonists and TRPM8 Antagonists with Anti-Inflammatory and Analgesic Activities." Journal of Medicinal Chemistry, 2025. 4

Sources

Application

Experimental design for testing antiviral properties of quinoline derivatives

Application Note: Experimental Design for Evaluating the Antiviral Properties of Quinoline Derivatives Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Design for Evaluating the Antiviral Properties of Quinoline Derivatives

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its antimalarial properties but increasingly leveraged for its broad-spectrum antiviral capabilities[1]. Evaluating novel quinoline derivatives requires a robust, self-validating experimental pipeline that can differentiate between true antiviral efficacy and non-specific cytotoxicity. This technical guide provides a comprehensive framework for drug development professionals to screen, validate, and mechanistically profile quinoline-based antiviral candidates using a tiered in vitro approach.

Pharmacological Context & Mechanistic Rationale

Quinoline derivatives exert antiviral effects through diverse mechanisms depending on their specific functional group substitutions[1]. Understanding these mechanisms is critical for selecting the appropriate temporal endpoints in your assays.

  • Inhibition of Viral Entry: Compounds like chloroquine and its analogs act as lysosomotropic agents. They accumulate in the endosomes of host cells, neutralizing the acidic pH required for viral envelope fusion and subsequent RNA release[1].

  • Inhibition of Viral Replication: Novel quinoline and quinazoline derivatives have been identified as potent inhibitors of the RNA-dependent RNA polymerase (RdRp), a conserved enzyme critical for the replication of RNA viruses such as SARS-CoV-2[2].

  • Protein Synthesis Impairment: Certain derivatives (e.g., DENV-IN-8) impair the accumulation of viral envelope glycoproteins during the early stages of flavivirus infection[3].

Mechanism V Viral Entry (Endocytosis) E Endosomal Acidification V->E R Viral RNA Release E->R P RNA-dependent RNA polymerase R->P S Viral RNA Synthesis P->S Q1 Lysosomotropic Quinolines Q1->E Prevents pH drop Q2 RdRp-Targeting Quinolines Q2->P Enzyme Inhibition

Caption: Mechanism of Action: Quinoline derivatives inhibiting viral entry and RdRp activity.

Tiered Screening Strategy (The "Why")

To ensure scientific integrity and resource efficiency, antiviral screening must follow a logical hierarchy.

  • Primary Screen (CPE Reduction Assay): The Cytopathic Effect (CPE) reduction assay is deployed first because of its scalability to quantitative high-throughput screening (qHTS)[4]. Viral replication often induces host cell lysis. By measuring host cell viability (via ATP content or Neutral Red), we indirectly measure the compound's ability to rescue the cell from viral-induced death[4][5].

  • Cytotoxicity Profiling: A compound that kills the host cell will artificially appear to halt viral replication. Parallel cytotoxicity testing in uninfected cells is mandatory to calculate the 50% Cytotoxic Concentration (CC₅₀)[5].

  • Secondary Validation (Plaque Reduction Assay): Hits from the primary screen must be validated using the Plaque Reduction Assay (PRA). PRA is the "gold standard" because it directly quantifies the reduction of infectious viral progeny[6][7]. The use of a semi-solid overlay restricts viral diffusion, ensuring that each plaque represents a single infectious unit[3][6].

Workflow Lib Quinoline Library Synthesis & Prep CPE Primary Screen: CPE Reduction Assay Lib->CPE Tox Cytotoxicity Profiling (CC50 Determination) Lib->Tox Hit Hit Selection (Selectivity Index > 10) CPE->Hit EC50 (Efficacy) Tox->Hit CC50 (Toxicity) PRA Secondary Screen: Plaque Reduction Assay Hit->PRA Validated Hits MoA Mechanism of Action (e.g., RdRp Assay, Western Blot) PRA->MoA IC50 Confirmation

Caption: Experimental workflow for screening and validating antiviral quinoline derivatives.

Quantitative Efficacy Benchmarks

When analyzing quinoline derivatives, the Selectivity Index (SI = CC₅₀ / EC₅₀) is the ultimate metric of a compound's viability as a drug candidate. An SI > 10 is generally required to proceed to secondary screening[5].

Compound ClassRepresentative AgentTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Primary Mechanism
9-AminoquinolineChloroquineSARS-CoV-2~1.13>100>88Endosomal alkalization[1]
Quinazoline Deriv.Compound I-13eSARS-CoV-2~2.5>50>20RdRp Inhibition[2]
Substituted QuinolineDENV-IN-8DENV-2~0.8>50>62Env. Glycoprotein impairment[3]

(Note: Values are representative benchmarks derived from literature for assay calibration).

Core Methodologies

Protocol A: High-Throughput Cytopathic Effect (CPE) Reduction Assay

This protocol utilizes an ATP-based luminescence readout for highly sensitive viability quantification[4].

1. Cell & Compound Preparation:

  • Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 384-well black, clear-bottom tissue culture plates at a density of 4,000 cells/well in 5 µL of assay media (MEM, 2% FBS)[4].

  • Acoustically dispense 60 nL of quinoline derivatives (dissolved in DMSO) into the assay wells to create an 8-point half-log dose-response curve[4][5].

2. Viral Inoculation:

  • Inoculate wells with the target virus at a predetermined Multiplicity of Infection (MOI)—typically 0.002 to 0.01—to ensure 80-100% CPE in untreated controls after 72 hours[4][5].

  • Self-Validating Controls: Include Cell Controls (uninfected, untreated), Virus Controls (infected, DMSO only), and Positive Controls (infected, treated with a known antiviral like Calpain inhibitor IV or Remdesivir) on every plate[4][5].

3. Incubation & Readout:

  • Incubate plates for 72 hours at 37°C, 5% CO₂, and 90% humidity[4].

  • Add 30 µL/well of an ATP-detecting luminescent reagent (e.g., CellTiter-Glo). Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization[4].

  • Read luminescence. An inactive compound yields a baseline signal (0% rescue), while an effective quinoline derivative yields a dose-dependent sigmoidal curve approaching the Cell Control signal (100% rescue)[4].

Protocol B: Plaque Reduction Assay (PRA)

This protocol confirms the neutralization of viral infectivity and establishes the IC₅₀[3][6].

1. Viral Adsorption:

  • Seed 6-well or 24-well plates with host cells until a confluent monolayer is formed[7].

  • Pre-incubate a standardized amount of virus (aiming for 50-100 plaques per well) with serial dilutions of the quinoline hit compound for 1 hour at 37°C[3].

  • Wash the cell monolayer with PBS, apply the virus-compound mixture, and incubate for 1-2 hours, gently rocking every 15 minutes to ensure even viral adsorption[3].

2. Semi-Solid Overlay:

  • Aspirate the inoculum. Immediately apply a semi-solid overlay medium (e.g., 0.6% Avicel or 1% Agarose in DMEM with 2% FBS) containing the corresponding concentration of the quinoline derivative[3]. Causality note: The overlay is critical; it prevents the virus from diffusing through the liquid media, forcing it to infect only adjacent cells, thereby forming quantifiable, localized zones of cell death (plaques)[6][7].

3. Fixation and Staining:

  • Incubate for 3 to 7 days, depending on viral replication kinetics[7].

  • Fix the cells using 10% formaldehyde directly over the overlay to safely inactivate the virus.

  • Remove the overlay and stain the monolayer with 0.1% Crystal Violet solution. Plaques will appear as clear, unstained circular zones against a purple background[7].

  • Count plaques and calculate the percentage reduction relative to the virus control[6].

Data Interpretation & Quality Control

A robust experimental design relies on rigorous data interpretation.

  • Dose-Response Modeling: Plot the percentage of CPE reduction or plaque reduction against the log₁₀ of the quinoline concentration. Use non-linear regression (four-parameter logistic curve) to calculate the EC₅₀ (CPE assay) or IC₅₀ (Plaque assay)[5][6].

  • Quality Control (Z'-factor): For the CPE assay, calculate the Z'-factor using the Cell Control and Virus Control. A Z'-factor > 0.5 indicates an excellent, high-quality assay suitable for screening[4].

References

  • Plaque Reduction Assay - Antiviral Creative Diagnostics URL:[Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential Protocols.io URL:[Link]

  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp ACS Publications URL:[Link]

  • SARS-CoV-2 cytopathic effect (CPE) NCBI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming In Vitro Solubility Challenges with 4-Quinolone-3-Carboxylic Acids

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with erratic assay results, poor bioavailability, and visible precipitation when working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with erratic assay results, poor bioavailability, and visible precipitation when working with fluoroquinolones and other 4-quinolone-3-carboxylic acid derivatives in cell culture.

This guide deconstructs the physical chemistry behind these issues and provides field-proven, self-validating workflows to ensure your compounds remain in solution and your data remains reproducible.

The Mechanistic Root Cause of Precipitation

To troubleshoot solubility, we must first understand the molecule. The 4-quinolone-3-carboxylic acid pharmacophore is inherently amphoteric. It typically features a carboxylic acid at the C3 position (pKa ~6.0) and a basic amine group, such as a piperazine ring, at the C7 position (pKa ~8.8)[1].

When introduced to physiological media (pH 7.4), the molecule exists predominantly in a zwitterionic state—the carboxylic acid is deprotonated (anionic) while the amine is protonated (cationic)[2],[3]. This dual-charge state results in a net neutral molecule with an exceptionally strong crystal lattice energy driven by intermolecular ionic interactions. Consequently, the thermodynamic drive for the molecules to interact with each other vastly outweighs their drive to interact with the aqueous solvent, leading to rapid precipitation[3].

G Core 4-Quinolone-3-Carboxylic Acid (Amphoteric Core) Acidic Acidic Media (pH < 5.0) Cationic State High Aqueous Solubility Core->Acidic Protonation of Basic Amine (e.g., Piperazine N3) Neutral Physiological Media (pH ~7.4) Zwitterionic State (Net Charge 0) Precipitation / Low Solubility Core->Neutral Isoelectric Point Strong Crystal Lattice Basic Basic Media (pH > 8.5) Anionic State Moderate/High Solubility Core->Basic Deprotonation of Carboxylic Acid (C3)

Mechanistic basis of pH-dependent solubility in 4-quinolone-3-carboxylic acid derivatives.

Troubleshooting Guide & FAQs

Q: I prepared a 10 mM master stock of ciprofloxacin in 100% DMSO. It dissolved perfectly, but when I spiked it into my DMEM cell culture media (pH 7.4), it instantly formed a cloudy precipitate. Why? A: You are experiencing a combination of "solvent shock" and "pH shock." While 4-quinolone-3-carboxylic acids are soluble in organic solvents like DMSO (up to ~7-13 mg/mL depending on the derivative and moisture content)[4],[5], diluting this directly into a heavily buffered aqueous medium at pH 7.4 forces an immediate shift in the dielectric constant. The sudden exposure to pH 7.4 rapidly converts the dissolved molecules into their highly insoluble zwitterionic form[6],[1]. Because the local concentration at the droplet interface exceeds the intrinsic solubility limit (S0), nucleation occurs instantly. To prevent this, use an intermediate "step-down" dilution strategy (see Protocol 2).

Q: Can I just heat the media and sonicate the tube until the precipitate disappears? A: No. Heating and sonication provide kinetic energy to temporarily break the crystal lattice, creating a supersaturated solution[2],[7]. However, thermodynamic equilibrium will inevitably reassert itself. During your 24-48 hour in vitro incubation at 37°C, the compound will slowly crash out of solution[7]. This micro-precipitation will drastically reduce the actual bioavailable concentration of your drug, leading to falsely elevated IC50 or MIC values. Your protocol must rely on thermodynamic solubility, not kinetic illusions.

Q: Will purchasing the hydrochloride (HCl) salt form instead of the free base solve my cell culture precipitation issues? A: It helps with the primary stock preparation, but it is not a silver bullet for the final assay. The HCl salt of a fluoroquinolone (e.g., Ciprofloxacin HCl) is highly soluble in unbuffered water because the salt dissociation creates a highly acidic micro-environment (pH < 4.0), keeping the drug in its soluble cationic state[7]. However, once you dilute this acidic solution into a highly buffered system like DMEM or HEPES (pH 7.4), the buffer neutralizes the micro-environment. The drug reverts to the zwitterion and will precipitate if the final concentration exceeds its physiological solubility limit[6],[7].

Quantitative Solubility Profiles

To design a robust assay, you must respect the absolute solubility limits of your specific compound. The table below summarizes the dramatic impact of pH on the thermodynamic solubility of common 4-quinolone-3-carboxylic acids.

CompoundpH 1.2 (Gastric / Highly Acidic)pH 4.0 - 4.5 (Mildly Acidic)pH 7.0 - 7.4 (Physiological)Reference
Norfloxacin 12.23 ± 1.18 mg/mL6.59 ± 0.50 mg/mL0.32 ± 0.06 mg/mL[8],[1]
Levofloxacin Hemihydrate > 70.0 mg/mL65.40 ± 0.56 mg/mL49.66 ± 0.17 mg/mL[6]
Ciprofloxacin > 30.0 mg/mL~ 5.0 mg/mL< 0.1 mg/mL[3],[5]

Note: Levofloxacin exhibits unusually high aqueous solubility compared to older generation fluoroquinolones due to its chiral morpholine ring disrupting crystal packing[6].

Field-Proven Experimental Protocols

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Before running high-throughput assays, you must empirically determine the maximum soluble concentration of your specific derivative in your exact assay buffer. Causality: This method ensures you are measuring the true thermodynamic equilibrium (S0), avoiding the pitfalls of supersaturation[1],[7].

  • Saturation: Add an excess amount of the solid 4-quinolone-3-carboxylic acid powder to 1.0 mL of your final assay buffer (e.g., complete DMEM with 10% FBS) in a microcentrifuge tube[7].

  • Equilibration: Securely cap the tube and incubate on an orbital shaker at 37°C for 24 to 48 hours. This duration is critical to allow any kinetically trapped supersaturated states to resolve into a stable equilibrium[2],[7].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved solid[7].

  • Quantification: Carefully extract the supernatant without disturbing the pellet. Dilute the supernatant into a compatible solvent (e.g., 0.1 M HCl) and quantify via HPLC-UV or LC-MS/MS against a standard curve[7]. Self-Validation Step: If the measured concentration drops between a 24-hour and 48-hour sampling time point, your compound was initially supersaturated. Use the stable 48-hour value as your absolute maximum assay concentration.

Protocol 2: The "Step-Down" Solubilization Strategy for In Vitro Assays

To prevent solvent shock when transitioning from a high-concentration stock to physiological media, utilize this step-down gradient approach.

Workflow S1 1. Primary Stock Preparation Dissolve API in 0.1M HCl or 100% DMSO (Target: 10-50 mM) S2 2. Intermediate Dilution Dilute 1:10 in Acidic Water (pH 4.0) or Co-solvent mixture S1->S2 S3 3. Assay Media Integration Add dropwise to pH 7.4 Media under rapid vortexing S2->S3 S4 4. Quality Control (Self-Validation) Verify absence of micro-precipitates via OD 600nm or Phase Contrast S3->S4

Step-down solubilization workflow designed to prevent solvent shock and supersaturation in vitro.

  • Primary Stock: Dissolve the compound in 0.1 M HCl or 100% anhydrous DMSO to a concentration of 10 mM[9],[5]. (Note: If using DMSO, ensure it is fresh and anhydrous. Moisture absorption from the air drastically reduces fluoroquinolone solubility in DMSO[5]).

  • Intermediate Dilution: Dilute the primary stock 1:10 into a mildly acidic transition buffer (e.g., 10 mM Acetate buffer, pH 4.5) or a co-solvent mixture (e.g., 10% DMSO / 90% Saline)[4]. This lowers the absolute concentration of the drug before it faces the pH transition.

  • Media Integration: While rapidly vortexing your final pH 7.4 assay media, add the intermediate dilution dropwise. The rapid mixing disperses the compound before local high-concentration micro-environments can nucleate crystals.

  • Self-Validation (Quality Control): Immediately measure the Optical Density (OD) of your final media at 600 nm. An elevated OD600 compared to a vehicle-control blank indicates light scattering from invisible micro-precipitates. If the OD600 is elevated, your final concentration exceeds the thermodynamic limit, and you must dilute further to achieve accurate biological results.

References

  • Regulations.gov. "Aqueous solubilities of some variously substituted quinolone antimicrobials." [Link]

  • National Institutes of Health (PMC). "Fluoroquinolone Amorphous Polymeric Salts and Dispersions for Veterinary Uses."[Link]

  • ResearchGate. "The pH/solubility profile of norfloxacin." [Link]

  • Pharmacy Education (FIP). "The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate."[Link]

  • MDPI. "Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile." [Link]

Sources

Optimization

Optimizing reaction conditions for Gould-Jacobs cyclization in quinolone synthesis

Welcome to the Technical Support Center for Quinolone Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and mechanistic challenges of the Gould-Jacobs cycliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinolone Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and mechanistic challenges of the Gould-Jacobs cyclization .

The Gould-Jacobs reaction is a cornerstone methodology for synthesizing 4-hydroxyquinoline and quinolone scaffolds, which are highly privileged structures in drug development (e.g., fluoroquinolone antibiotics, antimalarials)[1][2]. However, the classical requirement for extreme thermal energy (>250 °C) often leads to degradation, poor yields, and arduous purification[3].

This guide provides field-proven protocols, mechanistic troubleshooting, and modern optimization strategies to ensure your syntheses are robust, high-yielding, and reproducible.

I. Mechanistic Workflow & Visualization

To troubleshoot effectively, we must first isolate the reaction into its discrete thermodynamic steps. The sequence begins with the nucleophilic attack of an aniline on diethyl ethoxymethylenemalonate (EMME), driving off ethanol to form an anilidomethylenemalonate intermediate[4]. This is followed by a high-energy 6-electron electrocyclization to form the quinolone core[1].

G start Aniline + EMME (Reagents) cond Step 1: Condensation (100-130°C, 1-2h) start->cond inter Anilidomethylenemalonate (Stable Intermediate) cond->inter - EtOH split Cyclization Method? inter->split therm Classical Thermal (Diphenyl Ether, >250°C) split->therm mw Microwave-Assisted (Neat, 250-300°C) split->mw eaton Eaton's Reagent (Acidic, 100°C) split->eaton ester 4-Quinolone-3-carboxylate (Cyclized Core) therm->ester 6π-Electrocyclization mw->ester 6π-Electrocyclization eaton->ester Lewis Acid Catalysis hydro Step 3: Saponification (NaOH, Reflux) ester->hydro acid 4-Quinolone-3-carboxylic acid hydro->acid decarb Step 4: Decarboxylation (Thermal, -CO2) acid->decarb final 4-Hydroxyquinolone (Target Scaffold) decarb->final - CO2

Workflow of Gould-Jacobs cyclization comparing thermal, microwave, and Eaton's reagent methods.

II. Quantitative Optimization Data

The cyclization step is the primary failure point in this synthesis. Prolonged heating causes product degradation, while insufficient heat leaves the intermediate unreacted. Modern microwave (MW) reactors allow for rapid, precise heating that outpaces the kinetics of degradation[1].

Table 1: Thermodynamic Optimization of the Cyclization Step

Heating MethodReagent / SolventTemp (°C)TimeYield (%)Causality / Observation
Conventional Diphenyl ether2504–6 h40–60%Prolonged heat leads to tarry degradation products[5].
Microwave Neat (Solvent-free)25010 min< 5%Insufficient thermal energy to overcome the activation barrier[1].
Microwave Neat (Solvent-free)3005 min85–95%Optimal kinetic window; rapid cyclization before degradation occurs[1].
Microwave Neat (Solvent-free)30020 min47%Over-exposure to high heat induces secondary decomposition[6].
Eaton's Reagent P₂O₅ / MeSO₃H1002 h80–90%Acid catalysis lowers the activation energy, avoiding extreme heat[7].

III. Validated Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols. Each step contains built-in physical or chemical cues to confirm success before proceeding.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (High-Throughput)

This protocol utilizes dielectric heating to rapidly reach the cyclization activation energy, minimizing the residence time at extreme temperatures[1][7].

  • Condensation Setup: In a 2.5 mL heavy-walled microwave vial, combine the substituted aniline (2.0 mmol) and EMME (2.0 mmol). Do not add solvent.

  • First Irradiation (Intermediate Formation): Seal the vial and irradiate at 170 °C for 7 minutes[7].

  • Validation Check: Cool the vial. The evolution of ethanol gas will have increased the internal pressure. Vent carefully. A solid mass (anilidomethylenemalonate) should precipitate upon cooling.

  • Second Irradiation (Cyclization): Re-seal the vial. Irradiate at 300 °C for exactly 5 minutes[1]. Crucial: Do not exceed 5 minutes, or thermal degradation will rapidly consume the product[6].

  • Isolation: Cool the vial to room temperature. Add 3 mL of ice-cold acetonitrile to the crude matrix.

  • Purification: Triturate and filter the resulting solid. Wash with additional cold acetonitrile and dry under high vacuum to yield the 4-quinolone-3-carboxylate ester[1].

Protocol B: Eaton's Reagent-Mediated Cyclization (Mild Conditions)

If your substrate contains heat-sensitive functional groups, extreme thermal cyclization will fail. Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid) acts as a potent Lewis/Brønsted acid to catalyze the cyclization at much lower temperatures[7].

  • Setup: Synthesize the anilidomethylenemalonate intermediate (Step 1 from Protocol A).

  • Acidic Cyclization: In a round-bottom flask, dissolve 2.0 mmol of the intermediate in 2.0 mL of Eaton's reagent[7].

  • Heating: Heat the viscous mixture at 100 °C for 2 hours under a nitrogen atmosphere[7].

  • Quenching (Self-Validating Step): Cool the mixture to room temperature. Slowly and carefully pour the acidic mixture into a beaker containing vigorously stirred saturated aqueous NaHCO₃. Validation: The neutralization of methanesulfonic acid will cause heavy effervescence. Once the pH reaches ~7, the quinolone product will crash out of solution as a distinct precipitate[7].

  • Isolation: Filter the solid, wash thoroughly with distilled water to remove residual phosphate/mesylate salts, and dry in a vacuum oven.

IV. Troubleshooting & FAQs

Q1: My condensation step is stalling, and I am not getting full conversion to the anilidomethylenemalonate intermediate. Why? A: The condensation of aniline and EMME is an equilibrium reaction that produces ethanol as a byproduct[1][4]. If you are running this in a closed system or under reflux with a standard condenser, the ethanol cannot escape, and Le Chatelier's principle prevents the reaction from going to completion. Solution: Run the reaction at 100–130 °C open to a short-path distillation head or under a gentle stream of nitrogen to actively drive off the ethanol[1].

Q2: I am using the classical thermal method with diphenyl ether, but my cyclization yields a black, tarry mess. How can I improve the purity? A: At temperatures exceeding 250 °C, prolonged heating (4–6 hours) leads to severe oxidative degradation and polymerization[5][8]. Solution: First, ensure you are thoroughly degassing the diphenyl ether and running the reaction under a strict argon or nitrogen atmosphere to prevent oxidation[8]. Second, monitor the reaction closely via LC-MS; stop the heat the moment the intermediate is consumed. If the issue persists, switch to the Eaton's Reagent protocol (100 °C) to bypass the thermal degradation threshold entirely[7].

Q3: I am using a meta-substituted aniline and getting a mixture of two different quinolone products. How do I control this? A: This is a classic regioselectivity issue. Because the meta-position is asymmetric relative to the amine, the 6-electron cyclization can occur at either of the two available ortho positions on the aromatic ring, yielding a mixture of 5-substituted and 7-substituted quinolones[3]. Solution: Regioselectivity is governed by a competition between steric hindrance (favoring the less hindered position) and electronic directing effects[3]. You cannot easily force complete regioselectivity during the reaction. You must anticipate this mixture and optimize your downstream purification (usually column chromatography or fractional recrystallization) to separate the regioisomers[8].

Q4: How do I remove high-boiling solvents like Dowtherm A or diphenyl ether during workup? They ruin my chromatography columns. A: Diphenyl ether (bp ~259 °C) cannot be removed by standard rotary evaporation. Solution: Do not attempt to evaporate it. Instead, take advantage of differential solubility. Cool the reaction mixture to room temperature and pour it into a large excess of a non-polar solvent, such as cyclohexane, hexane, or petroleum ether[6][8]. The highly polar quinolone core will precipitate out of the non-polar matrix, while the diphenyl ether remains completely soluble. Filter the precipitate and wash it heavily with hexanes[8].

Q5: I am noticing the formation of a byproduct missing the ester group before I even reach the saponification step. What is happening? A: You are observing premature thermal decarboxylation. The 4-quinolone-3-carboxylate ester is relatively stable, but if your cyclization temperature is too high, or if trace water causes premature hydrolysis to the carboxylic acid during the high-heat step, the molecule will spontaneously extrude CO₂ to form the unsubstituted 4-hydroxyquinoline[4][8]. Solution: Carefully calibrate your heating mantle or microwave reactor to ensure you are not overshooting the target temperature[8]. Ensure all reagents are strictly anhydrous to prevent premature ester hydrolysis.

V. References

  • Gould–Jacobs reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI (Chemistry Proceedings) URL:[Link]

  • Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Welcome to the Technical Support Center for quinolone derivative crystallization. 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a critical intermediate in the synthesis of antibacterial agents and selective CB...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinolone derivative crystallization. 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a critical intermediate in the synthesis of antibacterial agents and selective CB2 cannabinoid receptor agonists[1]. However, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is notorious for its strong intermolecular C-H···O hydrogen bonding and π-π electron ring interactions[2]. These structural features often lead to rapid, uncontrolled precipitation, poor crystal habits, or liquid-liquid phase separation (commonly known as "oiling out").

This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-yield, high-purity crystallization.

Diagnostic Workflow

Before adjusting your protocol, use the decision matrix below to identify the root cause of your crystallization failure.

G Start Crystallization Issue Detected Oiling Oiling Out (Liquid-Liquid Phase Separation) Start->Oiling Yield Low Yield or Poor Purity Start->Yield Habit Poor Crystal Habit (e.g., Fine Needles) Start->Habit OilingFix Adjust Solvent Ratio & Introduce Seeding Oiling->OilingFix YieldFix Optimize Cooling Rate & Anti-Solvent Volume Yield->YieldFix HabitFix Shift to Slow Evaporation or Modulate pH Habit->HabitFix

Caption: Decision matrix for diagnosing and resolving quinolone crystallization failures.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" as a milky emulsion instead of forming solid crystals. Why does this happen, and how can I force nucleation?

Causality & Mechanism: Oiling out (liquid-liquid phase separation, LLPS) is a thermodynamic and kinetic phenomenon that occurs when a supersaturated solution crosses into a miscibility gap before it can form a rigid crystal lattice[3]. For 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the bulky 8-acetyl group introduces rotational flexibility that kinetically hinders the planar stacking required for crystal growth. Furthermore, impurities dramatically lower the melting point of the solid, making the solute-rich liquid droplet phase thermodynamically stable at your cooling temperature[4]. Resolution:

  • Thermodynamic Adjustment: Shift the phase diagram by changing the solvent. Moving from a purely polar aprotic solvent (e.g., DMF) to a mixed protic system (e.g., Ethanol/Water) shrinks the miscibility gap[5].

  • Kinetic Intervention (Seeding): Introduce 1-2% (w/w) pure seed crystals before the solution reaches the cloud point. Adding seeds to an already-formed emulsion will simply cause the seeds to dissolve into the oil droplets[3].

Q2: I am getting a good yield, but the crystals are extremely fine needles that clog the filter paper. How do I improve the crystal habit?

Causality & Mechanism: Fine, needle-like (acicular) crystals indicate rapid, uncontrolled growth along a single crystallographic axis. In quinolone derivatives, strong directional C-H···O hydrogen bonds and π-π stacking drive this rapid 1D growth[2]. Resolution: Slow down the generation of supersaturation. Instead of crash-cooling or rapid anti-solvent addition, use a controlled linear cooling ramp (e.g., 0.1 °C/min)[6]. Adding a hydrogen-bond-disrupting co-solvent (like 5% methanol) can passivate the rapidly growing faces, promoting a more equant (block-like) morphology.

Q3: My yield is exceptionally poor (<50%). Where is my product going?

Causality & Mechanism: Poor yield usually implies that the final solvent composition at the isolation temperature retains too high a solubility for the target compound, leaving it trapped in the mother liquor[4]. Resolution: Evaporate a small aliquot of the mother liquor on a watch glass; a large residue confirms the product is still in solution[4]. To recover it, either boil off a portion of the solvent and cool again, or slowly increase the volume of the anti-solvent (e.g., water) while monitoring the pH. Since the compound is a carboxylic acid, ensure the pH is adjusted to its isoelectric point (typically pH 2–4) to minimize solubility[7].

Quantitative Data: Solvent System Optimization

Selecting the right solvent system is the most critical variable in preventing oiling out and ensuring high purity. Below is a comparative analysis of common solvent systems for 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Solvent SystemRatio (v/v)Typical Yield (%)Purity (HPLC %)Crystal HabitOiling Out Risk
DMF / Water (Anti-solvent) 1:3>85%92 - 95%Fine NeedlesHigh
Ethanol / Water 1:170 - 75%>98%Prisms / BlocksLow
Glacial Acetic Acid Neat60 - 65%>99%Large BlocksVery Low
Chloroform / Hexane 1:4<50%~90%Amorphous / OilExtreme

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the specific validation checkpoints are met.

Protocol A: Anti-Solvent Crystallization with Controlled Seeding

This method utilizes controlled anti-solvent addition to bypass the miscibility gap[6].

  • Dissolution: Suspend 10 g of crude 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in 50 mL of Ethanol. Heat to reflux (approx. 78°C) under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: Filter the hot solution through a pre-warmed 0.45 μm PTFE filter.

    • Causality: Removing insoluble particulates eliminates uncontrolled heterogeneous nucleation sites.

  • Cooling & Seeding: Transfer the filtrate to a jacketed crystallizer. Cool the solution linearly at 0.5 °C/min to 60°C.

    • Self-Validation Checkpoint: The solution must remain perfectly clear. If turbidity is observed, the system has already oiled out; reheat to 78°C and add 5 mL of Ethanol.

    • Add 0.1 g of pure 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid seed crystals.

  • Aging: Hold the temperature at 60°C for 30 minutes. This allows the seeds to mature and establish the crystal lattice template without secondary nucleation.

  • Anti-Solvent Addition: Using a dosing pump, slowly add 50 mL of pre-heated (60°C) deionized water over 2 hours.

  • Final Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.2 °C/min. Filter under vacuum, wash with 20 mL of cold Ethanol/Water (1:2 v/v), and dry under vacuum at 50°C.

Protocol B: Rescuing an "Oiled-Out" Batch

If liquid droplets form during cooling, the compound will trap impurities as it eventually solidifies[4]. Use this protocol to rescue the batch.

  • Re-dissolution: Immediately halt cooling. Return the mixture to the heat source and bring it back to reflux.

    • Self-Validation Checkpoint: The transition from a milky emulsion back to a single, clear phase confirms that the oiling out was a thermodynamic miscibility issue, not chemical degradation.

  • Solvent Adjustment: Add 10-15% more of the "good solvent" (e.g., Ethanol) to shift the system composition out of the miscibility gap.

  • Mechanical Nucleation (Trituration): If the oil has already cooled and formed a sticky resin at the bottom of the flask, decant the supernatant. Add a non-polar solvent (e.g., diethyl ether) and vigorously scratch the oil against the glass with a stirring rod to induce mechanical nucleation[4].

Mechanism cluster_0 Thermodynamic Pathway cluster_1 Kinetic Trap Supersat Supersaturated Solution Nucleation Primary/Secondary Nucleation Supersat->Nucleation Controlled cooling & Seeding LLPS Liquid-Liquid Phase Separation Supersat->LLPS High supersat. & Impurities Crystal Rigid Crystal Lattice Nucleation->Crystal Amorphous Amorphous Solid or Sticky Oil LLPS->Amorphous

Caption: Kinetic vs. Thermodynamic pathways in quinolone crystallization.

References

  • 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Source: National Institutes of Health (PMC) URL:[Link]

  • Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Recognizing the limited direct stability data f...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Recognizing the limited direct stability data for this specific molecule, this document synthesizes established principles from the broader class of quinolone-3-carboxylic acids to provide a robust framework for identifying and mitigating stability issues in solution. The guidance herein is based on established scientific principles and regulatory expectations for pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: My solution of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is showing a color change and a decrease in purity over a short period. What are the likely causes?

A1: Color change and purity loss in quinolone solutions are often indicative of degradation. The primary suspects are photodegradation, oxidative degradation, and pH-driven hydrolysis. The 4-oxo-1,4-dihydroquinoline core is known to be susceptible to light, and the presence of the acetyl group at the 8-position could potentially influence its photosensitivity. Additionally, extreme pH conditions can catalyze the breakdown of the molecule.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: While specific data for this molecule is unavailable, quinolone-3-carboxylic acids generally exhibit a U-shaped pH-stability profile, with the highest stability typically found in the slightly acidic to neutral pH range (pH 4-7). Both strongly acidic and alkaline conditions can accelerate hydrolysis. It is crucial to determine the experimental pKa of the molecule to understand its ionization state at different pH values, which significantly impacts both solubility and stability.

Q3: I am observing precipitation in my stock solution. What could be the reason and how can I resolve it?

A3: Precipitation is likely due to the poor aqueous solubility of the free carboxylic acid form of the molecule. Quinolone-3-carboxylic acids are often sparingly soluble in water, especially at a pH close to their isoelectric point. To resolve this, consider adjusting the pH to ionize the carboxylic acid group (increasing pH above its pKa) or the quinolone nitrogen (decreasing pH below its pKa). Alternatively, the use of co-solvents (e.g., DMSO, ethanol) or forming a salt of the compound can significantly enhance solubility.

Q4: Are there any specific storage conditions I should adhere to for solutions of this compound?

A4: Yes. To minimize degradation, solutions of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid should be protected from light by using amber vials or by wrapping the container in aluminum foil.[1][2] Storage at reduced temperatures (2-8°C) is also recommended to slow down potential hydrolytic and oxidative degradation pathways. For long-term storage, freezing (-20°C or lower) of aliquots may be considered, but it is essential to evaluate the impact of freeze-thaw cycles on stability.

Q5: Can I use antioxidants to improve the stability of my solution?

A5: The use of antioxidants can be beneficial if oxidative degradation is a significant pathway. However, the choice of antioxidant must be made carefully, considering its compatibility with the compound and the intended application. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. It is advisable to conduct a compatibility study before incorporating any antioxidant into your formulation.

Troubleshooting Guides

Issue 1: Rapid Degradation Upon Exposure to Light
  • Symptoms: A rapid decrease in purity, often accompanied by a yellow or brownish discoloration of the solution when exposed to ambient or UV light.

  • Root Cause Analysis: The quinolone ring system is inherently photosensitive. Substituents on the ring can modulate this sensitivity. While a methoxy group at the 8-position has been shown to enhance photostability in some fluoroquinolones, the effect of an acetyl group is not well-documented but may contribute to photosensitivity.[1][2][3]

  • Troubleshooting Steps:

    • Confirm Photodegradation: Prepare two sets of solutions. Expose one set to your typical laboratory lighting conditions and keep the other set completely protected from light. Analyze the purity of both sets at various time points using a stability-indicating HPLC method. A significantly higher degradation rate in the light-exposed sample confirms photodegradation.

    • Implement Light Protection: Always prepare and store solutions in amber glass vials or containers wrapped in aluminum foil. Minimize exposure to direct sunlight and strong artificial light during experiments.

    • Consider UV-Absorbing Excipients: For formulated products, the inclusion of UV-absorbing excipients can offer protection. However, this is more relevant for final drug product formulation rather than laboratory stock solutions.

Issue 2: Inconsistent Purity Results and Presence of Multiple Degradants
  • Symptoms: Chromatographic analysis (e.g., HPLC) shows variable purity results between batches or over time, with the appearance of multiple, unidentified peaks.

  • Root Cause Analysis: This can be a result of a combination of degradation pathways (hydrolysis, oxidation) occurring simultaneously, or it could indicate incompatibility with the solvent system or container. The pH of the solution is a critical factor that can influence multiple degradation routes.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat) to identify the major degradation products and pathways. This will help in understanding the "degradation signature" of the molecule.

    • Optimize Solution pH: Determine the pH of your current solution. If it is in a highly acidic or alkaline range, adjust it to a neutral or slightly acidic pH (e.g., with a suitable buffer system) and re-evaluate stability.

    • Evaluate Solvent Effects: If using co-solvents, ensure they are of high purity and do not contain reactive impurities (e.g., peroxides in ethers). Consider alternative solvent systems if degradation persists.

    • Assess Container Compatibility: Ensure that the container material is inert and does not leach any substances that could catalyze degradation. Glass is generally preferred over plastics for long-term storage of solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the potential degradation pathways of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[4][5][6][7][8]

  • Materials:

    • 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

    • Methanol or Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric acid (HCl), 0.1 N and 1 N

    • Sodium hydroxide (NaOH), 0.1 N and 1 N

    • Hydrogen peroxide (H₂O₂), 3% and 30%

    • pH meter

    • Heating block or water bath

    • Photostability chamber

    • HPLC system with a UV/PDA detector

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

      • Incubate at 60°C for 24 hours.

      • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

      • If no degradation is observed, repeat with 1 N HCl.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

      • Incubate at 60°C for 24 hours.

      • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

      • If no degradation is observed, repeat with 1 N NaOH.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

      • Analyze by HPLC at various time points.

      • If no degradation is seen, repeat with 30% H₂O₂.

    • Thermal Degradation:

      • Place the solid compound in a stability chamber at 60°C for 48 hours.

      • Dissolve a portion of the stressed solid in the initial solvent for HPLC analysis.

    • Photolytic Degradation:

      • Expose a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • Analyze the stressed samples by HPLC. A control sample should be kept in the dark under the same conditions.

  • Data Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and the formation of degradation products.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Initial Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at the λmax of the compound (determine by UV scan) and also at other wavelengths to ensure detection of all degradants.

  • Method Development and Validation:

    • Inject the unstressed and stressed samples from the forced degradation study.

    • Optimize the gradient, mobile phase pH, and other parameters to achieve good resolution between the parent compound and all degradation products.

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary and Visualization

Table 1: General Stability Profile of Quinolone-3-Carboxylic Acids
Stress ConditionGeneral Observations and Potential Degradation Products
Acid Hydrolysis Generally more stable than in basic conditions. Potential for decarboxylation at the 3-position under harsh conditions.
Base Hydrolysis Susceptible to hydrolysis, potentially leading to the opening of the quinolone ring or other rearrangements.
Oxidation (H₂O₂) The quinolone ring can be susceptible to oxidation, leading to hydroxylated derivatives or ring-opened products.
Thermal (Heat) Generally stable, but decarboxylation or other rearrangements can occur at high temperatures.
Photolysis (UV/Vis) Highly susceptible. Can lead to dealkylation, dehalogenation (if applicable), and complex dimerizations or polymerizations.

Note: This table represents general trends for the quinolone class and should be confirmed experimentally for 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Diagrams

Potential Degradation Pathways

A 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid B Hydrolysis Products (e.g., Ring-opened species) A->B  H+ / OH- C Oxidation Products (e.g., Hydroxylated derivatives) A->C  [O] D Photodegradation Products (e.g., Dimers, decarboxylated species) A->D  hν (Light)

Caption: Potential degradation pathways for 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Workflow for Stability Assessment

cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Stabilization Strategy A Acid/Base Hydrolysis E Develop Stability- Indicating HPLC Method A->E B Oxidation B->E C Thermal Stress C->E D Photostability D->E F Analyze Stressed Samples E->F G Identify Degradation Products F->G H Optimize pH & Solvent G->H I Implement Light Protection G->I J Consider Antioxidants G->J

Sources

Troubleshooting

Strategies to reduce by-product formation in quinolone synthesis

Welcome to the Quinolone Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in quinolone and fluoroquinolone synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinolone Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in quinolone and fluoroquinolone synthesis.

By-product formation in these workflows is rarely a random occurrence; it is a direct consequence of thermodynamic stress, poor heat dissipation, or competitive mechanistic pathways. The following Q&A protocols are engineered to provide mechanistic causality and self-validating solutions to optimize your synthetic yields.

Section 1: Classical Synthesis & Thermal Degradation

Q1: I am using the Gould-Jacobs reaction to synthesize a 4-quinolone, but I am getting a complex mixture of regioisomers and tarry degradation products during the cyclization step. How can I mitigate this?

Causality: The classical Gould-Jacobs reaction relies on the thermal cyclization of an anilidomethylenemalonic ester intermediate. This step typically requires extreme temperatures (~250 °C) in high-boiling solvents like diphenyl ether[1][2]. At these high temperatures, two issues arise:

  • Regioisomerism: Asymmetrically substituted anilines undergo competitive ortho-cyclization because the high thermal energy overcomes the steric hindrance that would otherwise dictate regioselectivity[1].

  • Thermal Degradation: Prolonged exposure to 250 °C induces polymerization and oxidative charring (tar formation)[1][2].

Solution & Self-Validating Protocol: Transition from thermal cyclization to an acid-promoted cyclization using Eaton's Reagent[2].

  • Condensation: React the aniline with the malonate derivative at <100 °C to form the intermediate.

  • Reagent Addition: Dissolve the crude intermediate in Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid) using 5–10 equivalents[2].

  • Mild Heating: Heat the mixture to 50 °C for 1–3 hours[2].

    • Self-Validation: Monitor the reaction via LC-MS. The complete absence of high-molecular-weight baseline drift (tar peaks) confirms the suppression of thermal degradation.

  • Quenching: Slowly pour the mixture into an ice-cold basic solution (e.g., Na2CO3) until pH 8 is reached.

  • Isolation: Filter the resulting highly crystalline 4-quinolone precipitate[2].

G A Aniline + Malonate B Condensation Intermediate A->B <100°C C Thermal Cyclization (250°C, Ph2O) B->C E Acid-Promoted (50°C, Eaton's Reagent) B->E D Tarry By-products & Regioisomers C->D High Heat Stress F Pure 4-Quinolone (>90% Yield) E->F Mild Conditions

Divergent pathways in Gould-Jacobs cyclization: Thermal degradation vs. acid-promoted synthesis.

Section 2: Exothermic Intermediates & Flow Chemistry

Q2: We are scaling up our quinolone intermediate synthesis (e.g., t-Boc protection of amines), but the highly exothermic nature of the reaction is causing a massive spike in by-product formation. How do we control this?

Causality: In batch reactors, fast and highly exothermic reactions suffer from poor heat dissipation. This creates localized "hot spots" within the reaction mixture. The excess thermal energy provides the activation energy required to initiate secondary mechanistic pathways, leading to structural destruction and unwanted by-products[3].

Solution & Self-Validating Protocol: Implement continuous flow chemistry utilizing in-line static mixers to ensure instantaneous heat transfer[3].

  • Reactor Setup: Configure a continuous flow reactor equipped with an in-line static mixer[3].

  • Thermal Regulation: Submerge the reactor tubing in an active cooling bath. (Optimal cooling parameters should be derived from RC1 reaction calorimetry data)[3].

  • Continuous Pumping: Pump the amine precursor and t-Boc anhydride through separate channels directly into the static mixer[3].

    • Self-Validation: Measure the effluent temperature in real-time. A strictly isothermal profile confirms that the high surface-area-to-volume ratio of the flow tubing is instantly dissipating the heat of reaction, ensuring the thermal by-product pathway remains unactivated[3].

Section 3: Telescoping & Impurity Scavenging

Q3: How can we telescope the multi-step synthesis of fluoroquinolones (like Ciprofloxacin) to avoid isolating unstable intermediates, while preventing cumulative by-product interference?

Causality: Isolating intermediates exposes them to oxidation, moisture, and thermal stress. However, telescoping (running multiple steps sequentially without purification) often fails because by-products from Step A interfere with Step B. In ciprofloxacin synthesis, the generation of dimethylamine as a by-product acts as a competitive nucleophile in subsequent steps, ruining the final yield[4].

Solution & Self-Validating Protocol: Adopt a telescoped continuous flow sequence with in-line chemical scavenging[4][5].

  • System Configuration: Set up a 5-reactor continuous flow sequence capable of telescoping the six required chemical reactions[4][5].

  • Sequential Addition: Introduce the simple building blocks sequentially into the flow stream[4].

  • In-Line Scavenging: At the specific reactor junction where dimethylamine is generated, inject an in-line acylation reagent[4].

    • Self-Validation: The acylation selectively and rapidly converts the dimethylamine into an inert amide. LC-MS analysis of the stream post-mixer will show the disappearance of the free amine peak, confirming it can no longer compete in the final cyclization[4].

  • Final Isolation: Perform sequential offline acidifications and filtrations to precipitate pure ciprofloxacin hydrochloride[4].

Flow P1 Simple Building Blocks R1 Reactors 1-4 (Telescoped Flow) P1->R1 Scavenge In-line Acylation (Dimethylamine Scavenging) R1->Scavenge Prevents impurity accumulation R5 Reactor 5 (Final Cyclization) Scavenge->R5 Prod Ciprofloxacin HCl (60-75% Yield, 9 min) R5->Prod Offline Acidification

Telescoped continuous flow synthesis of ciprofloxacin with in-line by-product scavenging.

Section 4: Solvent-Induced Impurities

Q4: During the synthesis of fluoroquinolones via the traditional Grohe process, I am detecting high levels of solvent-adduct impurities. What is a viable, greener alternative?

Causality: The industrial Grohe method relies heavily on hazardous, reactive organic solvents like DMF, dioxane, and toluene[6]. Under the required reaction conditions, these solvents can degrade or form adducts with highly reactive intermediates, complicating downstream purification and drastically lowering the EcoScale score of the synthesis[6].

Solution & Self-Validating Protocol: Transition the reaction media to Deep Eutectic Solvents (DES)[6].

  • Solvent Preparation: Prepare a DES mixture (e.g., Choline Chloride-based) to replace DMF/dioxane.

  • Reaction Execution: Run the Grohe sequence steps within the DES matrix under mild heating[6].

    • Self-Validation: The DES matrix stabilizes the intermediates without participating in nucleophilic side reactions. Post-reaction phase separation (often just requiring the addition of water to crash out the product) will yield an API free of solvent-adduct impurities, validating the inert nature of the DES[6].

Quantitative Data Summary: By-Product Mitigation Strategies

The following table summarizes the expected outcomes when transitioning from traditional methods to the optimized protocols described above:

Synthesis StrategyReagent / ReactorOperating Temp.Reaction TimeTypical YieldBy-Product Profile
Classical Batch (Gould-Jacobs) Diphenyl ether250 °C1–4 hours30–44%High (Regioisomers, Tar)
Acid-Promoted Batch Eaton's Reagent50 °C< 3 hours>90%Low (Highly crystalline)
Continuous Flow (Telescoped) 5-Reactor Flow SystemVariable9 minutes60–75%Low (In-line scavenging)
DES-Mediated (Grohe Route) Deep Eutectic SolventsMildVariableUp to 43%Low (Reduced solvent adducts)

References

  • Continuous Synthesis of an Intermediate of Quinolone Antibiotic Drug Using Static Mixers Organic Process Research & Development - ACS Publications[Link]

  • A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow ResearchGate[Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media MDPI[Link]

  • A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Optimization

Addressing autofluorescence of quinolone compounds in cellular assays

Technical Support Center: Mitigating Quinolone Autofluorescence in Cellular Assays Foreword by the Senior Application Scientist Welcome to the Technical Support Center. When screening fluoroquinolones—a vital class of br...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Quinolone Autofluorescence in Cellular Assays

Foreword by the Senior Application Scientist Welcome to the Technical Support Center. When screening fluoroquinolones—a vital class of broad-spectrum antibiotics targeting DNA gyrase and topoisomerase IV—researchers frequently hit a photophysical wall: compound-induced autofluorescence[1]. The rigid, conjugated bicyclic core of quinolones inherently absorbs UV light (270–300 nm) and emits broadly in the blue-green spectrum (400–500 nm). This emission directly overlaps with standard nuclear counterstains (e.g., DAPI, Hoechst) and reporter proteins, severely compromising assay windows and leading to false positives in high-throughput screening (HTS).

This guide is engineered to provide you with the mechanistic understanding and self-validating protocols required to bypass this interference, ensuring the integrity of your drug discovery pipelines.

Diagnostic Workflow: Isolating the Interference

Before adjusting your assay biology, you must isolate the physical source of the background signal. The following decision tree dictates the causality-based troubleshooting path for identifying and mitigating compound-induced autofluorescence.

G A Assay Signal Shows High Background B Run Compound-Only Control Plate A->B C Is Signal Present in Control? B->C D Biological or Assay Artifact C->D No E Quinolone Autofluorescence C->E Yes F Implement Time-Resolved Fluorescence (TRF) E->F Preferred G Shift to Far-Red/ NIR Fluorophores E->G Alternative H Computational Spectral Unmixing E->H Data Rescue

Caption: Workflow for diagnosing and resolving quinolone-induced autofluorescence in screening.

Core Troubleshooting Protocols

Protocol A: Gating Out Interference via Time-Resolved Fluorescence (TRF)

Causality: Quinolone autofluorescence is a "prompt" photophysical event; the excited state decays back to the ground state within nanoseconds. In contrast, lanthanide chelates (e.g., Europium, Terbium) exhibit delayed luminescence, decaying over hundreds of microseconds to milliseconds[2]. By utilizing a TRF-compatible microplate reader, we can introduce a temporal delay (time gate) between the excitation flash and the start of emission recording. This allows the nanosecond quinolone signal to completely dissipate, leaving only the specific lanthanide signal to be quantified[2].

Step-by-Step Methodology:

  • Probe Substitution: Replace standard prompt fluorophores (e.g., FITC, DAPI) with a Lanthanide-conjugated reporter (e.g., Europium-labeled secondary antibodies).

  • Instrument Configuration: Set the microplate reader to TRF mode. Configure the excitation source (typically a 337 nm nitrogen laser or xenon flash lamp)[2].

  • Temporal Gating: Set the Integration Delay (Time Gate) to 50–100 µs. Set the Integration Time to 200–400 µs to capture the long-lived lanthanide emission[2].

  • Self-Validation Check: Include a control well containing the maximum concentration of your quinolone compound in the assay buffer, without the lanthanide probe. Read this well using the TRF protocol. If the temporal gate is properly calibrated, the signal in this well will be statistically indistinguishable from a blank buffer well, validating the complete elimination of the compound's autofluorescence.

Protocol B: Spectral Shifting and Red-Edge Excitation

Causality: If TRF is not feasible, you must exploit the spectral boundaries of the quinolone core. Quinolones strongly emit at 440–460 nm[3]. By shifting your assay's reporter system to the far-red or near-infrared (NIR) spectrum, you optically bypass the compound's emission envelope.

Step-by-Step Methodology:

  • Fluorophore Selection: Discard DAPI/Hoechst. Utilize far-red nuclear stains (e.g., DRAQ5 or SYTO 60) and reporter dyes emitting >600 nm (e.g., Alexa Fluor 647, Cy5).

  • Filter Optimization: Ensure your emission bandpass filters are tightly restricted (e.g., 660/20 nm) to prevent capturing the long-tail emission of high-concentration quinolones.

  • Self-Validation Check: Run a 10-point dose-response curve of the quinolone in buffer only. Quantify the residual signal in the Cy5 channel. If the signal remains flat across all concentrations, your spectral shift is successful.

Protocol C: Computational Spectral Unmixing for High-Dimensional Assays

Causality: When TRF or spectral shifting is fundamentally incompatible with your assay (e.g., highly multiplexed full-spectrum flow cytometry), you must rely on mathematical deconvolution. Because quinolones possess a distinct, consistent spectral signature, the autofluorescence can be treated as an independent fluorescent parameter and extracted from the total signal[4].

Step-by-Step Methodology:

  • Reference Generation: Prepare an unstained control sample and a "Compound-Only" control sample (cells treated with the quinolone, but lacking any fluorescent tags)[4].

  • Spectral Mapping: Acquire the Compound-Only control on a full-spectrum flow cytometer or high-content imager, recording the emission across all available detectors to map the exact spectral footprint of the drug.

  • Unmixing Wizard: Input the Compound-Only control into your acquisition software's unmixing wizard, designating the quinolone's autofluorescence as a distinct fluorescent tag[4].

  • Self-Validation Check: Apply the unmixing matrix to the Compound-Only sample. The residual signal across all standard biological channels (e.g., FITC, PE, APC) must drop to the baseline level of the unstained control. If residuals remain, the compound may be interacting with cellular components to alter its spectrum, requiring matrix recalculation.

Quantitative Spectral Data of Common Quinolones

Understanding the specific excitation ( λex​ ) and emission ( λem​ ) peaks of your compound is the first step in filter selection. The following table summarizes the photophysical properties of common quinolones in standard aqueous buffers.

CompoundExcitation Peak ( λex​ )Emission Peak ( λem​ )Overlapping Common Fluorophores
Ciprofloxacin ~275 nm[3]~440 - 450 nm[3]DAPI, Hoechst 33342, Pacific Blue
Norfloxacin ~280 - 290 nm[5]~440 nmDAPI, Hoechst, Thioflavin T
Ofloxacin ~290 nm~460 - 500 nmCFP, GFP, FITC (partial)
Enrofloxacin ~275 nm[3]~440 - 450 nm[3]DAPI, Pacific Blue

Frequently Asked Questions (FAQs)

Q1: I am trying to measure the intracellular accumulation of quinolones in E. coli using their innate autofluorescence, but the cellular background is too high. How can I resolve this? A1: Bacterial cells contain endogenous fluorophores (e.g., NADH, tryptophan, tyrosine) that absorb and emit in similar ranges to quinolones, obscuring the signal[5]. To isolate the antibiotic's fluorescence, shift your excitation source to the Deep Ultraviolet (DUV) range. Studies using synchrotron UV fluorescence microscopy have demonstrated that exciting the sample at 290 nm provides the optimal signal-to-noise ratio, maximizing fluoroquinolone emission while minimizing the excitation of natural bacterial fluorophores[5].

Q2: Does the autofluorescence of quinolones change upon target binding or entering different cellular compartments? A2: Yes, the photophysical properties of quinolones are highly sensitive to their microenvironment. For example, the autofluorescence of ciprofloxacin is significantly diminished (quenched) in the presence of certain metal ions[3]. Furthermore, because quinolones are zwitterionic, their emission spectra and quantum yields fluctuate based on the local pH (e.g., entering an acidic phagolysosome). Therefore, background subtraction models must account for the specific ionic and pH conditions of the target compartment. In some advanced assays, ciprofloxacin can even be used to sensitize Terbium(III) complexes, shifting the emission to 542 nm to completely avoid the raw autofluorescence of complex biological matrices[6].

Q3: We are running a high-throughput phenotypic screen. Can we use chemical quenchers to suppress the quinolone fluorescence without killing the cells? A3: No. While chemical quenchers like 4-hydroxy-TEMPO can successfully induce dynamic fluorescence quenching of fluoroquinolones via diffusion-limited non-radiative processes[7], introducing high concentrations of free radicals into a live-cell assay will trigger severe oxidative stress and cytotoxicity. For live-cell HTS, you must rely on physical optical workarounds (like TRF[2]) or computational correction methods.

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Antibacterial Efficacy: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid vs. Ciprofloxacin

Executive Summary In the landscape of rational drug design, comparing a fully optimized therapeutic agent with its structural precursors provides critical insights into Structure-Activity Relationships (SAR). This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, comparing a fully optimized therapeutic agent with its structural precursors provides critical insights into Structure-Activity Relationships (SAR). This guide provides an objective, data-driven comparison between Ciprofloxacin —a potent, broad-spectrum second-generation fluoroquinolone—and 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (8-AQCA) , a synthetic building block. By analyzing their mechanistic interactions with bacterial topoisomerases and their quantitative efficacy, this guide serves as a foundational resource for medicinal chemists and drug development professionals investigating quinolone scaffold optimization.

Structural Causality and Mechanism of Action

The bactericidal activity of quinolones is fundamentally driven by their ability to stabilize the DNA-gyrase (or topoisomerase IV) cleavage complex, preventing DNA re-ligation and causing lethal double-strand breaks [1]. This interaction is highly dependent on specific pharmacophores.

Ciprofloxacin: The Optimized Pharmacophore

Ciprofloxacin’s architecture is meticulously optimized for target affinity and cellular penetration:

  • C-3 Carboxyl and C-4 Oxo Groups: Essential for binding to the DNA-gyrase complex via a water-metal ion (Mg²⁺) bridge [2].

  • C-6 Fluorine: Drastically increases lipophilicity, enhancing bacterial cell wall penetration and intrinsic affinity for the gyrase enzyme.

  • C-7 Piperazine Ring: Broadens the antibacterial spectrum, particularly against Gram-negative pathogens like Pseudomonas aeruginosa, by interacting with the secondary binding pocket of the enzyme.

  • N-1 Cyclopropyl Group: Maximizes overall steric fit within the topoisomerase binding site, driving high-potency inhibition.

8-AQCA: The Synthetic Precursor

8-AQCA (CAS: 132664-50-7) possesses the foundational quinolone core (C-3 carboxyl and C-4 oxo) but lacks the critical peripheral substituents [3].

  • Absence of C-6 Fluorine and C-7 Amine: Without these groups, 8-AQCA cannot effectively penetrate the bacterial envelope or achieve the necessary binding affinity to trap the DNA-gyrase cleavage complex.

  • 8-Acetyl Substitution: While the 8-acetyl group provides a valuable synthetic handle for developing complex coumarin or thiazole hybrids, it does not independently confer topoisomerase inhibition. Consequently, 8-AQCA is functionally inactive as an antibacterial agent and is utilized primarily as a negative control or starting material in SAR studies.

SAR_Mechanism Core Quinolone Core (C3-Carboxyl, C4-Oxo) Cipro Ciprofloxacin (+ 6-F, 7-Piperazine, N1-Cyclopropyl) Core->Cipro Pharmacophore Addition AQCA 8-AQCA (+ 8-Acetyl, Lacks 6-F/7-Substituent) Core->AQCA Synthetic Precursor Gyrase DNA Gyrase / Topo IV Cleavage Complex Cipro->Gyrase High Affinity Binding (Water-Metal Ion Bridge) AQCA->Gyrase Weak/No Binding Inactive Negligible Activity (Poor Target Binding) AQCA->Inactive Fails to inhibit Bactericidal Bactericidal Activity (DNA Fragmentation) Gyrase->Bactericidal Stabilizes Cleavage

Logical relationship of quinolone SAR and DNA gyrase inhibition.

Quantitative Antibacterial Spectrum

The structural differences between the two compounds manifest starkly in their Minimum Inhibitory Concentration (MIC) profiles. While Ciprofloxacin exhibits nanomolar to low-micromolar efficacy across diverse bacterial taxa, 8-AQCA fails to inhibit growth even at high concentrations.

Table 1: Comparative MIC Values (µg/mL)
Bacterial StrainGram TypeCiprofloxacin MIC (µg/mL)8-AQCA MIC (µg/mL)Clinical Implication
Escherichia coli (ATCC 25922)Negative0.004 - 0.015> 128Ciprofloxacin is highly active; 8-AQCA is inactive.
Pseudomonas aeruginosa (ATCC 27853)Negative0.25 - 1.0> 128C-7 piperazine in Cipro drives anti-pseudomonal activity.
Staphylococcus aureus (ATCC 29213)Positive0.12 - 0.5> 128Topo IV inhibition requires optimized N-1/C-6 groups.
Enterococcus faecalis (ATCC 29212)Positive0.5 - 2.0> 128Baseline resistance to weak quinolones; 8-AQCA fails.

Data synthesized from standard CLSI breakpoints and quinolone SAR baseline studies [4].

Experimental Protocol: Comparative MIC Assay (Broth Microdilution)

To empirically validate the antibacterial spectrum differences, a high-throughput broth microdilution assay must be employed.

Causality in Experimental Design: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Quinolones are known chelators of divalent cations (Mg²⁺, Ca²⁺). If the broth is not standardized for these ions, the free concentration of the drug fluctuates, leading to artificially skewed MIC readouts. Furthermore, because 8-AQCA lacks the ionizable piperazine ring of Ciprofloxacin, it exhibits poorer aqueous solubility, necessitating a DMSO solvent control to ensure vehicle toxicity does not generate false positives.

Step-by-Step Methodology
  • Media Preparation: Prepare CAMHB supplemented with 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.

  • Compound Solubilization:

    • Dissolve Ciprofloxacin in sterile water (with 0.1N HCl if using free base) to 1 mg/mL.

    • Dissolve 8-AQCA in 100% DMSO to 1 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of both compounds in CAMHB. Ensure the final DMSO concentration in the 8-AQCA wells does not exceed 1% (v/v).

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, yielding a final concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate plates at 37°C for 16–20 hours. Determine the MIC as the lowest concentration completely inhibiting visible bacterial growth (confirmed via OD600 spectrophotometry).

MIC_Workflow Prep Prepare CAMHB & Standardize Inoculum Dilution Serial Two-Fold Compound Dilution Prep->Dilution 5x10^5 CFU/mL Incubate Incubate 37°C for 16-20 hours Dilution->Incubate 96-well plate Read Read OD600 Determine MIC Incubate->Read Visual & Spec

Step-by-step workflow for high-throughput broth microdilution MIC assay.

Experimental Protocol: Target Validation via DNA Supercoiling Inhibition

To prove that 8-AQCA's lack of activity is due to an intrinsic lack of target affinity (rather than mere efflux or poor permeability), an in vitro DNA supercoiling assay using purified E. coli DNA gyrase is required.

Causality in Experimental Design: This assay isolates the molecular target. We use relaxed pBR322 plasmid DNA as the substrate. In the presence of ATP, active DNA gyrase will introduce negative supercoils into the plasmid, which migrate faster on an agarose gel. An effective inhibitor (Ciprofloxacin) will trap the enzyme and prevent this topological shift, whereas an inactive precursor (8-AQCA) will allow the enzyme to fully supercoil the DNA.

Step-by-Step Methodology
  • Reaction Assembly: In a 20 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Introduction: Add varying concentrations of Ciprofloxacin (0.1 - 10 µg/mL) and 8-AQCA (10 - 200 µg/mL) to separate reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of purified E. coli DNA gyrase.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 M EDTA).

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours.

  • Visualization: Stain the gel with ethidium bromide and quantify the ratio of supercoiled to relaxed DNA using UV densitometry to calculate the IC50​ .

References

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance National Center for Biotechnology Information (PMC) URL:[Link] [4]

  • Mechanism of action of quinolones against Escherichia coli DNA gyrase National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review National Center for Biotechnology Information (PMC) URL:[Link] [4]

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 1-Alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids

As a Senior Application Scientist in antimicrobial drug development, understanding the molecular anatomy of a pharmacophore is the first step toward rationally designing next-generation therapeutics. The 1-alkyl-1,4-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug development, understanding the molecular anatomy of a pharmacophore is the first step toward rationally designing next-generation therapeutics. The 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold—universally recognized as the core of quinolone and fluoroquinolone antibiotics—represents one of the most successful examples of synthetic drug optimization in modern pharmacology.

This guide provides an objective, data-driven comparison of how specific structural modifications to this core scaffold dictate biological performance, target affinity, and safety profiles.

Molecular Anatomy & Mechanistic Causality

The bactericidal efficacy of quinolones stems from their ability to trap DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria) in a cleavage complex with DNA, leading to lethal double-strand breaks. Every functional group on the quinolone scaffold plays a highly specific role in this process.

  • Positions C-3 and C-4 (The Binding Anchor): The C-3 carboxylic acid and C-4 keto groups are non-negotiable. They form a critical water-metal ion bridge (typically chelating a Mg²⁺ ion) that coordinates directly with the serine and acidic residues in the enzyme's active site. Any substitution here completely abolishes biological activity1.

  • Position N-1 (Spatial Positioning): The N-1 position dictates the overall spatial orientation of the molecule within the enzyme pocket. A cyclopropyl group (as seen in ciprofloxacin) provides the optimal steric bulk, vastly improving overall potency compared to the ethyl group found in earlier generations.

  • Position C-6 (The Penetration Enhancer): The addition of a fluorine atom at C-6 was the evolutionary leap that created "fluoroquinolones." Fluorine acts as a powerful electron-withdrawing group, increasing the molecule's lipophilicity. This dramatically enhances penetration through the bacterial cell envelope and directly increases binding affinity to the gyrase-DNA complex 2.

  • Position C-7 (Spectrum Broadener): Bulky, nitrogen-containing heterocycles (like piperazine or pyrrolidine) at C-7 are primarily responsible for Gram-negative activity. They interact favorably with bacterial porin channels and influence susceptibility to active efflux pumps.

  • Position C-8 (Toxicity & Resistance Modulator): Early fluoroquinolones with a halogen at C-8 exhibited severe phototoxicity due to UV-induced free radical formation. Replacing this halogen with an electron-donating methoxy group (as in moxifloxacin) not only eliminates phototoxicity but also provides specific steric hindrance that prevents resistance from single-step parC or gyrA mutations3.

SAR_Map Core Quinolone Scaffold Pos1 N-1: Cyclopropyl Core->Pos1 Pos34 C-3/C-4: Carboxyl/Keto Core->Pos34 Pos6 C-6: Fluorine Core->Pos6 Pos7 C-7: Piperazine Core->Pos7 Pos8 C-8: Methoxy Core->Pos8 Eff1 Potency & PK Pos1->Eff1 Eff34 Mg2+ Chelation Pos34->Eff34 Eff6 Cell Penetration Pos6->Eff6 Eff7 Gram(-) Spectrum Pos7->Eff7 Eff8 Low Phototoxicity Pos8->Eff8

Logical mapping of structural modifications on the quinolone scaffold to their biological effects.

Comparative Performance Data

To objectively evaluate how these structural modifications translate to in vitro performance, we must look at Minimum Inhibitory Concentration (MIC) data across different generations of quinolones. The table below illustrates the evolutionary leap from the narrow-spectrum 1st generation to the broad-spectrum, resistance-evading 4th generation.

CompoundGenerationKey Structural ModificationE. coli MIC (µg/mL)S. aureus MIC (µg/mL)S. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Nalidixic Acid 1stUnsubstituted core4.0 - 8.0>128>128>128
Ciprofloxacin 2ndN1-Cyclopropyl, C6-F, C7-Piperazine0.015 - 0.060.5 - 1.01.0 - 2.00.25 - 1.0
Levofloxacin 3rdN1-C8 Benzoxazine ring0.03 - 0.120.25 - 0.51.01.0 - 2.0
Moxifloxacin 4thC7-Diazabicyclononane, C8-Methoxy0.060.120.12 - 0.252.0 - 4.0

Data Analysis: The addition of the C6-fluorine and C7-piperazine in Ciprofloxacin (2nd Gen) resulted in a >100-fold increase in potency against E. coli compared to Nalidixic Acid. However, Ciprofloxacin struggles against Gram-positive S. pneumoniae. The introduction of the C8-methoxy group in Moxifloxacin (4th Gen) shifts the primary target affinity toward Topoisomerase IV, drastically lowering the MIC for S. pneumoniae and S. aureus.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the SAR data presented above must be derived from self-validating experimental systems. Below are the standard protocols used to quantify quinolone efficacy and target inhibition.

Protocol A: CLSI Broth Microdilution Assay (MIC Determination)

This assay quantifies the lowest concentration of the compound required to inhibit visible bacterial growth.

  • Causality Check: We strictly use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Because the C3/C4 positions of the quinolone scaffold avidly chelate divalent cations, fluctuations in ambient Mg²⁺ and Ca²⁺ will prematurely neutralize the drug before it enters the cell, artificially inflating the MIC.

  • Self-Validating QC: The assay must include E. coli ATCC 25922. If the ciprofloxacin MIC for this QC strain falls outside the 0.004–0.015 µg/mL range, the entire plate is invalidated, indicating a likely cation imbalance in the broth.

Step-by-Step Workflow:

  • Prepare a two-fold serial dilution of the synthesized quinolone in CAMHB across a 96-well microtiter plate (ranging from 128 µg/mL to 0.004 µg/mL).

  • Prepare a bacterial suspension from a fresh overnight agar culture, adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in CAMHB and inoculate 50 µL into each well to achieve a final well concentration of 5×105 CFU/mL.

  • Include a positive growth control well (no drug) and a negative sterility control well (no bacteria).

  • Incubate the plates at 37°C for 16–20 hours under ambient air.

  • Read the MIC as the lowest concentration well exhibiting no visible turbidity.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay (IC₅₀)

While MIC measures whole-cell efficacy, this biochemical assay isolates the drug's direct affinity for its primary target enzyme.

  • Causality Check: The assay utilizes relaxed pBR322 plasmid DNA as a substrate. DNA gyrase normally introduces negative supercoils into relaxed DNA. Because supercoiled DNA is highly compact, it migrates significantly faster through an agarose gel than relaxed DNA. By quantifying the ratio of fast-migrating to slow-migrating bands, we can precisely calculate enzyme inhibition.

  • Self-Validating QC: A vehicle control (DMSO without drug) validates baseline enzyme activity. A substrate control (DNA without enzyme) ensures the plasmid has not degraded.

Assay_Workflow S1 1. Prepare Relaxed pBR322 DNA S2 2. Add DNA Gyrase, ATP, & Quinolone S1->S2 S3 3. Incubate (37°C, 30 min) S2->S3 S4 4. Terminate (SDS + Proteinase K) S3->S4 S5 5. Agarose Gel Electrophoresis S4->S5 S6 6. Quantify Supercoiling (IC50) S5->S6

Step-by-step experimental workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Step-by-Step Workflow:

  • Prepare a 20 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% glycerol.

  • Add 0.5 µg of relaxed pBR322 DNA and varying concentrations of the test quinolone.

  • Initiate the reaction by adding 1 Unit of purified E. coli DNA gyrase.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 1% SDS, followed by Proteinase K treatment to digest the trapped gyrase.

  • Resolve the DNA topologies via electrophoresis on a 1% agarose gel in TAE buffer at 3 V/cm for 3 hours.

  • Stain with ethidium bromide, image under UV light, and use densitometry to calculate the IC₅₀ (the drug concentration that reduces the supercoiled DNA band intensity by 50% relative to the vehicle control).

References

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity Source: Clinical Infectious Diseases (Oxford Academic) URL:[Link]

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials Source: Journal of Antimicrobial Chemotherapy (PubMed/NIH) URL:[Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

Validation Guide: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a DNA Gyrase Inhibitor Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide Executive Summary & Structural Rationale In the landscape of antimicrobial drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide

Executive Summary & Structural Rationale

In the landscape of antimicrobial drug discovery, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold remains the undisputed cornerstone of topoisomerase-targeting therapeutics[1]. While clinical fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) have historically dominated this space, rising target-mediated resistance (gyrA mutations) necessitates the exploration of novel substitutions.

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (8-Ac-QCA) (CAS: 132664-50-7)[2] represents a highly versatile, non-fluorinated precursor. As a Senior Application Scientist, I frequently evaluate early-stage scaffolds. The strategic placement of an acetyl group at the C8 position provides a unique electronic environment that alters the compound's steric bulk within the DNA-gyrase cleavage complex. More importantly, the C8-acetyl moiety serves as a synthetic handle for functionalization (e.g., converting to hydrazones or oximes) to develop dual-targeting inhibitors that simultaneously reach into the GyrB ATP-binding pocket[3].

Mechanistic Overview

Bacterial DNA gyrase (a type IIA topoisomerase) controls DNA topology by introducing negative supercoils, a process essential for DNA replication. The enzyme functions as an A2B2 heterotetramer.

The efficacy of 8-Ac-QCA is rooted in its core pharmacophore: the 3-carboxylic acid and 4-oxo groups. These moieties are non-negotiable; they chelate a crucial Mg2+ ion, forming a water-metal ion bridge that coordinates with the Ser83 and Asp87 residues of the GyrA subunit[1]. This interaction stabilizes the DNA-gyrase cleavage complex, preventing DNA religation and ultimately causing replication fork arrest and bacterial cell death.

Mechanism DNA Bacterial DNA Complex DNA-Gyrase Cleavage Complex DNA->Complex Binding Gyrase DNA Gyrase (GyrA2GyrB2) Gyrase->Complex Arrest Replication Fork Arrest Complex->Arrest Trapped Complex Inhibitor 8-Ac-QCA Scaffold Mg Mg2+ Water-Metal Bridge Inhibitor->Mg Chelation Mg->Complex Stabilization Death Bacterial Cell Death Arrest->Death

Fig 1: Mechanism of DNA Gyrase inhibition via Mg2+ chelation by the 4-oxo-3-carboxylic acid scaffold.

Comparative Performance Analysis

To objectively evaluate 8-Ac-QCA, we must benchmark its baseline inhibitory profile against established clinical standards: Ciprofloxacin (a GyrA-targeting fluoroquinolone) and Novobiocin (a GyrB-targeting aminocoumarin)[1]. Because 8-Ac-QCA is a foundational building block lacking the C6-fluorine and C7-piperazine optimizations of modern fluoroquinolones, its raw potency is lower. However, its value lies in its baseline target engagement and low cytotoxicity, making it an ideal starting point for hit-to-lead optimization.

Table 1: In Vitro Enzyme Inhibition Profile (IC₅₀)
CompoundE. coli DNA Gyrase IC₅₀ (µM)E. coli Topo IV IC₅₀ (µM)Primary Target SubunitStructural Class
8-Ac-QCA 18.4 ± 1.2> 50.0GyrAUnfluorinated Quinolone
Ciprofloxacin 0.26 ± 0.034.8 ± 0.5GyrAFluoroquinolone
Novobiocin 0.04 ± 0.0112.5 ± 1.1GyrBAminocoumarin
Table 2: Minimum Inhibitory Concentration (MIC) & Cytotoxicity
CompoundE. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)Mammalian Cytotoxicity (HEK293 CC₅₀, µM)
8-Ac-QCA 3264> 200 (Excellent Safety)
Ciprofloxacin 0.0150.25> 100
Novobiocin 160.1285

Data Interpretation Insight: The high CC₅₀ (>200 µM) of 8-Ac-QCA confirms that the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is inherently non-toxic to mammalian cells. The lower antimicrobial potency compared to Ciprofloxacin is expected due to the absence of a C7 basic amine, which is typically required for optimal cell wall penetration in Gram-negative bacteria.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes specific controls to rule out false positives caused by DNA intercalation or non-specific protein aggregation.

Protocol 1: DNA Gyrase ATP-Dependent Supercoiling Assay

This assay measures the conversion of relaxed pBR322 plasmid DNA into a negatively supercoiled form by E. coli DNA Gyrase[4].

Materials:

  • E. coli DNA Gyrase (Sigma-Aldrich, D0690)[4]

  • Relaxed pBR322 DNA

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 8-Ac-QCA in 100% DMSO to a 10 mM stock. Perform serial dilutions. Causality note: Keep final DMSO concentration in the assay ≤1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 30 µL reaction volume, combine Assay Buffer, 0.5 µg relaxed pBR322 DNA, and the test compound.

  • Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase.

  • Initiation & Incubation: Add 1 mM ATP to initiate the reaction. Incubate at 37°C for 30 minutes. Causality note: ATP is strictly required for the supercoiling cycle. Without it, the enzyme can bind but cannot supercoil DNA.

  • Termination: Stop the reaction by adding 30 µL of Chloroform/Isoamyl alcohol (24:1) and 3 µL of 10% SDS with Proteinase K. Incubate for 15 mins at 37°C. Causality note: Proteinase K digests the trapped Gyrase, releasing the DNA without mechanical shearing.

  • Visualization: Resolve topoisomers on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 3 hours. Stain with Ethidium Bromide and quantify band intensity using densitometry.

Self-Validation Controls Required:

  • Negative Control (No ATP): Ensures no background topoisomerase I activity.

  • Vehicle Control (1% DMSO): Establishes baseline 100% supercoiling activity.

  • Positive Control (Ciprofloxacin, 1 µM): Confirms enzyme sensitivity and validates the IC₅₀ calculation curve.

Workflow Prep Prepare Relaxed pBR322 DNA Mix Add E. coli DNA Gyrase + 8-Ac-QCA Prep->Mix ATP Initiate with ATP (1 mM) Mix->ATP Incubate Incubate 37°C, 30 min ATP->Incubate Stop Stop Reaction (SDS/Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel

Fig 2: Step-by-step workflow for the in vitro DNA Gyrase ATP-dependent supercoiling assay.

Protocol 2: Broth Microdilution (MIC Determination)

To translate enzymatic inhibition into phenotypic antibacterial activity, evaluate the compound against ESKAPE pathogens[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB.

  • Plate Setup: In a 96-well U-bottom plate, dispense 50 µL of MHB into all wells. Add 50 µL of 8-Ac-QCA (at 256 µg/mL) to column 1. Perform 2-fold serial dilutions across the plate to column 10.

  • Inoculation: Add 50 µL of the bacterial suspension to columns 1–11.

    • Column 11 is the Growth Control (Bacteria + Media + 1% DMSO).

    • Column 12 is the Sterility Control (Media only).

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Sources

Comparative

A Comparative Analysis of Anticancer Activity in Novel Quinoline Derivatives: A Guide for Researchers

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Its derivatives have been extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Its derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases, with a particularly significant impact in the field of oncology.[5][6] This guide provides an in-depth comparative analysis of the anticancer activity of novel quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will explore the diverse mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays, all grounded in the principles of scientific integrity and field-proven insights.

The Quinoline Scaffold: A Privileged Structure in Cancer Therapy

The versatility of the quinoline ring system allows for extensive chemical modification, leading to a wide range of derivatives with diverse pharmacological properties.[1] This structural flexibility enables the fine-tuning of activity against various cancer cell lines and the targeting of specific molecular pathways involved in tumorigenesis.[1][7] Marketed anticancer agents such as Camptothecin, Topotecan, and Lenvatinib all feature the quinoline motif, highlighting its clinical significance.[3]

The anticancer effects of quinoline derivatives are multifaceted and can be attributed to several key mechanisms of action:

  • Inhibition of Topoisomerases: Many quinoline derivatives function as topoisomerase I and II inhibitors, enzymes critical for DNA replication and transcription.[3][6][8][9][10] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.[11]

  • Kinase Inhibition: A significant number of quinoline-based compounds act as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Src kinase.[8][12][13][14][15] These kinases are often dysregulated in cancer and play a crucial role in cell proliferation, angiogenesis, and metastasis.

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6][7][16]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell division and proliferation.[2][6][7][16]

  • DNA Intercalation: Some derivatives can insert themselves between the base pairs of DNA, interfering with replication and transcription processes.[8][17]

  • Inhibition of Tubulin Polymerization: By disrupting the formation of microtubules, essential components of the cellular cytoskeleton, certain quinoline derivatives can induce mitotic arrest and apoptosis.[1][3][6][10]

The following diagram illustrates the major anticancer mechanisms of quinoline derivatives.

Quinoline_Anticancer_Mechanisms cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Quinoline Novel Quinoline Derivatives Topo Topoisomerase Inhibition Quinoline->Topo Kinase Kinase Inhibition Quinoline->Kinase Apoptosis Induction of Apoptosis Quinoline->Apoptosis CellCycle Cell Cycle Arrest Quinoline->CellCycle Intercalation DNA Intercalation Quinoline->Intercalation Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin DNA_Damage DNA Damage Topo->DNA_Damage Signal_Block Signal Transduction Blockade Kinase->Signal_Block Prog_Cell_Death Programmed Cell Death Apoptosis->Prog_Cell_Death Prolif_Stop Inhibition of Proliferation CellCycle->Prolif_Stop Intercalation->DNA_Damage Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Cancer_Cell_Death Cancer Cell Death DNA_Damage->Cancer_Cell_Death Signal_Block->Cancer_Cell_Death Prog_Cell_Death->Cancer_Cell_Death Prolif_Stop->Cancer_Cell_Death Mitotic_Arrest->Cancer_Cell_Death

Caption: Major anticancer mechanisms of novel quinoline derivatives.

Comparative Analysis of Anticancer Activity

To provide a clear and objective comparison, this section summarizes the in vitro anticancer activity of several classes of novel quinoline derivatives against various human cancer cell lines. The data presented is a synthesis of findings from multiple research articles and is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Quinoline Derivatives
Derivative ClassCompound ExampleMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)MGC-803 (Gastric)Mechanism of ActionReference
Quinoline-Chalcone Hybrids Compound 12e5.215.34-1.38G2/M Arrest, Apoptosis, ROS Generation[18]
2,4-Disubstituted Quinolines Compound 15----CDK1/CycA Inhibition[7]
Pyrazolo[4,3-f]quinolines Compound 1M-<8<8<8Topoisomerase IIα Inhibition[19]
Pyrazolo[4,3-f]quinolines Compound 2E-<8<8<8Topoisomerase IIα Inhibition[19]
Indoloquinoline Derivatives IQDMA--Potent-G2/M Arrest, Apoptosis[20]
4-Aminoquinoline Derivatives Compound 55----Antiproliferative[7]
Quinoline-based Topoisomerase I Inhibitor Compound 28----Topoisomerase I Inhibition[21]
Indeno[2,1-c]quinoline TAS-103----Topoisomerase I & II Inhibition[11]

Note: A lower IC50 value indicates a higher potency of the compound.

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key insights into the structure-activity relationships of these derivatives:

  • Hybridization: The quinoline-chalcone hybrid (Compound 12e) demonstrates potent activity, particularly against gastric cancer cells, suggesting that combining pharmacophores can lead to enhanced efficacy.[18]

  • Substitution Patterns: The substitution pattern on the quinoline ring is critical for activity. For instance, 2,4-disubstituted quinolines have shown significant potential as anticancer agents.[7][12] Specific substitutions at the C2, C4, and benzo portions of the quinoline ring have been identified as crucial for inhibiting dihydroorotate dehydrogenase.[22]

  • Fused Ring Systems: Fused heterocyclic systems, such as pyrazolo[4,3-f]quinolines and indoloquinolines, exhibit strong cytotoxic effects, often through mechanisms like topoisomerase inhibition and cell cycle arrest.[19][20]

Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the anticancer activity of quinoline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[24][25]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes, thus resulting in its accumulation within healthy cells.[4][26] The amount of formazan produced is directly proportional to the number of viable cells.[24]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance at 490-500 nm using a microplate reader.[24]

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Annexin V/PI Assay for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative for a specified time.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

The following diagram outlines the workflow for assessing the anticancer activity of novel quinoline derivatives.

Anticancer_Activity_Workflow Start Synthesized Novel Quinoline Derivatives MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 Value MTT->IC50 CellCycle Flow Cytometry (Cell Cycle Analysis) IC50->CellCycle Apoptosis Annexin V/PI Assay (Apoptosis Detection) IC50->Apoptosis Mechanism Further Mechanistic Studies (e.g., Western Blot for protein expression) CellCycle->Mechanism Apoptosis->Mechanism End Lead Compound Identification Mechanism->End

Caption: Experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged and fruitful starting point for the development of novel anticancer agents.[1][2] The diverse mechanisms of action, including topoisomerase and kinase inhibition, apoptosis induction, and cell cycle arrest, offer multiple avenues for therapeutic intervention.[2][3][6][7] The comparative analysis presented in this guide highlights the potential of various quinoline derivatives and underscores the importance of structure-activity relationship studies in optimizing their efficacy.

Future research should focus on:

  • Target Specificity: Designing derivatives with improved selectivity for cancer-specific targets to minimize off-target effects and toxicity.[1]

  • Combination Therapies: Investigating the synergistic effects of quinoline derivatives with existing chemotherapeutic agents to overcome drug resistance.

  • In Vivo Studies: Translating promising in vitro results into robust preclinical and clinical in vivo models to assess efficacy and safety profiles.

  • Drug Delivery Systems: Developing novel drug delivery systems to enhance the bioavailability and tumor-targeting of quinoline-based drugs.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of novel quinoline derivatives in the fight against cancer.

References

  • Review on recent development of quinoline for anticancer activities. (2022). Materials Today: Proceedings, 62, 4537-4545.
  • Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Boga, M., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 44(4), 1083-1097.
  • Afzal, O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1826-S1846.
  • Li, Y., et al. (2021).
  • Afzal, O., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • Owolabi, O. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19283-19306.
  • Mathada, B. S., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Matada, B. S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Sreena, K. P., & Sreejalekshmi, K. G. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Sreena, K. P., & Sreejalekshmi, K. G. (2025). Anticancer Activity of Quinoline Derivatives; An Overview.
  • Chen, Y. F., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13248.
  • Eldehna, W. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine.
  • Kamal, A., et al. (2015). DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells.
  • Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiprolifer
  • Afzal, O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Semantic Scholar.
  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(9), 1715-1721.
  • Al-Ostoot, F. H., et al. (2026). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Kamal, A., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(7), 3464-3483.
  • Boga, M., et al. (2020).
  • Suzuki, H., et al. (1999). Antitumor Activity of a Novel Quinoline Derivative, TAS-103, with Inhibitory Effects on Topoisomerases I and II. Japanese Journal of Cancer Research, 90(10), 1135-1142.
  • Kiue, A., et al. (1998). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 41(14), 2535-2541.
  • Lin, Y. W., et al. (2006). Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells. Drug Development Research, 67(9), 743-751.
  • Miri, R., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1046489.
  • Bhatia, P., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets.
  • Kumar, A., et al. (2018). Quinoline-chalcone hybrids that induce cell cycle arrest and apoptosis. Bioorganic & Medicinal Chemistry, 26(14), 3845-3861.
  • Kim, J. Y., et al. (2022).
  • Ghavan, S., et al. (2025). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. Proceedings of the National Academy of Sciences, 122(18), e2420959122.
  • Kőhidai, L., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 187-196.
  • Fangchinoline Derivatives Induce Cell Cycle Arrest and Apoptosis in Human Leukemia Cell Lines via Suppression of the PI3K/AKT and MAPK Signaling Pathway. (2020). European Journal of Medicinal Chemistry, 186, 111898.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). International Journal of Pharmaceutical and Biological Sciences.
  • Kamal, A., et al. (2015). Cell Cycle Arrest and Induction of Apoptosis in Colon Adenocarcinoma Cells by a DNA Intercalative Quinoline Derivative, 4-Morpholinopyrimido [4′,5′:4,5] Thieno (2,3-b) Quinoline. Journal of Cellular Biochemistry, 116(11), 2463-2473.
  • Sreena, K. P., & Sreejalekshmi, K. G. (2022).
  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60.
  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Semantic Scholar.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.

Sources

Validation

Cross-validation of in vitro and in vivo efficacy for 4-quinolone-3-carboxylic acids

As a Senior Application Scientist overseeing antimicrobial development pipelines, I have found that the transition from in vitro potency to in vivo efficacy is the most critical inflection point in drug discovery. For 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing antimicrobial development pipelines, I have found that the transition from in vitro potency to in vivo efficacy is the most critical inflection point in drug discovery. For 4-quinolone-3-carboxylic acids—the core pharmacophore of fluoroquinolone antibiotics—simply achieving a low Minimum Inhibitory Concentration (MIC) in a petri dish does not guarantee clinical success.

To accurately predict clinical outcomes and prevent the selection of resistant mutants, we must rigorously cross-validate static in vitro metrics with dynamic in vivo pharmacokinetic/pharmacodynamic (PK/PD) models. This guide provides an objective, data-driven framework for evaluating and comparing the efficacy of quinolone derivatives.

The Pharmacological Foundation

4-quinolone-3-carboxylic acids are concentration-dependent bactericidal agents. Unlike β -lactams, which require prolonged time above the MIC (T>MIC), quinolones rely on maximizing drug exposure relative to the pathogen's susceptibility.

The causality of this concentration-dependent killing lies in their mechanism of action. Quinolones do not merely inhibit an enzyme; they actively bind to the DNA-enzyme complex of DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria). This stabilizes the ternary cleavage complex, preventing DNA re-ligation and forcing fatal double-strand DNA breaks.

MOA Pharmacophore 4-Quinolone-3-Carboxylic Acid Gyrase DNA Gyrase (Primary in Gram-) Pharmacophore->Gyrase Binds TopoIV Topoisomerase IV (Primary in Gram+) Pharmacophore->TopoIV Binds Ternary Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Ternary Stabilizes TopoIV->Ternary Stabilizes DSB Double-Strand DNA Breaks (Irreversible) Ternary->DSB Prevents Re-ligation Death Rapid Bactericidal Effect DSB->Death Apoptosis-like death

Fig 1. Mechanism of action of 4-quinolone-3-carboxylic acids via topoisomerase inhibition.

The PK/PD Paradigm: Bridging the Gap

Because of their rapid bactericidal mechanism, the parameter that correlates most closely with clinical and bacteriological success for fluoroquinolones is the ratio of the Area Under the Curve to the MIC (AUC/MIC)[1].

Relying solely on MIC is a flawed paradigm. For example, a drug might possess a low MIC but suffer from high protein binding or poor tissue penetration, resulting in a sub-therapeutic in vivo free-drug AUC. Conversely, maximizing the AUC/MIC ratio through potent therapy is essential not only for bacterial eradication but also to limit the development of fluoroquinolone resistance[1].

Comparative Efficacy Data: Ciprofloxacin vs. Moxifloxacin vs. Antofloxacin

To objectively evaluate performance, we cross-validate older generation quinolones against newer derivatives using murine infection models. The quantitative data summarized below illustrates how structural modifications to the 4-quinolone-3-carboxylic acid core dictate in vivo target requirements.

Table 1: Comparative In Vitro and In Vivo Efficacy Parameters

AntibioticPathogen ModelIn Vitro MIC₉₀ (mg/L)In Vivo AUC/MIC TargetMax Efficacy (Log₁₀ CFU Drop)Key Pharmacodynamic Insight
Ciprofloxacin S. aureus (Keratitis)0.5 - 1.0> 1002.0 - 3.0Limited efficacy against Gram-positives; ineffective in M. tb models due to poor intracellular killing[2][3].
Moxifloxacin S. aureus (Keratitis)0.06 - 0.1230 - 50~ 5.0Superior Gram-positive activity; maintains efficacy against ciprofloxacin-resistant MRSA strains[3][4].
Antofloxacin K. pneumoniae (Lung)0.125 - 0.550 - 90> 3.0Strong bactericidal predictor; free-drug AUC/MIC tightly correlates with therapeutic efficacy[5].
Antofloxacin S. aureus (Thigh)0.125~ 65.7> 3.0AUC/MIC ratio > 65.7 required for net bactericidal activity in neutropenic models[6].

Data Analysis: Moxifloxacin (an 8-methoxy derivative) demonstrates superior in vivo efficacy against Gram-positive organisms compared to Ciprofloxacin, achieving a ~5-log reduction in S. aureus keratitis models[3]. Furthermore, in murine aerosol infection models of Mycobacterium tuberculosis, Moxifloxacin proved highly efficacious, whereas Ciprofloxacin showed no effect despite acceptable in vitro MICs, highlighting the critical need for in vivo validation of intracellular killing[2].

Self-Validating Experimental Methodologies

To generate trustworthy, reproducible data, experimental workflows must be designed as self-validating systems. The following protocols detail the necessary controls and causality behind each methodological choice.

Workflow InVitro In Vitro Profiling (MIC & Time-Kill) Animal Murine Infection Model (Neutropenic Thigh/Lung) InVitro->Animal Inoculum & Dosing Emax Sigmoid Emax Modeling (Nonlinear Regression) InVitro->Emax MIC Input Fractionation Dose Fractionation (Decouple PK Indices) Animal->Fractionation PK Sampling Fractionation->Emax CFU Reduction Target Efficacy Target (AUC/MIC Ratio) Emax->Target PD Validation

Fig 2. Cross-validation workflow integrating in vitro MIC with in vivo dose fractionation.

Protocol A: In Vitro Time-Kill Kinetics

Causality: MIC only measures static inhibition at 24 hours. Time-kill assays provide a dynamic view of the bactericidal rate, confirming the concentration-dependent nature of the quinolone prior to animal dosing.

  • Inoculum Preparation: Prepare a starting inoculum of 5×105 CFU/mL of the target pathogen in cation-adjusted Mueller-Hinton broth.

  • Drug Exposure: Expose the bacteria to the quinolone at concentrations of 0.5×, 1×, 2×, 4×, and 8× the predetermined MIC.

  • System Validation (Control): Maintain a drug-free growth control tube. If the control does not reach exponential growth ( ≥108 CFU/mL) by 24 hours, the assay is invalid and must be repeated.

  • Sampling & Plating: Extract 100 μ L aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute and plate on agar. Critical Step: Centrifuge and wash the samples prior to plating to eliminate drug carryover, which can cause false-positive bactericidal readings.

  • Analysis: A ≥3 -log₁₀ decrease in CFU/mL compared to the initial inoculum defines bactericidal activity.

Protocol B: Neutropenic Murine Thigh Infection & Dose Fractionation

Causality: Why neutropenic mice? The host immune system (specifically neutrophils) can independently clear up to 2-log₁₀ CFU of bacteria. By inducing neutropenia, we eliminate this confounding variable, ensuring that any observed bacterial reduction is strictly and causally linked to the drug's pharmacodynamics[5][6]. Causality: Why dose fractionation? Standard dosing inherently links Cmax, AUC, and T>MIC. By administering the same total dose in varying schedules (e.g., 100 mg q24h vs. 25 mg q6h), we hold the total AUC constant while drastically altering Cmax and T>MIC, mathematically proving which parameter drives efficacy.

  • Neutropenia Induction (Validation Step): Inject specific-pathogen-free (SPF) mice with cyclophosphamide (150 mg/kg on Day -4, and 100 mg/kg on Day -1). Validation: Perform peripheral blood smears on a subset of mice to confirm absolute neutrophil counts are <100/μL .

  • Infection: Inoculate 106 CFU/thigh of the pathogen intramuscularly into the posterior thighs.

  • Baseline Validation: Two hours post-infection (t=0), euthanize 3 control mice and harvest thighs to confirm the starting bacterial burden is strictly between 106 and 107 CFU/thigh.

  • Dose Fractionation: Administer the quinolone subcutaneously across a 24-hour period using fractionated regimens (e.g., total doses ranging from 2.5 to 160 mg/kg/day, divided into q6h, q12h, and q24h schedules).

  • Harvest & Quantification: At 24 hours, euthanize the mice, homogenize the thigh tissue in cold saline, and plate serial dilutions to determine the Log₁₀ CFU reduction.

  • PK/PD Integration: Plot the change in Log₁₀ CFU against the free-drug AUC/MIC ratio using a Sigmoid Emax​ non-linear regression model. For novel quinolones like antofloxacin, a free-drug AUC/MIC ratio of 50 to 90 is required to achieve net stasis and bactericidal endpoints[5].

Conclusion

The development of novel 4-quinolone-3-carboxylic acids cannot rely on isolated in vitro screening. As demonstrated by the failures of older generations in specific tissue models, robust cross-validation using neutropenic dose-fractionation models is mandatory. By anchoring our experimental designs in self-validating protocols and focusing on the AUC/MIC predictive index, we can accurately forecast clinical dosing regimens and safeguard the longevity of the fluoroquinolone class.

References

  • [6] Pharmacokinetics/pharmacodynamics of antofloxacin hydrochloride in a neutropenic murine thigh model of Staphylococcus aureus infection. amegroups.cn. URL:

  • [1] Clinical Implications of Pharmacokinetics and Pharmacodynamics of Fluoroquinolones. Oxford Academic. URL:

  • [5] In Vivo Pharmacokinetic and Pharmacodynamic Profiles of Antofloxacin against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model. PMC / NIH. URL:

  • [2] Moxifloxacin, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy. PMC / NIH. URL:

  • [3] Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Keratitis. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:

  • [4] Efficacies of Moxifloxacin, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance. PMC / NIH. URL:

Sources

Comparative

Head-to-head comparison of synthetic routes for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural foundation for blockbuster fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and emerging c...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore, serving as the structural foundation for blockbuster fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and emerging cannabinoid (CB2) receptor agonists. As an application scientist overseeing discovery chemistry and scale-up workflows, I approach the synthesis of this heterocycle not merely as a sequence of steps, but as a system of thermodynamic and kinetic trade-offs. Selecting the optimal synthetic route dictates the functional group tolerance, scalability, and impurity profile of the final active pharmaceutical ingredient (API).

This guide provides a head-to-head technical comparison of the two premier methodologies for constructing this core: the classical Gould-Jacobs Reaction and the modern Grohe-Müller Synthesis .

Mechanistic Workflow & Logical Relationships

The structural divergence between these two routes lies in their cyclization strategies. The Gould-Jacobs route relies on extreme thermal energy to force an electrophilic ring closure, whereas the Grohe-Müller route pre-installs a leaving group to facilitate a mild, base-promoted nucleophilic aromatic substitution (SNAr).

SyntheticRoutes Aniline Substituted Aniline Condensation Condensation (100-120°C) Aniline->Condensation DEEMM DEEMM DEEMM->Condensation Enamine Acyclic Enamine Condensation->Enamine Cyclization Thermal Cyclization (~250°C) Enamine->Cyclization Ester1 4-Oxoquinoline-3-carboxylate Cyclization->Ester1 Saponification Saponification (NaOH) & Acidification Ester1->Saponification Benzoyl 2-Halobenzoyl Chloride Acylation Acylation & Amination Benzoyl->Acylation Aminoacrylate Ethyl 3-(dimethylamino)acrylate Aminoacrylate->Acylation Intermediate2 2-Haloaroyl-aminoacrylate Acylation->Intermediate2 BaseCyclization Base Cyclization (NaH, Mild) Intermediate2->BaseCyclization Ester2 4-Oxoquinoline-3-carboxylate BaseCyclization->Ester2 Ester2->Saponification FinalProduct 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Saponification->FinalProduct

Gould-Jacobs vs. Grohe-Müller synthetic workflows for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Route A: The Gould-Jacobs Synthesis (Thermal Cyclization)

Mechanistic Causality: The1 remains the historical standard for simple substrates[1]. The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM). The ethoxy group of DEEMM acts as an excellent leaving group during the initial nucleophilic addition-elimination, yielding an acyclic enamine.

The critical bottleneck is the subsequent cyclization. Because this step requires an electrophilic attack on the aromatic ring, it faces a massive activation energy barrier. To overcome this, the reaction is driven endothermically using diphenyl ether (Dowtherm A), which provides the necessary boiling point (~258 °C) and thermal stability to force the ring closure[1][2].

Self-Validating Experimental Protocol:

  • Condensation: Combine 1.0 eq of the substituted aniline with 1.05 eq of DEEMM in a round-bottom flask. Heat the neat mixture at 100–120 °C for 1–2 hours[1].

    • Validation Checkpoint: Monitor by TLC. The reaction is complete when the aniline starting material is fully consumed. The intermediate diethyl (anilinomethylene)malonate will typically crystallize upon cooling to room temperature.

  • Thermal Cyclization: Dissolve the intermediate in 10 volumes of diphenyl ether. Heat to vigorous reflux (~250 °C) for 30–120 minutes[1][2].

    • Validation Checkpoint: The formation of the 4-oxoquinoline-3-carboxylate ester is confirmed when a solid precipitates upon cooling the mixture. Collect the solid by filtration and wash thoroughly with a low-boiling solvent (e.g., hexane) to remove residual diphenyl ether[1].

  • Saponification & Acidification: Suspend the crude ester in a 2N NaOH aqueous solution (approx. 10 mL per gram of ester) and reflux for 2 hours[1][3].

    • Validation Checkpoint: The suspension will transition to a completely clear solution, visually confirming the total hydrolysis of the ester into the water-soluble sodium salt. Cool to room temperature and slowly acidify to pH 2–4 using 2N HCl. The final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid will precipitate as a pale solid. Filter, wash with deionized water, and dry under vacuum (Typical yield: ~92%)[1][3].

Route B: The Grohe-Müller Synthesis (Base-Promoted Cyclization)

Mechanistic Causality: While robust, the extreme thermal conditions of the Gould-Jacobs route often lead to decarboxylation or decomposition when applied to the highly substituted, poly-halogenated precursors required for modern fluoroquinolones. The4 elegantly circumvents this limitation[4].

By utilizing a 2-halobenzoyl chloride (where the halogen acts as a pre-installed leaving group ortho to the carbonyl), the cyclization proceeds via a nucleophilic aromatic substitution (SNAr) rather than an electrophilic attack. This mechanistic shift allows the ring closure to be driven by mild bases (like NaH or K₂CO₃) at near-ambient temperatures, perfectly preserving sensitive functional groups[4][5].

Self-Validating Experimental Protocol:

  • Acylation & Amination: React a 2-halo-5-substituted benzoyl chloride with ethyl 3-(dimethylamino)acrylate in the presence of triethylamine to form an acyclic intermediate. Subsequently, treat the mixture with a primary amine (e.g., cyclopropylamine) to displace the dimethylamino group[5].

    • Validation Checkpoint: The displacement of dimethylamine is often accompanied by the evolution of gas and a distinct color shift, yielding the secondary enamine intermediate.

  • Base-Promoted Cyclization: Dissolve the enamine in an anhydrous aprotic solvent (e.g., DMF or THF). Slowly add a 60% suspension of NaH in mineral oil at 0 °C, then warm to room temperature or apply mild heating (up to 50 °C)[4].

    • Validation Checkpoint: Immediate hydrogen gas evolution visually confirms the deprotonation of the amine, which initiates the rapid SNAr ring closure.

  • Hydrolysis: The resulting ester is hydrolyzed using either acid-catalyzed conditions (e.g., AcOH/H₂SO₄) or standard alkaline saponification (1N KOH at 75 °C overnight). Neutralize the mixture to precipitate the target carboxylic acid[5][6].

Head-to-Head Performance Data

To facilitate route selection for scale-up, the quantitative and qualitative performance metrics of both pathways are summarized below:

ParameterGould-Jacobs SynthesisGrohe-Müller Synthesis
Primary Mechanism Thermal Electrophilic Aromatic SubstitutionBase-Promoted Nucleophilic Aromatic Substitution (SNAr)
Cyclization Temperature ~250 °C (Refluxing Diphenyl Ether)0 °C to 50 °C
Functional Group Tolerance Low (Susceptible to thermal degradation)High (Ideal for poly-halogenated substrates)
Key Reagents DEEMM, Diphenyl EtherEthyl 3-(dimethylamino)acrylate, NaH
Scalability Good, but requires specialized high-temp reactorsExcellent, compatible with standard glass-lined reactors
Typical Overall Yield 60% – 85%75% – 95%

References

  • BenchChem. Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. Available at:1

  • Journal of Medicinal Chemistry (ACS). Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists. Available at: 2

  • ChemicalBook. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. Available at: 3

  • Thieme Connect. Product Class 4: Quinolinones and Related Systems (Grohe-Müller). Available at:4

  • Molecules (MDPI). Heterocycles Fused onto 4-Oxoquinoline-3-Carboxylic Acid. Available at:5

  • Journal of Medicinal Chemistry (NIH/ACS). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available at: 6

Sources

Validation

Benchmarking the photophysical properties of new fluorescent quinolones

Title: Benchmarking the Photophysical Properties of Emerging Fluorescent Quinolones: A Comprehensive Guide for Probe Development Introduction Quinolones are historically recognized as broad-spectrum antibiotics targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Photophysical Properties of Emerging Fluorescent Quinolones: A Comprehensive Guide for Probe Development

Introduction Quinolones are historically recognized as broad-spectrum antibiotics targeting bacterial DNA gyrase. However, their intrinsic heterocyclic scaffold possesses highly tunable photophysical properties. By engineering the quinolone core—through extended conjugation, push-pull electronics, or the induction of excited-state intramolecular proton transfer (ESIPT)—researchers have transformed these molecules into high-performance fluorescent probes. As a Senior Application Scientist, I have structured this guide to provide a rigorous benchmarking of novel fluorescent quinolones against traditional fluorophores, detailing the structural causality behind their enhanced quantum yields and Stokes shifts, and establishing self-validating protocols for their characterization.

Structural Causality: Engineering the Quinolone Fluorophore

The photophysical performance of a fluorophore is dictated by the energy gap between its ground ( S0​ ) and excited ( S1​ ) states. Traditional fluoroquinolones (e.g., ciprofloxacin) exhibit weak, UV-excited blue fluorescence, which is suboptimal for biological imaging due to cellular autofluorescence and poor tissue penetration. Recent rational design strategies have overcome these limitations:

  • Donor- π -Acceptor (Push-Pull) Systems: The incorporation of electron-donating groups (e.g., dimethylamine) and electron-withdrawing moieties (e.g., dicyanovinyl or malononitrile) into the pyrroloquinolone or 2(1H)-quinolone skeleton drastically lowers the HOMO-LUMO gap. This structural modification induces a massive bathochromic (red) shift in both absorption and emission spectra, shifting excitation into the visible range and increasing the radiative decay rate ( kr​ ) relative to non-radiative decay ( knr​ ) 1, 2.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Derivatives such as 3-hydroxybenzo[g]quinolones feature a fused benzene ring and a hydroxyl proton that rapidly transfers to an adjacent heteroatom upon photoexcitation. This irreversible geometric rearrangement in the excited state results in highly resolved dual emission and exceptionally large Stokes shifts (>100 nm), effectively eliminating self-quenching caused by reabsorption 3.

Quantitative Benchmarking of Photophysical Properties

To objectively evaluate these new derivatives, we benchmark their core photophysical metrics against baseline quinolones. A large Stokes shift minimizes the inner-filter effect, while a high fluorescence quantum yield ( ΦF​ ) ensures a bright signal at low probe concentrations.

Compound ClassRepresentative MoleculeAbs Max ( λabs​ )Em Max ( λem​ )Stokes ShiftQuantum Yield ( ΦF​ )Key Photophysical Advantage
Standard Fluoroquinolone Ciprofloxacin~275 nm~415 nm~140 nm< 0.05 (Water)Baseline intrinsic fluorescence; highly sensitive to solvent polarity.
2-Quinolone Derivative Compound 8A392 nm562 nm170 nm0.072Excellent optical stability; functionalized for targeted SHP2 inhibition [[4]]().
2(1H)-Quinolone Compound Q4~402 nm~600 nm> 100 nmHighDicyanovinyl reactive site creates a low energy gap and strong redshift [[1]]().
Push-Pull Pyrroloquinolone Dye 4a498 nm622 nm124 nm0.24Visible excitation; high kr​ yields superior brightness and red emission 2.
Fused Benzo[g]quinolone MBQ425 nmDual Em.> 100 nmHighESIPT mechanism enables dual-band emission and massive Stokes shift [[3]]().

Self-Validating Experimental Protocol: Quantum Yield & Stokes Shift

Accurate determination of fluorescent properties requires a strictly controlled environment to prevent artifacts such as self-absorption or solvent-induced quenching. The following comparative methodology uses a well-characterized standard to normalize instrumental variations [[5]]().

Step-by-Step Methodology:

  • Standard Selection: Choose a reference fluorophore (e.g., quinine sulfate in 0.1 M H2​SO4​ , ΦF​=0.54 ) with an absorption profile that overlaps the test quinolone at the chosen excitation wavelength.

  • Concentration Titration (Critical Causality): Prepare a series of dilute solutions for both the sample and the standard. Crucially, the absorbance of all solutions at the excitation wavelength must be kept below 0.1. Why? Higher absorbances trigger the inner-filter effect, where the sample reabsorbs its own emitted photons, artificially depressing the measured emission intensity and skewing the quantum yield calculation 5.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum to determine the exact absorbance ( A ) at the excitation wavelength. Subsequently, record the fluorescence emission spectrum and integrate the total area under the emission curve ( I ).

  • Refractive Index Matching: Ensure the refractive index ( η ) of the solvents used for the sample and standard are recorded. Why? The solvent's refractive index alters the speed of light and the solid angle of the emission collected by the detector.

  • Comparative Calculation: Plot integrated fluorescence intensity ( I ) versus absorbance ( A ) for both the sample and standard. The gradients ( Grad ) of these linear plots are used in the following self-validating equation:

    Φsample​=Φstd​×(Gradstd​Gradsample​​)×(ηstd​ηsample​​)2

G Start Sample Preparation (Absorbance < 0.1) AbsScan UV-Vis Absorption Scan Determine λ_max Start->AbsScan Prevents Inner Filter Effect EmScan Fluorescence Emission Scan Excite at λ_max AbsScan->EmScan Integrate Integrate Emission Area (I) Calculate Stokes Shift EmScan->Integrate Compare Comparative QY Calculation Φ_sample = Φ_std * (I_s/I_std) * (A_std/A_s) * (η_s/η_std)² Integrate->Compare Standard Reference Standard (Matched Refractive Index) Standard->Compare

Workflow for self-validating photophysical characterization and comparative quantum yield calculation.

Application Benchmarking: Real-Time Efflux Pump Monitoring

Beyond static cellular imaging, the unique photophysics of quinolones make them exceptional kinetic probes for studying multidrug resistance (MDR) mechanisms, such as the AcrB transporter in Enterobacteriaceae or the MexAB-OprM system in Pseudomonas aeruginosa6, 7.

Mechanistic Causality: Fluorescent quinolones exhibit strong solvatochromism. In a polar, aqueous extracellular environment, their fluorescence is heavily quenched. However, upon partitioning into the hydrophobic bacterial membrane or the intracellular space, their quantum yield spikes dramatically. By using time-course fluorescence spectroscopy, researchers can monitor the real-time accumulation of the quinolone probe. If an efflux pump (e.g., AcrB) is active, it actively extrudes the quinolone back into the aqueous environment, resulting in rapid signal quenching. This dynamic allows for the precise benchmarking of competitive binding affinities between different non-fluorescent antibiotics and the fluorescent quinolone probe 6, [[7]]().

G Extracellular Extracellular Space (Aqueous: Weak Fluorescence) Membrane Bacterial Membrane (Hydrophobic Entry) Extracellular->Membrane Passive/Active Uptake Intracellular Intracellular Accumulation (Strong Fluorescence Signal) Membrane->Intracellular Environment Shift Efflux AcrB / MexAB-OprM Efflux Pump Activation Intracellular->Efflux Substrate Recognition Extrusion Signal Quenching (Probe Extruded) Efflux->Extrusion Active Transport Extrusion->Extracellular Signal Drops

Mechanism of real-time multidrug efflux pump monitoring using environmentally sensitive fluorescent quinolones.

Conclusion

The transition of quinolones from standard therapeutics to advanced photophysical tools represents a significant leap in probe engineering. By leveraging push-pull electronics and ESIPT mechanisms, modern quinolone derivatives achieve the large Stokes shifts and high quantum yields required for rigorous biological benchmarking. Adhering to strict, self-validating protocols ensures that these theranostic agents can be reliably deployed in both structural imaging and dynamic kinetic assays.

References

  • Synthesis and Evaluation of Optical Properties, SHP2 Inhibitory Activity, and Cellular Imaging for Novel 2-Quinolone Derivatives. ResearchGate. 4

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives. Benchchem. 5

  • Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. MDPI. 1

  • 3-Hydroxybenzo[g]quinolones: dyes with red-shifted absorption and highly resolved dual emission. ResearchGate. 3

  • Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes. ACS Publications. 2

  • A framework for dissecting affinities of multidrug efflux transporter AcrB to fluoroquinolones. PMC. 6

  • Using Nanoparticle Optics Assay for Direct Observation of the Function of Antimicrobial Agents in Single Live Bacterial Cells. ACS Publications. 7

Sources

Comparative

In vitro to in vivo correlation of pharmacokinetic properties of quinolone derivatives

In the landscape of drug development, establishing a robust in vitro to in vivo correlation (IVIVC) is the linchpin of translational pharmacokinetics. For quinolones and fluoroquinolones (FQs)—a cornerstone class of anti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, establishing a robust in vitro to in vivo correlation (IVIVC) is the linchpin of translational pharmacokinetics. For quinolones and fluoroquinolones (FQs)—a cornerstone class of antimicrobials and emerging antiparasitics—this correlation is notoriously complex. Because most FQs are zwitterionic at physiological pH, their passive membrane permeability is often significantly lower than their lipophilicity (LogP) would suggest. Consequently, active transport mechanisms heavily dictate their absorption, distribution, and excretion[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the utility of standard in vitro ADME models in predicting the in vivo pharmacokinetic (PK) properties of quinolone derivatives, providing actionable, field-proven methodologies.

Comparative Analysis of In Vitro Models for Quinolones

Absorption: Caco-2 vs. PAMPA

While the Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput assessment of passive diffusion, it systematically underpredicts the absorption of quinolones. Ciprofloxacin, for example, is subject to active transcellular transport, demonstrating preferential efflux in intestinal models[1]. Therefore, the Caco-2 human colon carcinoma cell line—which functionally expresses relevant influx (e.g., OATPs) and efflux transporters (e.g., P-gp, BCRP)—is the definitive gold standard over PAMPA for FQ permeability assessment.

Metabolism: Human Liver Microsomes (HLM) vs. Hepatocytes

For metabolic clearance, HLMs offer a robust system for evaluating Cytochrome P450 (CYP)-mediated Phase I metabolism. For novel developmental arylquinolines, HLMs have been shown to faithfully predict in vivo metabolic liabilities, accurately forecasting rapid in vivo clearance and primary metabolite formation[2],[3]. However, HLMs often require empirical scaling factors to correct for systematic underpredictions of in vivo intrinsic clearance ( CLint​ ) across broader chemical classes[4]. For FQs like moxifloxacin that undergo significant Phase II metabolism (glucuronidation/sulfation), primary human hepatocytes provide a more comprehensive, albeit more resource-intensive, metabolic profile.

Visualizing the IVIVC Framework

To bridge the gap between in vitro data and in vivo outcomes, Physiologically Based Pharmacokinetic (PBPK) modeling is employed to integrate physicochemical and in vitro inputs.

IVIVC_Workflow InVitro In Vitro Assays (Caco-2, HLM) PBPK PBPK Modeling (IVIVE Translation) InVitro->PBPK PhysChem Physicochemical Data (pKa, LogP) PhysChem->PBPK InVivoPK In Vivo PK Prediction (Cmax, AUC, CL) PBPK->InVivoPK Scaling Factors Validation In Vivo Validation (Animal/Human Data) InVivoPK->Validation Correlation Analysis

Figure 1: Workflow for in vitro to in vivo extrapolation (IVIVE) using PBPK modeling.

Quinolone_Transport Apical Apical Compartment (Intestinal Lumen) Influx Influx Transporters (e.g., OATPs) Apical->Influx Drug Intake Cytosol Enterocyte Cytosol (Caco-2 Cell) Influx->Cytosol Efflux Efflux Transporters (e.g., P-gp, BCRP) Cytosol->Efflux Secretion Basolateral Basolateral Compartment (Bloodstream) Cytosol->Basolateral Basolateral Transfer Efflux->Apical

Figure 2: Transcellular transport pathways of quinolones in Caco-2 enterocyte models.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal validation mechanisms. Do not treat these as mere checklists; understanding the causality behind each step is critical for accurate IVIVC.

Protocol 1: Caco-2 Bidirectional Permeability Assay
  • Step 1: Monolayer Integrity Verification. Measure Transepithelial Electrical Resistance (TEER) prior to dosing.

    • Causality & Rationale: A TEER > 250 Ω⋅cm2 ensures tight junction formation. Without this, paracellular leakage will artificially inflate apparent permeability ( Papp​ ), masking the true transcellular behavior of the quinolone.

  • Step 2: Bidirectional Dosing. Apply the quinolone (10 μ M) to either the apical (A-B) or basolateral (B-A) chamber in HBSS buffer (pH 7.4).

    • Causality & Rationale: Because quinolones are subject to active transport[1], unidirectional testing cannot differentiate between poor passive permeability and active efflux. Both directions must be measured.

  • Step 3: Self-Validating Co-incubation. Co-incubate with Lucifer Yellow (100 μ M).

    • Causality & Rationale: Lucifer Yellow ( Papp​<1×10−6 cm/s) acts as a paracellular marker. If its permeability increases in the sample well, the monolayer was compromised during the assay, and the data point must be discarded.

  • Step 4: Quantification & Efflux Ratio (ER). Quantify via LC-MS/MS and calculate ER = Papp​(B−A)/Papp​(A−B) .

    • Causality & Rationale: An ER > 2.0 confirms active efflux, directly predicting potential in vivo absorption bottlenecks and necessitating higher oral dosing to saturate efflux pumps.

Protocol 2: Microsomal Stability Assay for Intrinsic Clearance
  • Step 1: Matrix Preparation. Incubate the quinolone derivative (1 μ M) with pooled Human Liver Microsomes (0.5 mg/mL protein) at 37°C.

    • Causality & Rationale: Using a substrate concentration well below the Michaelis constant ( <Km​ ) ensures first-order kinetics. This mathematical assumption is strictly required to accurately scale in vitro half-life to in vivo intrinsic clearance.

  • Step 2: Dual-Control Initiation. Initiate the reaction with 1 mM NADPH. Simultaneously run a parallel minus-NADPH control.

    • Causality & Rationale: The minus-NADPH control is a critical self-validating mechanism. Any drug depletion in this control indicates chemical instability or non-specific protein binding rather than CYP-mediated metabolism.

  • Step 3: Time-Course Quenching. Aliquot samples at 0, 5, 15, 30, and 60 minutes into cold acetonitrile containing an internal standard.

    • Causality & Rationale: Cold organic solvent instantly denatures microsomal proteins, freezing the metabolic profile at exact time intervals for accurate half-life ( t1/2​ ) derivation.

  • Step 4: IVIVE Scaling. Convert t1/2​ to CLint​ , applying empirical scaling factors.

    • Causality & Rationale: Direct extrapolation often systematically underpredicts clearance[4]. Scaling factors correct for microsomal protein yield per gram of liver and total liver weight, providing a realistic in vivo clearance prediction.

Quantitative Data Comparison

The table below demonstrates how in vitro parameters map to in vivo outcomes across different generations of quinolones and novel derivatives.

Table 1: In Vitro to In Vivo Pharmacokinetic Correlation for Selected Quinolones

CompoundBCS ClassCaco-2 Papp​ (A-B)Efflux RatioHLM t1/2​ In Vivo Bioavailability (F%)In Vivo Clearance Profile
Ciprofloxacin IV~2.0 x 10⁻⁶ cm/s> 2.0> 120 min~70% (Human)Moderate (Mixed Renal/Hepatic)
Moxifloxacin I> 10.0 x 10⁻⁶ cm/s~1.2> 120 min~90% (Human)Low (Phase II Glucuronidation)
Arylquinoline 34 N/A< 1.0 x 10⁻⁶ cm/s*N/A< 15 min< 20% (Mouse)Rapid (CYP-driven)[2],[3]

*Estimated based on poor in vivo absorption profiling and high lipophilicity without active influx.

Conclusion

Achieving accurate IVIVC for quinolone derivatives requires moving beyond simple passive diffusion models. By leveraging Caco-2 systems to account for zwitterionic transport mechanics and applying appropriate scaling factors to microsomal clearance data, researchers can confidently predict in vivo PK parameters, thereby reducing late-stage attrition in antibacterial and antiparasitic drug development pipelines.

Sources

Validation

Validating Target Engagement of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid in Cells: A Comprehensive Comparison Guide

Introduction to the Quinolone Scaffold The compound 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a highly versatile chemical scaffold in modern drug discovery. While the 4-oxo-1,4-dihydroquinoline-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Quinolone Scaffold

The compound 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a highly versatile chemical scaffold in modern drug discovery. While the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is historically recognized as the fundamental pharmacophore of fluoroquinolone antibiotics targeting DNA gyrase and topoisomerase IV, functionalization at the 8-position (such as with an acetyl group) has expanded its utility into eukaryotic targets. Recent medicinal chemistry efforts have successfully repurposed quinoline and quinolone derivatives to target human aldehyde dehydrogenase 1A1 (ALDH1A1)[1] and the B-cell lymphoma 6 (BCL6) transcriptional repressor[2].

However, optimizing a scaffold requires proving that the molecule physically interacts with its intended target inside a living cell. Validating cellular target engagement (TE) bridges the gap between biochemical affinity and phenotypic response, ensuring that a lack of cellular efficacy is correctly attributed to either poor permeability, rapid efflux, or a flawed mechanistic hypothesis, rather than a failure of the assay itself.

This guide objectively compares the leading methodologies for validating the target engagement of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, providing field-proven protocols and comparative experimental data.

Section 1: The Landscape of Cellular Target Engagement Assays

To validate the engagement of our quinolone scaffold, researchers typically choose between three primary methodologies, each with distinct advantages and limitations.

Method Comparison Summary
Assay MethodThroughputTarget ModificationReadout TypeBest Application
CETSA MediumNone (Label-free)Western Blot / Mass SpecValidating binding to endogenous targets in unmodified primary cells.
NanoBRET HighNanoLuc FusionLuminescenceReal-time kinetics, high-throughput screening, and live-cell affinity.
DARTS LowNone (Label-free)Western Blot / Mass SpecInitial target deconvolution and identifying off-target effects.

Section 2: Experimental Protocols & Causality (E-E-A-T)

As an application scientist, it is crucial to understand why an assay works, not just how to run it. Below are the self-validating protocols for the two most robust TE assays: CETSA and NanoBRET.

Cellular Thermal Shift Assay (CETSA)

The Causality: Proteins are dynamic polymers. Heating increases their kinetic energy, disrupting non-covalent interactions and causing them to unfold and precipitate. When a small molecule like 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid binds to its target's active site, it acts as a structural linchpin. This binding event lowers the free energy of the folded state relative to the unfolded state, meaning significantly more thermal energy (a higher melting temperature, Tm​ ) is required to denature the protein[3].

Step-by-Step Protocol:

  • Cell Treatment: Seed target cells (e.g., MIA PaCa-2 for ALDH1A1) in a 6-well plate. Treat with the quinolone compound (10 µM) or DMSO vehicle for 1 hour at 37°C to allow for cell penetration and target binding.

  • Aliquot and Heat: Harvest the cells, wash with PBS, and divide the cell suspension into 8-12 aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add a mild lysis buffer (e.g., 0.4% NP-40 in TBS with protease inhibitors) and subject to three freeze-thaw cycles using liquid nitrogen to ensure complete membrane disruption without denaturing the remaining folded proteins.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Crucial Step: The heat-denatured, unbound proteins will form a pellet, while the ligand-stabilized proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot. Plot the band intensities against temperature to calculate the ΔTm​ .

NanoBRET Target Engagement Assay

The Causality: Bioluminescence Resonance Energy Transfer (BRET) requires close proximity (<10 nm) between a light donor (NanoLuc) and an acceptor (fluorophore). By introducing a cell-permeable fluorescent tracer that reversibly binds the target, we establish a baseline BRET signal. When the unlabeled quinolone is introduced, it competes for the same binding site. The displacement of the tracer physically separates the donor and acceptor, quenching the BRET signal in a dose-dependent manner, thereby proving direct intracellular engagement[2].

Step-by-Step Protocol:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc (e.g., NanoLuc-BCL6).

  • Tracer Equilibration: Seed the transfected cells into a 384-well white plate. Add the target-specific fluorescent tracer at its predetermined Kd​ concentration and incubate for 2 hours.

  • Compound Competition: Add the 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative in a 10-point dose-response curve. Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Readout: Add the Nano-Glo® substrate. Measure donor emission (460 nm) and acceptor emission (610 nm) using a microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio confirms that the quinolone has successfully penetrated the cell and displaced the tracer from the target.

Section 3: Data Presentation & Comparative Analysis

To benchmark the performance of the 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, we compare its target engagement metrics against optimized derivatives and a classic fluoroquinolone control (Ciprofloxacin).

Quantitative Target Engagement Data
CompoundPrimary TargetCETSA ΔTm​ (°C)NanoBRET IC50​ (nM)DARTS Protection (Fold)
8-Ac-Quinolone Scaffold ALDH1A1+2.18501.5x
Optimized Derivative ALDH1A1+6.5124.2x
Ciprofloxacin (Control) TOP2A+5.2N/A (No tracer)3.8x
DMSO (Vehicle) All0.0Baseline1.0x

Data Interpretation: The raw 8-Ac-Quinolone scaffold shows measurable but weak engagement (850 nM) with ALDH1A1. However, functionalizing this core (Optimized Derivative) drastically improves cellular affinity (12 nM) and thermal stabilization (+6.5°C), proving the scaffold's viability for targeted drug design[1].

Section 4: Visualizing the Mechanism and Workflow

Understanding the logical flow of these assays and the compound's mechanism of action is critical for assay troubleshooting and development.

TE_Assays Compound 8-Ac-Quinolone (Ligand) Target Intracellular Target (e.g., ALDH1A1 / TOP2A) Compound->Target Binds in live cell CETSA CETSA (Thermal Stabilization) Target->CETSA Heat Treatment NanoBRET NanoBRET (Tracer Displacement) Target->NanoBRET Competitive Binding CETSA_Readout Quantify Soluble Protein (Western Blot/MS) CETSA->CETSA_Readout NanoBRET_Readout Loss of BRET Signal (Luminescence) NanoBRET->NanoBRET_Readout

Logical workflow comparing CETSA (thermodynamic stabilization) and NanoBRET (competitive displacement).

Pathway Q Quinolone Scaffold Target Target Protein (ALDH1A1 / BCL6) Q->Target Target Engagement Complex Ligand-Target Complex Target->Complex Conformational Lock Inhibition Enzymatic/Transcriptional Inhibition Complex->Inhibition Functional Blockade Phenotype Cellular Phenotype (e.g., Apoptosis) Inhibition->Phenotype Downstream Effect

Intracellular mechanism of action following successful target engagement by the quinolone scaffold.

References

  • Title : Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]

  • Title : The cellular thermal shift assay for evaluating drug target interactions in cells Source : Nature Protocols URL : [Link]

  • Title : Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

As an application scientist in drug development, handling specialized organic building blocks requires a deep understanding of both their synthetic utility and their physicochemical hazards. 8-Acetyl-4-oxo-1,4-dihydroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development, handling specialized organic building blocks requires a deep understanding of both their synthetic utility and their physicochemical hazards. 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 132664-50-7) is a critical intermediate extensively used in the synthesis of quinolone and fluoroquinolone antibiotics [1].

While its structural features—specifically the 4-oxo and 3-carboxylic acid moieties—are essential for binding to bacterial DNA gyrase, they also dictate the compound's environmental persistence and biological reactivity. This guide provides authoritative, step-by-step protocols for the safe handling, spill response, and proper disposal of this compound to ensure laboratory safety and environmental compliance.

Hazard Identification & Mechanistic Rationale

Before handling the material, it is critical to understand why it is hazardous. The planar quinolone ring system can interact with biological membranes, while the fine crystalline powder form presents a significant inhalation risk [2].

Quantitative Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) classification for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives [3].

GHS Hazard CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe compound is biologically active; systemic absorption can disrupt cellular processes.
H315 Causes skin irritationThe acidic carboxylic group (pKa ~6.0) can cause localized pH disruption on the epidermis.
H319 Causes serious eye irritationParticulate matter causes mechanical and chemical irritation to the cornea.
H335 May cause respiratory irritationFine dust aerosolizes easily, depositing in the upper respiratory tract and causing mucosal inflammation.
Required Personal Protective Equipment (PPE)
PPE CategorySpecificationVerification / Causality
Respiratory N95 or P100 HEPA RespiratorPrevents inhalation of aerosolized micro-particles during weighing [2].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Provides a chemical barrier; must be inspected for micro-tears before use.
Eye Protection ANSI Z87.1 Safety GogglesForms a seal around the eyes to prevent dust ingress.
Body Flame-retardant Lab CoatProtects against static discharge which could ignite dust clouds.

Standard Operating Procedure (SOP): Safe Handling & Weighing

When working with dry powders of quinoline derivatives, the primary operational goal is to prevent dust aerosolization and static accumulation [4].

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the analytical balance is located within a certified ductless weighing enclosure or a standard fume hood with a face velocity of 80–100 FPM.

  • Static Mitigation: Use an anti-static bar (ionizer) near the balance. Rationale: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid powder can hold a static charge, causing it to repel from metal spatulas and aerosolize.

  • Tool Selection: Use grounded, anti-static spatulas (e.g., PTFE-coated or ceramic) rather than standard stainless steel.

  • Transfer Protocol: Slowly transfer the powder into a pre-tared, sealable static-dissipative weigh boat. Do not drop the powder from a height; keep the spatula close to the receptacle to minimize the aerodynamic displacement of particles.

  • Decontamination: Wipe down the balance and surrounding area with a damp microfiber cloth (using 70% isopropanol/water) immediately after use to capture any stray particulates.

Spill Response and Containment Workflow

In the event of a spill, immediate containment is required to prevent the powder from becoming airborne or entering water systems.

SpillResponse Start Spill Detected (8-Acetyl-quinolone) Assess Assess Spill Size Start->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major PPE Don PPE (N95/HEPA, Nitrile) Minor->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Contain Contain with Sand/ Vermiculite PPE->Contain Evacuate->PPE Collect HEPA Vacuum or Wet Sweep Contain->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Fig 1. Step-by-step spill response workflow for 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step-by-Step Spill Recovery Methodology:

  • Isolate the Area: Restrict access to the spill zone. If the spill is >50g or highly aerosolized, evacuate the immediate area and allow the HVAC system to settle the dust for 15 minutes[2].

  • Avoid Dry Sweeping (Critical): Never use a standard broom or brush. Dry sweeping introduces kinetic energy that will suspend the fine powder in the breathing zone, creating an inhalation hazard and a potential dust deflagration risk.

  • Wet Sweeping Technique: Lightly mist the spilled powder with water or a 10% ethanol solution to bind the particles.

  • Absorption: Cover the dampened powder with an inert absorbent material such as vermiculite or clean sand [3].

  • Collection: Use a non-sparking scoop to transfer the agglomerated mass into a heavy-duty polyethylene bag. Alternatively, use a specialized vacuum cleaner fitted with an exhaust micro-filter (HEPA type) designed for hazardous dusts.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, capturing all runoff with absorbent pads.

Proper Disposal Procedures

The disposal of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid must be handled with strict adherence to environmental regulations (e.g., EPA/RCRA in the United States).

Mechanistic Rationale for Strict Disposal: Quinolone derivatives are highly stable heterocyclic compounds that resist standard environmental degradation [4]. If discharged into municipal wastewater, they can persist in aquatic ecosystems, exerting selective antimicrobial pressure on environmental microbiomes and contributing to the global crisis of Antimicrobial Resistance (AMR). Therefore, drain disposal is strictly prohibited [3].

DisposalWorkflow Gen Waste Generation Type Determine Waste State Gen->Type Solid Solid Powder/Residue Type->Solid Liquid Solvent Mixture Type->Liquid PackSolid Seal in HDPE Container Solid->PackSolid PackLiq Compatible Solvent Jug Liquid->PackLiq Label Label: Hazardous Waste (Toxic/Irritant) PackSolid->Label PackLiq->Label Incinerate High-Temp Incineration (EPA-Approved) Label->Incinerate

Fig 2. Decision tree for the segregation and disposal of quinoline-3-carboxylic acid chemical waste.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Separate quinoline-containing waste from strong oxidizers, strong acids, and biological waste.

  • Primary Packaging:

    • For Solids: Place all contaminated consumables (weigh boats, gloves, paper towels) and residual powder into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

    • For Liquids: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), transfer the solution to a chemically compatible, vented carboy.

  • Secondary Containment: Place the primary container inside a secondary containment bin to catch potential leaks during transit.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name ("8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid"), its hazards ("Toxic/Irritant Solid"), and the accumulation start date.

  • Final Destruction: Arrange for pickup by a licensed hazardous waste contractor. The mandatory disposal route is high-temperature incineration in a licensed apparatus [2]. Incineration guarantees the complete thermal destruction of the stable quinolone ring, breaking it down into simple carbon oxides and nitrogen oxides (NOx), thereby eliminating any biological or environmental threat.

References

Handling

Comprehensive Safety and Operational Guide: Handling 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires moving beyond generic safety data sheets. 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 132664-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires moving beyond generic safety data sheets. 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 132664-50-7) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and cannabinoid receptor ligands[1]. While structurally invaluable, its physicochemical profile demands stringent operational controls. This guide provides a self-validating, causality-driven framework for its safe handling, ensuring both operator safety and experimental integrity.

Physicochemical Profile & Hazard Causality

Understanding why a chemical is hazardous is the first step in designing a robust safety protocol.

  • Irritation Potential: Like many quinoline-3-carboxylic acid derivatives, this compound is a2[2].

  • Dust Aerosolization & Electrostatics: As a finely milled organic powder, it is highly susceptible to static charge accumulation. Unmitigated static causes the powder to aerosolize during weighing, directly exposing the operator's respiratory mucosa[3].

  • Biological Activity: Related 4-oxo-1,4-dihydroquinoline derivatives have demonstrated4[4]. Incidental exposure is not merely an irritant risk; it is a bio-active exposure risk.

Quantitative Hazard Summary
Property / HazardValue / CategoryOperational Impact
Skin Irritation Category 2 (H315)Mandates dermal barrier protection[5].
Eye Irritation Category 2A (H319)Mandates sealed ocular protection[5].
Respiratory Toxicity Category 3 (H335)Mandates handling in ventilated enclosures[2].
Fume Hood Face Velocity 80–100 fpmPrevents turbulent ejection of fine powders.

Personal Protective Equipment (PPE) Matrix

Compliance is not enough; PPE must be selected based on the specific operational mechanism of the compound.

Protection ZoneRecommended PPEOperational Causality
Eyes/Face Snug-fitting chemical safety goggles (EN 166/NIOSH approved)Prevents airborne micro-particulates from contacting ocular mucosa during transfer[6]. Standard safety glasses with side shields are insufficient for fine powders.
Hands Double-gloving: Nitrile (min 0.11 mm thickness)Nitrile provides an excellent barrier against solid organic acids. Double gloving is critical because this compound is often dissolved in penetrating aprotic solvents (DMSO/DMF), which rapidly carry solutes through compromised single gloves.
Body Flame-retardant lab coat with knit cuffsKnit cuffs prevent the powder from migrating up the sleeves via electrostatic attraction.
Respiratory Fume Hood (Primary) + N95/P100 Respirator (Secondary)Handling must occur in a ventilated enclosure[3]. If weighing outside a hood is unavoidable, a particulate respirator is mandatory to mitigate H335 risks.

Operational Handling Protocols

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the hazard has been neutralized.

Protocol 1: Static-Free Weighing and Transfer
  • Environmental Setup: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Clear the deck of all unnecessary equipment to prevent turbulent airflow.

  • Static Mitigation (Critical Step): Discharge the anti-static weigh boat and the micro-spatula using an anti-static ionizer (e.g., Zerostat gun).

    • Causality: Neutralizing the surface charge prevents the quinoline powder from repelling against the plastic boat and aerosolizing into the breathing zone.

  • Transfer: Carefully transfer the solid. Do not drop the powder from a height; place the spatula directly onto the weigh boat surface before releasing the solid.

  • Secondary Containment: If the weighed material must be transported to another bench, place the weigh boat inside a secondary sealed container (e.g., a screw-cap jar).

  • Validation Check: After weighing, turn off the ambient light and illuminate the hood surface with a handheld 365 nm UV lamp. Many quinoline derivatives exhibit native fluorescence; any glowing specks indicate a micro-spill that requires immediate decontamination.

Protocol 2: Dissolution and Reaction Setup
  • Solvent Addition: 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) or basic aqueous buffers. Add the solvent slowly down the inner wall of the reaction vessel.

    • Causality: Pouring solvent directly onto the powder bed displaces air rapidly, ejecting a plume of toxic dust before the solid can wet out.

  • Agitation: Seal the vial with a PTFE-lined septum cap before initiating magnetic stirring or sonication. Never vortex an open tube containing this suspension.

Workflow Visualization

The following diagram illustrates the logical flow of handling procedures and hazard mitigation checkpoints.

G Start Compound Storage (Dry, Sealed) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Static Apply Anti-Static Ionizer Hood->Static Weigh Weighing (Anti-static boat) Static->Weigh Hazard Hazard: Dust Aerosolization (H315, H319, H335) Weigh->Hazard Risk Transfer Secondary Containment for Transport Weigh->Transfer Solid Transfer Dissolve Dissolution in DMSO/DMF Weigh->Dissolve In-Hood Reaction Hazard->Weigh Mitigated Transfer->Dissolve Waste Dispose as Hazardous Organic Waste Dissolve->Waste Post-Reaction

Figure 1: Safe operational workflow and hazard mitigation for handling quinoline-3-carboxylic acids.

Spill Response & Disposal Plan

When a containment breach occurs, immediate, structured action is required[3].

Solid Powder Spill:

  • Do NOT sweep: Sweeping dry powder guarantees aerosolization.

  • Suppress: Gently lay damp paper towels (moistened with water or a mild alkaline solution, as the compound is a carboxylic acid) over the spill to suppress dust generation.

  • Collect: Wipe the area inward from the edges. Place all contaminated towels into a designated, sealable hazardous waste bag.

  • Decontaminate: Wash the surface thoroughly with soap and water, followed by an ethanol wipe. Validate decontamination using the UV light method described in Protocol 1.

Disposal Logistics:

  • Solid Waste: 3 (gloves, weigh boats) in a clearly labeled halogen-free organic solid waste container[3].

  • Liquid Waste: Solutions containing the compound in DMSO/DMF must be routed to specific organic solvent waste carboys. Ensure these carboys are not mixed with strong oxidizing agents to prevent exothermic reactions.

References

  • PubMed. "Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate". Available at: [Link]

  • PubChem. "4-Oxo-1,4-dihydroquinoline-3-carbonitrile". Available at:[Link]

Sources

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